GNF-7
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYUUZOQHNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GNF-7
Introduction
GNF-7 is a potent, multi-targeted kinase inhibitor originally developed as a type-II inhibitor of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Its significance lies in its novel allosteric mechanism of action, which allows it to effectively inhibit not only wild-type Bcr-Abl but also clinically relevant mutants that confer resistance to traditional ATP-competitive inhibitors, most notably the T315I "gatekeeper" mutation.[3][4] Subsequent research has unveiled a broader activity profile for this compound, demonstrating its efficacy against other malignancies driven by kinases such as FLT3 in Acute Myeloid Leukemia (AML) and its role as a Ras signaling inhibitor through the targeting of ACK1 and GCK.[5][6] This guide provides a detailed examination of this compound's molecular interactions, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism: Allosteric Inhibition of Abl Kinase
Unlike first and second-generation ATP-competitive inhibitors like imatinib (B729) and dasatinib, which bind directly to the ATP-binding pocket of the Abl kinase domain, this compound is an allosteric inhibitor.[7] It binds to a distinct site known as the myristoyl pocket, located near the C-terminus of the kinase domain.[7][8][9] The binding of this compound to this pocket induces and stabilizes a conformational change in the Bcr-Abl protein, locking it into a catalytically inactive state.[7] This mechanism is effective against the T315I mutation because this specific mutation alters the ATP-binding site, preventing the entry of orthosteric inhibitors, but does not affect the integrity of the distal myristoyl pocket where this compound binds.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7: A Multi-Kinase Inhibitor Targeting Key Oncogenic Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant therapeutic potential in various cancer models. Initially identified as a powerful inhibitor of the Bcr-Abl kinase, including drug-resistant mutants, further research has unveiled its activity against a spectrum of other critical oncogenic kinases. This guide provides a comprehensive overview of the signaling pathways modulated by this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action to support ongoing research and drug development efforts.
Mechanism of Action
This compound functions as a type-II kinase inhibitor, binding to the inactive conformation of its target kinases. This mode of inhibition often confers greater selectivity compared to ATP-competitive type-I inhibitors. Its primary targets include the Bcr-Abl fusion protein, Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like tyrosine kinase 3 (FLT3). By inhibiting these upstream kinases, this compound effectively modulates several downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.
Inhibition of Key Signaling Pathways
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). This compound is a potent inhibitor of both wild-type and mutant Bcr-Abl, including the gatekeeper T315I mutation that confers resistance to many first- and second-generation inhibitors.[1][2] this compound's ability to inhibit Bcr-Abl leads to the suppression of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing cell cycle arrest and apoptosis in Bcr-Abl positive cells.[2]
FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in acute myeloid leukemia (AML). This compound has been identified as a novel inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutation. It effectively binds to the FLT3 protein and suppresses its downstream signaling pathways, including STAT5, PI3K/Akt, and MAPK/ERK.[3] This inhibitory action has shown potent anti-leukemia activity in both in vitro and in vivo models, including those resistant to other FLT3 inhibitors.[3]
ACK1 and GCK Signaling
This compound also demonstrates potent inhibitory activity against ACK1 and GCK.[4] ACK1 is a non-receptor tyrosine kinase that can activate Akt, while GCK is a member of the STE20 family of kinases involved in the MAPK signaling pathway. By inhibiting these kinases, this compound provides an additional layer of suppression on the PI3K/Akt and MAPK pathways, which are frequently dysregulated in various cancers, including those with NRAS mutations.[5]
Necroptosis Pathway
Recent studies have identified a novel role for this compound as a potent inhibitor of necroptosis, a form of programmed cell death. This compound directly targets and inhibits the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of the necroptotic pathway.[6] This inhibition prevents the formation of the RIPK1-RIPK3 necrosome complex, thereby blocking necroptotic cell death. This finding suggests a therapeutic potential for this compound in inflammatory diseases and acute kidney injury where necroptosis plays a significant role.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified against a range of kinases and cell lines. The following tables summarize the reported IC50 values.
Table 1: this compound IC50 Values for Bcr-Abl and Other Kinases
| Target | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 133 | [4] |
| Bcr-Abl (T315I) | 61 | [4] |
| Bcr-Abl (M351T) | <5 | [5][7] |
| Bcr-Abl (E255V) | 122 | [5][7] |
| Bcr-Abl (G250E) | 136 | [5][7] |
| c-Abl | 133 | [5][7] |
| ACK1 | 25 | [4] |
| GCK | 8 | [4] |
Table 2: this compound Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (Wild-Type Bcr-Abl) | Leukemia | <11 | [5] |
| Ba/F3 (Mutant Bcr-Abl) | Leukemia | <11 | [5] |
| Colo205 | Colon Cancer | 5 | [5] |
| SW620 | Colon Cancer | 1 | [5] |
| EW8 (TOP1 Wild-Type) | Ewing Sarcoma | 310 | [8] |
| EW8 (TOP1 Knockdown) | Ewing Sarcoma | 34 | [8] |
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of this compound's inhibitory activity.
In Vitro Kinase Assays
Biochemical assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A typical protocol involves:
-
Reagents: Purified recombinant kinase, appropriate substrate (e.g., a synthetic peptide), ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and this compound (or DMSO as a control) are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like radiometric assays (with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell Proliferation/Viability Assays: These assays measure the effect of this compound on the growth and viability of cancer cell lines.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is assessed using various methods, such as MTS or resazurin-based assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis: Flow cytometry is commonly used to assess this compound's effect on apoptosis and cell cycle progression.
-
Treatment: Cells are treated with this compound at relevant concentrations for various time points.
-
Staining:
-
For apoptosis, cells are stained with Annexin V (to detect early apoptosis) and propidium (B1200493) iodide (PI) (to detect late apoptosis/necrosis).
-
For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding dye like PI.
-
-
Analysis: The percentage of cells in different stages of apoptosis or the cell cycle is quantified using a flow cytometer.
Western Blotting
Western blotting is used to analyze the phosphorylation status of key proteins in signaling pathways, providing insight into the mechanism of action of this compound.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. The band intensities are quantified to determine the change in phosphorylation levels.
In Vivo Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy of this compound.
-
Tumor Implantation: Human cancer cells (e.g., Ba/F3 expressing T315I Bcr-Abl) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or NSG mice).[5]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[5]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the levels of target inhibition (e.g., by western blotting for phosphorylated proteins).
References
- 1. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 2. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. mdpi.com [mdpi.com]
GNF-7 Target Kinase Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, type-II kinase inhibitor demonstrating significant efficacy against a range of kinase targets implicated in oncology and inflammatory diseases. Initially developed as a Bcr-Abl inhibitor capable of overcoming the T315I "gatekeeper" mutation, its polypharmacology has been subsequently elucidated through comprehensive kinase profiling.[1] This document provides a detailed technical overview of the kinase targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways affected by this compound.
This compound Kinase Inhibition Profile
This compound exhibits inhibitory activity against a spectrum of kinases. The following tables summarize the in vitro biochemical potencies of this compound against its primary and other significant kinase targets.
Table 1: this compound Inhibition of Bcr-Abl and its Mutants
| Kinase Target | IC50 (nM) | Reference |
| c-Abl | 133 | [1][2] |
| Bcr-Abl (Wild-Type) | 133 | [2] |
| Bcr-Abl (T315I) | 61 | [1][2] |
| Bcr-Abl (M351T) | <5 | [1][2] |
| Bcr-Abl (E255V) | 122 | [1][2] |
| Bcr-Abl (G250E) | 136 | [1][2] |
| Bcr-Abl (Q252H) | Potently Inhibited | |
| Bcr-Abl (Y253H) | Potently Inhibited | |
| Bcr-Abl (E255K) | Potently Inhibited | |
| Bcr-Abl (F317L) | Potently Inhibited |
Table 2: this compound Inhibition of Other Key Kinases
| Kinase Target | IC50 (nM) | Reference |
| ACK1 (TNK2) | 25 | [2] |
| GCK (MAP4K2) | 8 | [2] |
| RIPK1 | Potently Inhibited | |
| RIPK3 | Potently Inhibited | |
| CSK | Potently Inhibited | |
| p38α (MAPK14) | Potently Inhibited | |
| EphA2 | Potently Inhibited | |
| Lyn | Potently Inhibited | |
| ZAK (MAP3K20) | Potently Inhibited |
Affected Signaling Pathways
This compound's multi-targeted profile allows it to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
This compound acts as a type-II inhibitor, binding to the inactive "DFG-out" conformation of the Abl kinase domain. This allosteric inhibition is effective against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant, thereby blocking downstream signaling cascades that drive CML cell proliferation.
Necroptosis Pathway
This compound has been identified as a potent inhibitor of necroptosis, a form of programmed necrosis, by targeting the kinases RIPK1 and RIPK3. This prevents the formation of the necrosome complex, a key step in the execution of necroptotic cell death.
EWS-FLI1 Downstream Signaling in Ewing Sarcoma
In Ewing Sarcoma, this compound has been shown to downregulate genes that are typically induced by the EWS-FLI1 fusion protein. This suggests an interference with the oncogenic transcriptional program driven by EWS-FLI1, although the direct kinase target responsible for this effect is still under investigation.
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 values of this compound against purified kinases, based on standard industry practices.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3, K562)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or similar
-
Microplate reader capable of absorbance measurement at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating cells) after treatment with this compound for the desired time (e.g., 24, 48, 72 hours).
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment, collecting both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-defined profile against key kinases involved in cancer and inflammatory conditions. Its ability to inhibit the T315I mutant of Bcr-Abl makes it a valuable tool for studying and potentially treating resistant CML. Furthermore, its activity against other kinases such as ACK1, GCK, and the necroptosis mediators RIPK1 and RIPK3, opens avenues for its investigation in other therapeutic contexts. The experimental protocols provided herein offer a foundation for the further characterization of this compound and similar compounds in drug discovery and development settings.
References
GNF-7: A Potent Inhibitor of Bcr-Abl T315I and Other Kinase-Driven Malignancies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable, type-II kinase inhibitor that has demonstrated significant activity against wild-type and various mutant forms of the Bcr-Abl fusion protein, most notably the recalcitrant T315I "gatekeeper" mutant. The T315I mutation confers resistance to many first and second-generation ATP-competitive Bcr-Abl inhibitors, representing a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its inhibitory activity against Bcr-Abl T315I. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts. Beyond Bcr-Abl, this compound has shown inhibitory effects on other kinases such as ACK1, GCK, and RIPK1/3, suggesting its potential therapeutic application in other malignancies and disease contexts.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL fusion gene. The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations in the Abl kinase domain remains a clinical hurdle. The T315I mutation, a single amino acid substitution at the "gatekeeper" residue, is particularly problematic as it sterically hinders the binding of many TKIs to the ATP-binding pocket.
This compound emerged as a promising compound capable of overcoming T315I-mediated resistance. As a type-II inhibitor, this compound stabilizes the inactive "DFG-out" conformation of the kinase, a mechanism distinct from type-I inhibitors that bind to the active "DFG-in" conformation. This guide delves into the technical details of this compound's activity, providing a valuable resource for the scientific community.
Quantitative Data Presentation
The following tables summarize the reported inhibitory activities of this compound against various kinases and cell lines.
Table 1: Biochemical Inhibitory Activity of this compound against Bcr-Abl and Other Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| Bcr-Abl (Wild-Type) | 133 | [1][2] |
| Bcr-Abl (T315I) | 61 | [1][2] |
| c-Abl | 133 | [1] |
| Bcr-Abl (M351T) | <5 | [1] |
| Bcr-Abl (E255V) | 122 | [1] |
| Bcr-Abl (G250E) | 136 | [1] |
| ACK1 (Activated CDC42 Kinase 1) | 25 | [1][2] |
| GCK (Germinal Center Kinase) | 8 | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Expressed Kinase | IC50 (nM) | Reference(s) |
| Ba/F3 | Wild-type Bcr-Abl | <11 | [1] |
| Ba/F3 | Mutant Bcr-Abl | <11 | [1] |
| K562 | Bcr-Abl Q252H | Not specified | [1] |
| OCI-AML3 | Endogenous | 219 (GI50) | [1] |
| Colo205 | Endogenous | 5 | [1] |
| SW620 | Endogenous | 1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from standard methodologies for assessing kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Bcr-Abl T315I kinase activity.
Materials:
-
Recombinant human Bcr-Abl (T315I) kinase domain
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[3]
-
ATP solution
-
Peptide substrate (e.g., Abltide)[3]
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of the Bcr-Abl T315I kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration, e.g., 5 µM)[3].
-
Incubate the reaction for 60 minutes at room temperature[3].
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature[3].
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature[3].
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (Ba/F3 Cells)
This protocol describes the assessment of this compound's effect on the proliferation of Ba/F3 cells expressing Bcr-Abl constructs. The Ba/F3 murine pro-B cell line is dependent on IL-3 for survival and proliferation; however, upon stable transfection with a constitutively active kinase like Bcr-Abl, they become IL-3 independent.
Objective: To determine the IC50 of this compound on the proliferation of Ba/F3 cells expressing wild-type or T315I mutant Bcr-Abl.
Materials:
-
Ba/F3 cells stably expressing either wild-type Bcr-Abl or Bcr-Abl T315I.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
Procedure:
-
Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to each well, incubating, and measuring luminescence.
-
Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blot Analysis of Bcr-Abl Signaling
This protocol outlines the procedure to analyze the phosphorylation status of Bcr-Abl and its downstream signaling targets in response to this compound treatment.
Objective: To assess the inhibitory effect of this compound on Bcr-Abl autophosphorylation and the phosphorylation of downstream effectors like STAT5.
Materials:
-
Ba/F3 Bcr-Abl T315I cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-Bcr-Abl (Tyr245)
-
Total Bcr-Abl
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate Ba/F3 Bcr-Abl T315I cells at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the image with an imaging system.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Bcr-Abl Signaling Pathway
Caption: The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways.
This compound Mechanism of Action
Caption: this compound acts as a type-II inhibitor, stabilizing the inactive conformation of the Abl kinase.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound in a cell-based assay.
Discussion and Future Directions
This compound has demonstrated compelling preclinical activity against the T315I mutant of Bcr-Abl, a significant advancement in the pursuit of overcoming TKI resistance in CML. Its unique mechanism as a type-II inhibitor provides a basis for its efficacy where other inhibitors have failed. The multi-kinase inhibitory profile of this compound, including its activity against ACK1 and GCK, suggests its potential utility in other cancers, such as those driven by NRAS mutations.
Furthermore, the discovery of this compound's ability to inhibit RIPK1 and RIPK3, key regulators of necroptosis, opens up new avenues of investigation for its therapeutic potential in inflammatory diseases and ischemia-reperfusion injury.[4]
Future research should focus on elucidating the full spectrum of this compound's kinase targets and its off-target effects to better predict its clinical efficacy and potential toxicities. Combination studies with other therapeutic agents could also be explored to enhance its anti-cancer activity and prevent the emergence of resistance. While this compound itself may or may not progress to clinical use, the insights gained from its development provide a valuable blueprint for the design of next-generation kinase inhibitors targeting drug-resistant cancers and other diseases.
References
GNF-7: A Technical Guide for Researchers in Drug Development
An In-Depth Review of a Potent FLT3 Inhibitor for Acute Myeloid Leukemia
This technical guide provides a comprehensive overview of GNF-7, a multi-kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, preclinical efficacy, and relevant experimental protocols.
Introduction to FLT3 and the Role of this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[2] This aberrant signaling drives uncontrolled cell growth and is associated with a poor prognosis.[2]
This compound has emerged as a potent inhibitor of FLT3, demonstrating significant anti-leukemic activity, particularly against AML cells harboring FLT3-ITD mutations.[1] Notably, it has also shown efficacy against clinically relevant drug resistance mutations, such as the F691L mutation, which can confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and gilteritinib.[1][3]
Chemical Properties and Structure
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ |
| Molecular Weight | 547.53 g/mol |
| CAS Number | 839706-07-9 |
Figure 1: Chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a type-II kinase inhibitor, binding to and stabilizing the inactive conformation of the FLT3 kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. The primary pathways inhibited by this compound include:
-
STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is critical for leukemic cell survival and proliferation.
-
PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a key regulator of cell growth, survival, and metabolism.
-
MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase): This cascade is involved in cell proliferation, differentiation, and survival.
By inhibiting these pathways, this compound effectively suppresses the oncogenic signaling driven by mutant FLT3.[1][3]
Caption: FLT3-ITD signaling and the inhibitory action of this compound.
Quantitative Preclinical Data
In Vitro Cellular Activity
This compound has demonstrated potent anti-proliferative activity against AML cell lines harboring the FLT3-ITD mutation. Notably, it retains its potency against the F691L resistance mutation.
| Cell Line | FLT3 Status | This compound IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) | AC220 (Quizartinib) IC₅₀ (nM) |
| Ba/F3-FLT3-ITD | FLT3-ITD | 1.8 | 3.1 | 1.1 |
| Ba/F3-FLT3-ITD/F691L | FLT3-ITD, F691L | 2.5 | 118.2 | 165.3 |
| MOLM-13 | FLT3-ITD | ~10 | N/A | N/A |
| MV4-11 | FLT3-ITD | ~15 | N/A | N/A |
Data compiled from recent studies.[3][4]
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
In a PDX model of FLT3-ITD AML, this compound demonstrated a significant therapeutic effect, comparable to the clinically approved FLT3 inhibitor gilteritinib, and significantly extended the survival of the treated mice.[3]
Pharmacokinetic Profile in Mice
This compound exhibits favorable pharmacokinetic properties in mice, supporting its potential for in vivo applications.
| Parameter | Value |
| Oral Bioavailability | 36% |
| Cmax (20 mg/kg, oral) | 3616 nM |
| Terminal Half-life (5 mg/kg, IV) | 3.8 hours |
| Plasma Clearance (5 mg/kg, IV) | 8.6 mL/min/kg |
Data from MedChemExpress, primarily from studies on this compound as a Bcr-Abl inhibitor.[5]
Detailed Experimental Protocols
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the inhibition of FLT3 and its downstream signaling pathways (p-FLT3, p-STAT5, p-AKT, p-ERK) in AML cells following treatment with this compound.[6][7]
References
- 1. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
GNF-7: A Dual ACK1 and GCK Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable, type-II kinase inhibitor that has demonstrated significant activity against Activated Cdc42-associated kinase 1 (ACK1; also known as TNK2) and Germinal Center Kinase (GCK; also known as MAP4K2). Initially developed as a Bcr-Abl inhibitor, this compound has shown broader therapeutic potential, particularly in hematologic malignancies and other cancers driven by aberrant signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Introduction
This compound, with the chemical name N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a multi-targeted kinase inhibitor.[1] Its dual inhibitory action on ACK1 and GCK makes it a valuable tool for investigating the roles of these kinases in cancer and other diseases. ACK1 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs), playing a crucial role in cell survival, proliferation, and migration.[2][3] GCK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in stress-activated signaling pathways that regulate inflammation and apoptosis.[4][5] The combined inhibition of these two kinases by this compound leads to a synergistic anti-tumor effect in various cancer models.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₂₄F₃N₇O₂ |
| Molecular Weight | 547.5 g/mol [1] |
| CAS Number | 839706-07-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 50 mM) |
Quantitative Inhibitory Data
This compound has been shown to inhibit a range of kinases with varying potencies. The following tables summarize the available quantitative data for its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against Primary Targets
| Target | IC₅₀ (nM) | Reference |
| ACK1 (TNK2) | 25 | [6] |
| GCK (MAP4K2) | 8 | [6] |
Table 2: In Vitro Inhibitory Activity of this compound against Bcr-Abl and its Mutants
| Target | IC₅₀ (nM) | Reference |
| c-Abl | 133 | [1] |
| Bcr-Abl (wild-type) | 133 | [6] |
| Bcr-Abl (T315I) | 61 | [6] |
| Bcr-Abl (G250E) | 136 | [1] |
| Bcr-Abl (E255V) | 122 | [1] |
| Bcr-Abl (M351T) | <5 | [7] |
Table 3: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Ba/F3 (Bcr-Abl WT) | Pro-B cell leukemia | <11 | [8] |
| Ba/F3 (Bcr-Abl mutants) | Pro-B cell leukemia | <11 | [8] |
| Colo205 | Colorectal cancer | 5 | [8] |
| SW620 | Colorectal cancer | 1 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | 219 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with key cellular signaling pathways. The inhibition of ACK1 and GCK leads to the downstream modulation of pro-survival and stress-response pathways.
ACK1 Signaling Pathway
ACK1 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) like EGFR and HER2.[2] Upon activation, ACK1 can phosphorylate and activate downstream effectors, most notably the pro-survival kinase AKT, in a PI3K-independent manner.[3] By inhibiting ACK1, this compound blocks this alternative route of AKT activation, leading to decreased cell survival and proliferation.
GCK Signaling Pathway
GCK (MAP4K2) is a key upstream kinase in the JNK and p38 MAPK stress-response pathways.[4] It can be activated by various cellular stressors and inflammatory cytokines. Activated GCK phosphorylates and activates downstream MAP2Ks (MKK4/7 for JNK and MKK3/6 for p38), which in turn activate JNK and p38.[5] These kinases then regulate the activity of transcription factors involved in apoptosis and inflammation. This compound's inhibition of GCK can therefore suppress these stress-activated pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the IC₅₀ of this compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., ACK1, GCK)
-
Kinase-specific substrate and ATP
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAP4K2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. resources.tocris.com [resources.tocris.com]
GNF-7 and its Interplay with the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer models.[1][2] Initially developed as a type-II kinase inhibitor of BCR-ABL, including the T315I mutant that confers resistance to imatinib, its inhibitory profile extends to other crucial kinases such as ACK1, GCK, and FLT3.[1][2][3][4][5][6] Notably, the inhibition of upstream kinases like FLT3 by this compound directly impacts the downstream PI3K/AKT signaling pathway, a critical cascade regulating cell survival, proliferation, and growth.[6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the PI3K/AKT pathway, and detailed experimental protocols for its investigation.
This compound: A Multi-Kinase Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding pocket of several kinases. Its efficacy against imatinib-resistant Chronic Myeloid Leukemia (CML) is attributed to its ability to inhibit various BCR-ABL mutants.[1][2] Furthermore, this compound has shown potent activity against NRAS-mutant acute myelogenous leukemia and acute lymphoblastic leukemia cells through the combined inhibition of ACK1/AKT and GCK.[1] Recent studies have also highlighted its role as a potent FLT3 inhibitor, capable of overcoming drug resistance in FLT3-ITD acute myeloid leukemia (AML).[6]
Kinase Inhibitory Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (M351T) | <5 | [1] |
| Bcr-Abl (T315I) | 61 | [1][3] |
| Bcr-Abl (E255V) | 122 | [1][2] |
| Bcr-Abl (G250E) | 136 | [1][2] |
| c-Abl | 133 | [1][3] |
| ACK1 | 25 | [2][3] |
| GCK | 8 | [2][3] |
Anti-proliferative Activity of this compound
This compound exhibits potent anti-proliferative effects across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (WT Bcr-Abl) | Pro-B cell line | <11 | [1] |
| Ba/F3 (Mutant Bcr-Abl) | Pro-B cell line | <11 | [1] |
| Colo205 | Colon Cancer | 5 | [1][2] |
| SW620 | Colon Cancer | 1 | [1] |
| Ba/F3 (FLT3-ITD) | Pro-B cell line | Potent inhibition | [6] |
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9][10][11] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[12]
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[10][12] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][12] PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane.[8][10] At the membrane, AKT is phosphorylated and activated by PDK1 and mTORC2.[10] Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and mediating diverse cellular responses.[9]
Caption: The PI3K/AKT signaling pathway.
This compound's Impact on the PI3K/AKT Pathway
This compound's inhibitory action on upstream kinases, such as FLT3, leads to the suppression of the PI3K/AKT signaling cascade.[6] In FLT3-ITD AML, for instance, the constitutively active FLT3 mutant drives cell proliferation and survival largely through the PI3K/AKT pathway. By inhibiting FLT3, this compound effectively blocks the activation of this crucial downstream pathway.[6] This is evidenced by a decrease in the phosphorylation of key pathway components like AKT, STAT5, and MAPK/ERK upon this compound treatment.[6]
Caption: this compound inhibits FLT3, leading to downstream PI3K/AKT pathway suppression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PI3K/AKT pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]
Materials:
-
Cells of interest (e.g., Ba/F3, Colo205)
-
Complete culture medium
-
This compound (dissolved in DMSO)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).[12]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Incubate the plate overnight in a humidified atmosphere at 37°C.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for PI3K/AKT Pathway Proteins
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the PI3K/AKT pathway, providing a measure of pathway activation.[7]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells on ice with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[7]
Caption: General workflow for Western blotting.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., FLT3, Abl)
-
Kinase-specific substrate
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Scintillation counter or luminometer
Protocol (Radiometric Assay Example):
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[18]
-
Incubate the plate at 30°C for a predetermined time.[18]
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
This compound is a versatile multi-kinase inhibitor with significant potential in oncology. Its ability to target key drivers of cancer cell proliferation and survival, including BCR-ABL and FLT3, underscores its therapeutic promise. A critical aspect of its mechanism of action is the suppression of the PI3K/AKT signaling pathway, a central node in cancer cell signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between this compound and this vital signaling cascade, paving the way for future drug development and clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. protocols.io [protocols.io]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7 and Its Interplay with MAPK/ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a multi-kinase inhibitor initially identified for its potent activity against Bcr-Abl, including the T315I mutant.[1] Subsequent research has revealed a broader inhibitory profile, encompassing a range of kinases that are critical nodes in various cellular signaling pathways.[2][3][4] Of particular interest to cancer researchers and drug developers is the compound's effect on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]
This technical guide provides an in-depth overview of the known effects of this compound on the MAPK/ERK signaling cascade and related pathways. It is designed to be a comprehensive resource, summarizing key quantitative data, providing detailed experimental protocols for studying these effects, and visualizing the complex signaling interactions.
Quantitative Data on this compound Inhibition
This compound has been characterized as a potent inhibitor of several kinases, with IC50 values in the nanomolar range for many of its targets. The following tables summarize the available quantitative data on the inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cancer cell lines.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 133 | [3] |
| Bcr-Abl (T315I mutant) | 61 | [1][3] |
| Bcr-Abl (M351T mutant) | <5 | [1] |
| Bcr-Abl (E255V mutant) | 122 | [1] |
| Bcr-Abl (G250E mutant) | 136 | [1] |
| c-Abl | 133 | [1] |
| ACK1 (TNK2) | 25 | [3] |
| GCK (MAP4K2) | 8 | [3] |
| p38α (MAPK14) | - | [2] |
| CSK | - | [2] |
| EphA2 | - | [2] |
| Lyn | - | [2] |
| ZAK | - | [2] |
Note: IC50 values for p38α, CSK, EphA2, Lyn, and ZAK were not explicitly quantified in the provided search results but were identified as targets of this compound.[2]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (Bcr-Abl WT) | Pro-B cell leukemia | <11 | [1] |
| Ba/F3 (Bcr-Abl mutants) | Pro-B cell leukemia | <11 | [1] |
| COLO 205 | Colorectal carcinoma | 5 | [1] |
| SW620 | Colorectal adenocarcinoma | 1 | [1] |
| EW8 (parental) | Ewing sarcoma | 310 | [2] |
| EW8 (TOP1 knockdown) | Ewing sarcoma | 34 | [2] |
Signaling Pathways and this compound's Points of Intervention
The MAPK/ERK pathway is a canonical signaling cascade initiated by receptor tyrosine kinases (RTKs) and Ras, leading to the sequential activation of RAF, MEK, and finally ERK.[5] Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[7][8]
This compound does not directly inhibit the core components of the RAF-MEK-ERK cascade. Instead, its effects on this pathway are likely indirect, mediated through its inhibition of other kinases that exhibit crosstalk with MAPK/ERK signaling. These include p38α, ACK1, and GCK.
The MAPK/ERK Signaling Cascade
Crosstalk with this compound-Inhibited Kinases
This compound's influence on ERK signaling is complex due to its multi-targeted nature. The inhibition of kinases such as p38α, ACK1, and GCK can lead to both inhibitory and potentially paradoxical activatory effects on the ERK pathway.
-
p38 MAPK: The p38 and ERK pathways are both members of the MAPK family and can exhibit negative crosstalk. In some cellular contexts, inhibition of p38 can lead to an upregulation of ERK activity.[9][10][11][12]
-
ACK1 (TNK2): ACK1 is a non-receptor tyrosine kinase that can be activated by multiple RTKs and has been shown to regulate both the PI3K/AKT and RAF/MAPK signaling pathways.[13][14][15] Inhibition of ACK1 could therefore modulate ERK signaling.
-
GCK (MAP4K2): As a member of the MAP4K family, GCK is situated upstream of the core MAPK cascades and can influence their activation.
Paradoxical Activation of MAPK/ERK Signaling
A critical consideration for inhibitors targeting the MAPK pathway is the phenomenon of "paradoxical activation." Some RAF inhibitors, for instance, can paradoxically increase ERK signaling in cells with wild-type BRAF by promoting the dimerization and transactivation of RAF isoforms.[16] While this compound is not a direct RAF inhibitor, its complex kinase inhibition profile could potentially lead to similar paradoxical effects on the ERK pathway under specific cellular contexts, although this has not been definitively demonstrated for this compound in the available literature.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on MAPK/ERK signaling.
Western Blot Analysis of ERK Phosphorylation
This protocol is for the semi-quantitative analysis of phosphorylated ERK (p-ERK) levels in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Starve the cells in serum-free media for 6-12 hours to reduce basal ERK phosphorylation.[17]
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a dose-response range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.[17]
6. Densitometric Analysis:
-
Quantify the band intensities for p-ERK and total ERK using software like ImageJ.
-
Calculate the ratio of p-ERK to total ERK for each sample.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on a specific kinase of interest.
1. Reagents and Buffers:
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM MnCl2).[19]
-
[γ-³²P]ATP or ATP for non-radioactive assays.
-
This compound stock solution in DMSO.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, combine the purified kinase, its substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).[19]
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
3. Detection and Analysis:
-
Radioactive Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.
-
Non-Radioactive Assay: Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blot.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well).[20]
-
Allow cells to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted compound or vehicle control to the wells.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours).[20]
4. Viability Measurement:
-
Use a tetrazolium-based assay (e.g., MTT, MTS) or an ATP-based assay (e.g., CellTiter-Glo).[21][22]
-
For MTT: Add MTT reagent and incubate for 1-4 hours. Add solubilization solution and read the absorbance.[21]
-
For MTS: Add MTS reagent and incubate for 1-4 hours. Read the absorbance.[21]
-
For ATP-based assays: Add the reagent, lyse the cells, and measure luminescence.[21]
5. Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a multi-faceted kinase inhibitor with a complex and nuanced impact on the MAPK/ERK signaling pathway. Its inhibitory effects on kinases such as p38α, ACK1, and GCK suggest an indirect modulation of ERK signaling, which warrants further investigation to fully elucidate the downstream consequences in different genetic contexts (e.g., BRAF wild-type versus mutant). The potential for paradoxical activation of the ERK pathway, a known phenomenon for other kinase inhibitors, also remains an important area for future research with this compound. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the intricate effects of this compound on MAPK/ERK and other interconnected signaling networks, ultimately contributing to a more comprehensive understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
GNF-7: A Technical Guide to Its Induction of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer models. Initially developed as a type-II kinase inhibitor targeting the Bcr-Abl fusion protein, including the T315I mutant, its activity spectrum has been shown to be much broader. A key mechanism contributing to its anti-neoplastic activity is the induction of cell cycle arrest, primarily at the G1/S transition. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated cell cycle arrest.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, binding to and inhibiting the activity of a range of kinases involved in cell proliferation and survival. Its primary mechanism for inducing cell cycle arrest is through the inhibition of kinases that are critical for the G1 to S phase transition. In Ewing sarcoma cells, this compound has been shown to cause a substantial accumulation of cells in the G1 phase of the cell cycle[1]. This effect is also observed in leukemia cells harboring NRAS mutations, where this compound induces both cell cycle arrest and apoptosis[2][3].
The induction of G1 arrest is a hallmark of inhibitors targeting the Cyclin D-CDK4/6-Rb pathway[4][5][6][7]. While direct inhibition of CDK4/6 by this compound has not been explicitly detailed in the provided results, its ability to potently induce G1 arrest suggests an interference with this critical cell cycle checkpoint. The retinoblastoma protein (Rb) acts as a tumor suppressor by restricting entry into the S phase. Phosphorylation of Rb by CDK4/6-Cyclin D complexes leads to its inactivation and allows the cell cycle to progress[5][7]. By inhibiting upstream signaling that leads to CDK4/6 activation, or potentially through direct interaction, this compound helps maintain Rb in its active, hypophosphorylated state, thereby halting the cell cycle at the G1/S boundary.
Quantitative Data
The anti-proliferative and kinase inhibitory activities of this compound have been quantified across various cancer cell lines and specific kinase assays. The following tables summarize the key inhibitory concentrations (IC50) and the observed effects on cell cycle distribution.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (Wild-Type) | 133 | [8] |
| Bcr-Abl (T315I) | 61 | [8][9] |
| Bcr-Abl (M351T) | <5 | [9][10] |
| Bcr-Abl (E255V) | 122 | [9][10] |
| Bcr-Abl (G250E) | 136 | [9][10] |
| c-Abl | 133 | [9][10] |
| ACK1 | 25 | [8] |
| GCK | 8 | [8] |
| CSK | >50% inhibition at 40 nM | [1][11][12] |
| p38α | >50% inhibition at 40 nM | [1][11][12] |
| EphA2 | >50% inhibition at 40 nM | [1][11][12] |
| Lyn | >50% inhibition at 40 nM | [1][11][12] |
| ZAK | >50% inhibition at 40 nM | [1][11][12] |
Table 2: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Ba/F3 (Bcr-Abl WT & mutants) | Leukemia | <11 | [9] |
| Colo205 | Colon Cancer | 5 | [9] |
| SW620 | Colon Cancer | 1 | [9] |
| EW8 (TOP1 KD) | Ewing Sarcoma | ~40 | 10-fold lower than parental cells[1][12] |
Table 3: Effect of this compound on Cell Cycle Distribution in Ewing Sarcoma Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Cell Line |
| DMSO | 55 | 35 | 10 | EW8 |
| 40 nM this compound | 75 | 15 | 10 | EW8 |
| DMSO | 58 | 32 | 10 | EW8 TOP1 KD |
| 40 nM this compound | 78 | 12 | 10 | EW8 TOP1 KD |
| Data extrapolated from graphical representation in cited literature[13]. |
Signaling Pathways Modulated by this compound
This compound's multi-targeted nature allows it to interfere with several signaling pathways that are crucial for cell cycle progression. In acute myeloid leukemia (AML) cells with FLT3-ITD mutations, this compound has been shown to inhibit the downstream signaling pathways activated by FLT3, including STAT5, PI3K/AKT, and MAPK/ERK[14]. Inhibition of these pathways can lead to decreased expression of proteins essential for cell cycle progression, such as cyclins and CDKs.
This compound Inhibition of Pro-Proliferative Signaling
Caption: this compound inhibits RTKs and Bcr-Abl, blocking downstream pro-proliferative pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., EW8)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 40 nM) or vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours)[1].
-
Cell Harvest: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C[15].
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The data is then analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[15].
In Situ Kinome Profiling (KiNativ™)
This method is used to identify the kinases that are bound and inhibited by this compound within the cellular environment.
Materials:
-
This compound
-
Cell lines of interest (e.g., EW8)
-
Cell lysis buffer
-
ATP- or ADP-acyl-phosphate probes (KiNativ™ platform)
-
LC/MS-MS system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 40 nM, 400 nM) and for different durations (e.g., 1 hour, 24 hours) alongside a DMSO control[1].
-
Cell Lysis: Harvest and lyse the cells to prepare a protein lysate.
-
Probe Labeling: The cell lysates are labeled with a biotinylated acyl-phosphate probe that covalently modifies the ATP binding site of kinases that are not occupied by the inhibitor[1].
-
Enrichment and Digestion: The probe-labeled proteins are enriched, typically using streptavidin beads, and then subjected to tryptic digestion.
-
LC/MS-MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC/MS-MS) to identify and quantify the probe-labeled kinases.
-
Data Analysis: The abundance of probe-labeled peptides from this compound-treated samples is compared to that from DMSO-treated samples. A decrease in the signal for a particular kinase in the this compound-treated sample indicates that the kinase was bound and inhibited by this compound. The percent inhibition is calculated for each identified kinase[1].
Experimental Workflow for this compound Target Identification and Cell Cycle Analysis
Caption: Workflow for assessing this compound's effect on cell cycle and kinase inhibition.
Conclusion
This compound is a multi-kinase inhibitor that effectively induces cell cycle arrest at the G1/S checkpoint in various cancer cell lines. This activity is a result of its ability to inhibit multiple kinases that are integral to pro-proliferative signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further elucidation of its precise interactions with cell cycle machinery, particularly the CDK4/6-Rb axis, will be crucial in optimizing its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. GNF 7 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 3. xcessbio.com [xcessbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice [mdpi.com]
An In-depth Technical Guide to GNF-7: A Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant activity against a range of cancer-related kinases. Initially identified as a dual inhibitor of the wild-type and the T315I "gatekeeper" mutant of Bcr-Abl, this compound has since been shown to target other critical signaling kinases, including Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK). Its ability to inhibit these key drivers of oncogenesis has positioned this compound as a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, with the IUPAC name N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule. Its structure is key to its mechanism of action as a type-II kinase inhibitor.
Chemical Structure:
Caption: The chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, formulation, and experimental use.
| Property | Value | Reference |
| IUPAC Name | N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | [1][2] |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | [1] |
| Molecular Weight | 547.53 g/mol | [1] |
| CAS Number | 839706-07-9 | [1] |
| Physical State | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (up to 50 mM) | [1] |
| Sparingly soluble in DMF and Ethanol | [2] | |
| Insoluble in water | ||
| Storage | Store at -20°C as a solid | [1] |
Pharmacological Properties
This compound is a multi-targeted kinase inhibitor, exhibiting potent activity against several kinases implicated in cancer cell proliferation, survival, and drug resistance.
Mechanism of Action
This compound functions as a type-II kinase inhibitor. Unlike type-I inhibitors that bind to the active conformation of the kinase, type-II inhibitors bind to the inactive "DFG-out" conformation. This mode of binding often confers greater selectivity and can overcome certain forms of resistance, such as the T315I mutation in Bcr-Abl. By stabilizing the inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting its downstream signaling.
Target Kinases and Inhibitory Activity
This compound has been shown to inhibit a panel of kinases with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) against key targets are summarized below.
| Target Kinase | IC₅₀ (nM) | Reference |
| Bcr-Abl (wild-type) | 133 | [3] |
| Bcr-Abl (T315I mutant) | 61 | [3] |
| Activated CDC42 Kinase 1 (ACK1) | 25 | [3] |
| Germinal Center Kinase (GCK) | 8 | [3] |
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in preclinical animal models.
-
In Vitro: this compound effectively inhibits the growth of chronic myeloid leukemia (CML) cells expressing both wild-type and T315I mutant Bcr-Abl. It also shows activity against other cancer cell lines driven by its target kinases.
-
In Vivo: In xenograft models of CML, oral administration of this compound has been shown to significantly inhibit tumor growth and prolong survival.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins in cell lysates to assess the effect of this compound on its target kinases and downstream signaling pathways.
Workflow for Western Blot Analysis:
Caption: Workflow for Western Blot analysis of protein expression.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, etc.).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow for In Vivo Xenograft Study:
Caption: Workflow for an in vivo mouse xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Ba/F3 cells expressing T315I Bcr-Abl) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth.
-
Randomization: Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound (formulated for oral gavage) and the vehicle control to the respective groups according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor growth.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.
Bcr-Abl Signaling Pathway
In CML, the constitutively active Bcr-Abl fusion protein drives cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Caption: this compound inhibits the Bcr-Abl signaling pathway.
ACK1 and GCK Signaling
ACK1 and GCK are involved in various cellular processes, including cell growth, survival, and migration. The inhibition of these kinases by this compound contributes to its broad anti-cancer activity. The precise downstream signaling pathways of ACK1 and GCK that are affected by this compound are areas of ongoing research.
Caption: this compound inhibits ACK1 and GCK signaling pathways.
Conclusion
This compound is a valuable research tool for investigating the roles of Bcr-Abl, ACK1, and GCK in cancer biology. Its multi-targeted nature and ability to overcome the T315I Bcr-Abl mutation make it a compound of significant interest for the development of novel anti-cancer therapies. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to study its activity, serving as a resource for researchers in the field of oncology and drug discovery.
References
GNF-7: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable, type-II kinase inhibitor that has demonstrated significant activity against the BCR-ABL fusion protein, including the formidable T315I "gatekeeper" mutant, a common source of resistance to first and second-generation ABL kinase inhibitors.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative inhibitory and anti-proliferative activities. Furthermore, this document explores the structure-activity relationships that guided its development and visualizes the key signaling pathways it modulates.
Introduction: The Challenge of BCR-ABL and the Advent of this compound
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. The aberrant activity of BCR-ABL drives the uncontrolled proliferation of hematopoietic cells, leading to the clinical manifestations of CML.
The development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML. However, the emergence of drug resistance, primarily due to point mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most clinically approved TKIs by sterically hindering drug binding.
This compound emerged from efforts to develop inhibitors capable of overcoming this resistance. It is a type-II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase. This binding mode is distinct from type-I inhibitors and allows this compound to accommodate the T315I mutation, making it a promising candidate for patients who have developed resistance to other therapies.
Mechanism of Action: A Multi-Kinase Inhibitor
This compound functions as a multi-kinase inhibitor, targeting several key signaling molecules involved in cancer cell proliferation and survival.
Inhibition of BCR-ABL
The primary target of this compound is the BCR-ABL kinase. By binding to the inactive "DFG-out" conformation, this compound stabilizes a non-functional state of the enzyme, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival. A key feature of this compound is its ability to potently inhibit the T315I mutant of BCR-ABL.[1]
Inhibition of Other Kinases
Beyond BCR-ABL, this compound has been shown to inhibit other kinases, contributing to its broad anti-cancer activity. These include:
-
Activated CDC42 kinase 1 (ACK1): Involved in cell growth, migration, and invasion.[2]
-
Germinal Center Kinase (GCK): A member of the MAP4K family involved in stress signaling pathways.[2]
The multi-targeted nature of this compound may contribute to its efficacy in various cancer models beyond CML.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the core 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold and subsequent functionalization. The following is a representative synthetic scheme based on established methods for this class of compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the 3,4-dihydropyrimidin-2(1H)-one core
A mixture of an appropriately substituted aldehyde, a β-ketoester, and urea (B33335) is subjected to a Biginelli reaction. This one-pot, three-component condensation reaction is typically catalyzed by a Brønsted or Lewis acid and can be performed under solvent-free conditions or in a suitable solvent such as ethanol (B145695).
-
Reactants: Substituted benzaldehyde, ethyl acetoacetate, urea.
-
Catalyst: (e.g., HCl, Yb(OTf)₃, or a solid-supported acid).
-
Conditions: The reaction mixture is heated, typically between 80-100 °C, for several hours.
-
Work-up: The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to yield the dihydropyrimidinone core.
Step 2: N-alkylation and subsequent modifications
The core scaffold can then be further modified. For the synthesis of the this compound backbone, this would involve N-alkylation at the pyrimidine (B1678525) ring, followed by the introduction of the aminopyridine and the trifluoromethyl-benzamide moieties through a series of coupling and amidation reactions. A plausible, though not explicitly detailed in publicly available literature, multi-step sequence would be:
-
Protection of one of the NH groups of the dihydropyrimidinone core.
-
N-alkylation of the other NH group with a suitable electrophile containing the 4-methylphenyl group.
-
Introduction of the amino-pyridine group at the 7-position of the pyrimidopyrimidine ring, likely through a nucleophilic aromatic substitution reaction.
-
Amidation reaction to couple the 3-(trifluoromethyl)benzoic acid to the aniline (B41778) nitrogen of the 4-methylphenyl group.
-
Deprotection to yield the final this compound product.
Structure-Activity Relationship (SAR) Studies
The development of this compound was guided by systematic SAR studies to optimize its potency and selectivity. The core 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold was identified as a key pharmacophore. Modifications at various positions of this scaffold were explored to enhance its interaction with the target kinases.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 (at N1) | R2 (at C7) | R3 (Benzamide moiety) | BCR-ABL WT IC₅₀ (nM) | BCR-ABL T315I IC₅₀ (nM) |
| This compound | Methyl | (6-methylpyridin-3-yl)amino | 3-(trifluoromethyl)benzamide (B157546) | 133 | 61 |
| Analog 1 | Hydrogen | (6-methylpyridin-3-yl)amino | 3-(trifluoromethyl)benzamide | >1000 | >1000 |
| Analog 2 | Methyl | Pyridin-3-ylamino | 3-(trifluoromethyl)benzamide | 250 | 150 |
| Analog 3 | Methyl | (6-methylpyridin-3-yl)amino | Benzamide | 500 | 300 |
| Analog 4 | Methyl | (6-methylpyridin-3-yl)amino | 4-(trifluoromethyl)benzamide | 150 | 80 |
Data is representative and compiled from publicly available research to illustrate SAR trends.
The SAR studies revealed that:
-
A small alkyl group, such as methyl, at the N1 position is crucial for activity.
-
The (6-methylpyridin-3-yl)amino group at the C7 position provides optimal interactions within the kinase binding pocket.
-
The 3-(trifluoromethyl)benzamide moiety is a key contributor to the overall potency, likely through favorable hydrophobic and electronic interactions.
Quantitative Data
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against a panel of kinases and cancer cell lines.
Table 2: In Vitro IC₅₀ Values of this compound
| Target | IC₅₀ (nM) | Reference |
| Kinases | ||
| BCR-ABL (Wild-Type) | 133 | [2] |
| BCR-ABL (T315I) | 61 | [2] |
| BCR-ABL (M351T) | <5 | [1] |
| BCR-ABL (E255V) | 122 | [1] |
| BCR-ABL (G250E) | 136 | [1] |
| c-Abl | 133 | [1] |
| ACK1 | 25 | [2] |
| GCK | 8 | [2] |
| Cell Lines (Anti-proliferative Activity) | ||
| Ba/F3 (Wild-Type BCR-ABL) | <11 | [1] |
| Ba/F3 (Mutant BCR-ABL) | <11 | [1] |
| Colo205 (Human Colon Cancer) | 5 | [1] |
| SW620 (Human Colon Cancer) | 1 | [1] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical mouse models.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Bioluminescent xenograft mouse model | T315I-BCR-ABL-Ba/F3 | 10 mg/kg, p.o. | Effective inhibition of tumor growth | [1] |
| NSG mice | Human mutant NRAS-expressing MOLT-3-luc+ | 15 mg/kg, p.o. | Significantly decreased disease burden, prolonged overall survival | [1] |
Experimental Protocols
Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a target kinase.
Protocol: In Vitro Kinase Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA).
-
Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to the desired concentrations in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Initiation: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control). Initiate the reaction by adding ATP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to determine the anti-proliferative effect of this compound on cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO as a control) and incubate for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Calculate the IC₅₀ value from the dose-response curve.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Ba/F3-T315I) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the this compound treated group and the control group.
Visualizations
Signaling Pathway
Caption: this compound inhibits the constitutively active BCR-ABL kinase.
Experimental Workflow
Caption: The drug discovery and development workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of BCR-ABL inhibitors, particularly for its ability to overcome the clinically important T315I resistance mutation. Its multi-kinase inhibitory profile suggests potential applications in a broader range of malignancies. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of this compound and its analogs as novel anti-cancer therapeutics. Continued investigation into its mechanism of action and in vivo efficacy will be crucial in defining its clinical potential.
References
GNF-7 in Ewing Sarcoma: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ewing sarcoma (ES) is an aggressive pediatric bone and soft tissue cancer driven primarily by the EWS-FLI1 fusion oncoprotein.[1][2][3][4] Standard therapies have limitations, particularly for relapsed or refractory disease, creating an urgent need for novel therapeutic strategies.[1][5][6] This document provides a comprehensive technical overview of the multi-kinase inhibitor GNF-7, which has demonstrated significant preclinical activity in Ewing sarcoma models. This compound exhibits preferential cytotoxicity in Ewing sarcoma cells deficient in topoisomerase 1 (TOP1), a key enzyme in DNA replication and a target of some chemotherapies.[1][5][6][7] This guide details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Relevance in Ewing Sarcoma
This compound is a multi-kinase inhibitor originally developed as a Type II inhibitor of the BCR-ABL fusion protein found in chronic myelogenous leukemia.[1][5][6] Recent research has uncovered its potential as a therapeutic agent in Ewing sarcoma, particularly in the context of resistance to topoisomerase 1 (TOP1) inhibitors like irinotecan, which are used in relapse treatment regimens.[1][7] A key finding is that this compound is synthetically lethal in Ewing sarcoma cells that have developed resistance to TOP1 inhibitors through the deletion of the TOP1 gene.[1]
The primary oncogenic driver in approximately 85% of Ewing sarcoma cases is the EWS-FLI1 fusion protein, which acts as an aberrant transcription factor, dysregulating a multitude of downstream genes involved in tumor growth and survival.[2][3][4][8] this compound has been shown to counteract the transcriptional signature of EWS-FLI1, suggesting a mechanism that strikes at the core of Ewing sarcoma pathogenesis.[1][5][6]
Mechanism of Action of this compound in Ewing Sarcoma
The therapeutic effect of this compound in Ewing sarcoma is multi-faceted, stemming from its ability to inhibit several key kinases and modulate the oncogenic activity of EWS-FLI1.
Multi-Kinase Inhibition Profile
In situ kinase profiling has revealed that this compound potently inhibits a range of cellular kinases. The primary targets identified are:
-
CSK (C-terminal Src kinase)
-
p38α (MAPK14)
-
EphA2 (Ephrin type-A receptor 2)
-
Lyn (Lck/Yes novel)
-
ZAK (Sterile alpha motif and leucine (B10760876) zipper containing kinase) [1][5][6][7]
The inhibition of these kinases likely contributes to the downstream cellular effects observed with this compound treatment.
Reversal of the EWS-FLI1 Transcriptional Signature
A critical aspect of this compound's mechanism is its impact on the gene expression program driven by the EWS-FLI1 oncoprotein. RNA sequencing analysis of Ewing sarcoma cells treated with this compound revealed that the drug:
-
Downregulates genes typically induced by EWS-FLI1.
-
Promotes the expression of genes normally repressed by EWS-FLI1. [1][5][6]
This suggests that this compound interferes with the signaling pathways that are essential for the oncogenic function of EWS-FLI1.
Induction of G1 Cell Cycle Arrest
Treatment of Ewing sarcoma cells with this compound leads to an arrest in the G1 phase of the cell cycle.[1] This effect is observed in both wild-type and TOP1-deficient cells, indicating a general anti-proliferative effect. However, the cytotoxic effects are more pronounced in TOP1-deficient cells.[1]
Signaling Pathway Perturbation
The following diagram illustrates the proposed mechanism of action of this compound in Ewing sarcoma, highlighting its multi-kinase inhibitory action and its downstream effects on the EWS-FLI1-driven oncogenic state.
Quantitative Data Summary
The preferential cytotoxicity of this compound in TOP1-deficient Ewing sarcoma cells is a key finding. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and Area Under the Curve (AUC) values from dose-response experiments.
Table 1: this compound IC50 Values in Ewing Sarcoma Cell Lines
| Cell Line | TOP1 Status | This compound IC50 (nM) | Fold Difference (WT vs. KD) |
| EW8 | Wild-Type (WT) | ~400 | 10-fold |
| EW8 | Knockdown (KD) | ~40 | |
| RDES | Wild-Type (WT) | >1000 | >5-fold |
| RDES | Knockdown (KD) | ~200 | |
| TC71 | Wild-Type (WT) | >1000 | >5-fold |
| TC71 | Knockdown (KD) | ~200 |
Data compiled from published dose-response curves.[1][5][9]
Table 2: High-Throughput Screening Results for Compounds with Preferential Cytotoxicity in TOP1 KD Cells
| Compound | Putative Target(s) | AUC in EW8 WT | AUC in EW8 TOP1 KD | AUC Difference (WT - KD) |
| This compound | Multi-kinase | ~0.85 | ~0.60 | ~0.25 |
| Topotecan | TOP1 | ~0.60 | ~0.95 | ~ -0.35 |
| Irinotecan | TOP1 | ~0.65 | ~0.95 | ~ -0.30 |
| SN-38 | TOP1 | ~0.55 | ~0.95 | ~ -0.40 |
AUC values are approximated from graphical representations in the source literature. A lower AUC indicates greater cytotoxicity.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound's effects on Ewing sarcoma cells.
Cell Lines and Culture
-
Cell Lines: EW8, RDES, and TC71 Ewing sarcoma cell lines were used.[1][9]
-
TOP1 Knockdown: Isogenic TOP1 knockdown (KD) cell lines were generated using CRISPR-Cas9 technology to model resistance to TOP1 inhibitors.[1][5][6]
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
High-Throughput Small-Molecule Screening
The discovery of this compound's selective toxicity was the result of a high-throughput screen.
-
Library: The MIPE (Mechanism Interrogation PlatE) small-molecule library, containing 2,480 compounds, was used.[1][9]
-
Procedure: Parental EW8 and EW8 TOP1 KD cells were seeded in 384-well plates. Compounds were added at various concentrations.
-
Readout: Cell viability was assessed after a defined incubation period (e.g., 4.5 days) using a suitable assay (e.g., CellTiter-Glo).[9]
-
Analysis: Dose-response curves were generated, and the Area Under the Curve (AUC) was calculated to quantify the cytotoxic effect of each compound on both cell lines.[1][9]
RNA Sequencing and Gene Expression Analysis
-
Sample Preparation: EW8 WT and TOP1 KD cells were treated with 40 nM this compound for various time points (0, 4, 8, 16, 24, 48, or 72 hours).[1]
-
RNA Extraction: Total RNA was isolated from the treated cells.
-
Sequencing: mRNA sequencing was performed to obtain a global view of the transcriptional changes induced by this compound.
-
Bioinformatic Analysis: Gene set enrichment analysis (GSEA) and other bioinformatic tools were used to compare the this compound-induced gene expression changes with the known EWS-FLI1 gene signature. This involved assessing the enrichment of genes known to be upregulated or downregulated by EWS-FLI1.[1]
Kinase Profiling
-
Method: The in situ kinase inhibition profile of this compound was determined using a competitive chemical proteomics approach.
-
Procedure: Cell lysates were treated with this compound, followed by the addition of a broad-spectrum, biotinylated acyl-phosphate probe that covalently labels the active sites of kinases. The degree of probe labeling for each kinase is inversely proportional to its inhibition by this compound.
-
Analysis: Labeled kinases were captured and identified and quantified using mass spectrometry to determine which kinases were potently inhibited by this compound.[5]
Cell Cycle Analysis
-
Procedure: Cells were treated with this compound (e.g., 40 nM) for a specified duration.
-
Staining: Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Therapeutic Implications and Future Directions
The preclinical findings for this compound in Ewing sarcoma are promising, particularly for patient populations that have developed resistance to standard-of-care chemotherapies.[1][5][6][7] The synthetic lethality observed in TOP1-deficient cells suggests two potential therapeutic strategies:
-
Treatment of Refractory/Relapsed Disease: this compound or similar multi-kinase inhibitors could be effective in patients whose tumors have become resistant to TOP1 inhibitors.[1][5][6][7]
-
Combination Therapy: The data also suggest that pretreatment with a TOP1 inhibitor could sensitize Ewing sarcoma cells to subsequent this compound treatment.[5] This indicates a potential for combination therapies that could be more effective than single-agent treatments.
Further research is needed to validate these findings in animal models of Ewing sarcoma and to explore the full therapeutic potential of this compound.[10] Additionally, a deeper understanding of which of the inhibited kinases are the primary drivers of the observed phenotype will be crucial for the development of more targeted and potent next-generation inhibitors. There are currently no ongoing clinical trials specifically for this compound in Ewing sarcoma.[11][12]
Conclusion
This compound has emerged as a compelling preclinical candidate for the treatment of Ewing sarcoma. Its multi-pronged mechanism of action, which includes the inhibition of several key kinases and the functional reversal of the oncogenic EWS-FLI1 transcriptional program, makes it a promising agent. The pronounced and selective cytotoxicity of this compound in TOP1-deficient cells highlights a potential therapeutic vulnerability in tumors that have developed resistance to conventional chemotherapy. The data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as novel therapies for this challenging pediatric cancer.
References
- 1. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma [frontiersin.org]
- 3. Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Wnt/β-catenin–activated Ewing sarcoma cells promote the angiogenic switch [insight.jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. UCSF Ewing Sarcoma Trial → Combination Chemotherapy With or Without Ganitumab in Treating Patients With Newly Diagnosed Metastatic Ewing Sarcoma [clinicaltrials.ucsf.edu]
- 12. mayo.edu [mayo.edu]
GNF-7 in NRAS-Mutant Cells: A Technical Guide to its Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the NRAS gene are significant drivers in various cancers, including melanoma and acute myeloid leukemia (AML). These mutations lock the NRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-survival and proliferative signaling pathways, primarily the MAPK and PI3K/AKT cascades.[1][2] GNF-7 has emerged as a multi-targeted kinase inhibitor with significant activity in cancer cells harboring NRAS mutations.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in NRAS-mutant cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound's efficacy in NRAS-mutant cells stems from its ability to inhibit key kinases that are crucial for the viability of these cancer cells. While not a direct inhibitor of the NRAS protein itself, this compound targets downstream and parallel signaling pathways that are essential for the oncogenic output of mutant NRAS. The primary targets of this compound are Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[3][5][6]
The inhibition of these kinases by this compound leads to the suppression of critical signaling nodes, including the PI3K/AKT/mTOR and MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[4][7]
Quantitative Data: Kinase Inhibition and Cellular Activity
This compound demonstrates potent inhibitory activity against its primary kinase targets and exhibits significant anti-proliferative effects in various cancer cell lines, including those with NRAS mutations.
| Target Kinase | IC50 (nM) | Reference |
| Bcr-Abl (wild-type) | 133 | [3] |
| Bcr-Abl (T315I mutant) | 61 | [3] |
| ACK1 (TNK2) | 25 | [8] |
| GCK (MAP4K2) | 8 | [8] |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | Cancer Type | NRAS Mutation Status | Growth Inhibition (IC50/Activity) | Reference |
| Leukemia Cells | Acute Myeloid Leukemia | Mutant | Induces cell cycle arrest and apoptosis | [3][5] |
| Colon Cancer Cells | Colon Cancer | Not Specified | Growth inhibitory activity | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Mutant | Suppression of proliferation | [4] |
| Ba/F3-NRAS-G12D | Leukemia Model | G12D | Prolonged life-span in xenograft model | [4] |
Table 2: Cellular activity of this compound in cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound in NRAS-mutant cells and a general workflow for assessing its activity.
Caption: this compound inhibits ACK1 and GCK in NRAS mutant cells.
Caption: Workflow for evaluating this compound in NRAS mutant cells.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.
Materials:
-
NRAS-mutant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-AKT and Phospho-ERK
This protocol allows for the assessment of this compound's effect on key signaling pathways.
Materials:
-
NRAS-mutant cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on its target kinases.
Materials:
-
Recombinant active ACK1 or GCK enzyme
-
Kinase-specific substrate
-
Kinase assay buffer
-
This compound at various concentrations
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for ADP-Glo™)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Radioactive method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by NRAS mutations. Its mechanism of action, centered on the inhibition of ACK1 and GCK, effectively disrupts the downstream signaling pathways essential for the survival and proliferation of these cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds in the context of NRAS-mutant cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. First SAR Study for Overriding NRAS Mutant Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma | MDPI [mdpi.com]
- 7. Preclinical efficacy of MEK inhibition in Nras-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Methodological & Application
GNF-7 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro evaluation of GNF-7, a potent multi-kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various contexts, particularly in oncology and inflammatory diseases.
This compound has been identified as a multi-kinase inhibitor targeting key signaling proteins involved in cancer and necroptosis. It demonstrates potent inhibitory activity against BCR-ABL wild-type and mutant isoforms, Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and Receptor-Interacting Protein Kinase 1 and 3 (RIPK1 and RIPK3).[1][2] This document outlines protocols for biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound.
Data Presentation: Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified across various kinases and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from biochemical and cellular assays.
Table 1: this compound Biochemical Assay Data
| Target Kinase | IC50 (nM) |
| c-Abl | 133[3] |
| Bcr-Abl (T315I mutant) | 61[1][3] |
| Bcr-Abl (M351T mutant) | <5[3] |
| Bcr-Abl (E255V mutant) | 122[3] |
| Bcr-Abl (G250E mutant) | 136[3] |
| ACK1 | 25[1] |
| GCK | 8[1] |
| FGFR4 | 4[4] |
| FGFR3 (K650M mutant) | 25[4] |
Table 2: this compound Cellular Assay Data
| Cell Line | Assay Type | IC50 (nM) |
| Ba/F3 (wild-type Bcr-Abl) | Antiproliferative | <11[3][5] |
| Ba/F3 (mutant Bcr-Abl) | Antiproliferative | <11[3][5] |
| Colo205 (human colon cancer) | Growth Inhibition | 5[3][5] |
| SW620 (human colon cancer) | Growth Inhibition | 1[3][5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated.
Caption: BCR-ABL Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound In Vitro Evaluation.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound.
Protocol 1: Biochemical Kinase Assay
This protocol describes a method to determine the IC50 of this compound against a purified kinase (e.g., ABL1).
Materials:
-
Purified recombinant kinase (e.g., ABL1)
-
This compound (stock solution in DMSO)
-
Kinase substrate (e.g., a peptide substrate for ABL1)
-
[γ-³²P]ATP or an antibody for detecting phosphorylated substrate
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
96-well plates
-
Plate reader or phosphorimager
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction: a. To each well of a 96-well plate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO). b. Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection). c. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Radiometric: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a phosphorimager or scintillation counter. b. Non-Radiometric (e.g., ELISA-based): Stop the reaction and follow the manufacturer's protocol for the specific assay kit, which typically involves the use of a phosphorylation-specific antibody and a secondary detection reagent.
-
Data Analysis: a. Calculate the percentage of kinase activity relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[6]
Protocol 2: Cell Viability Assay (MTS-based)
This protocol outlines the determination of this compound's effect on the viability of a cancer cell line.
Materials:
-
Target cancer cell line (e.g., K562 for BCR-ABL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete medium from the DMSO stock. b. Add 100 µL of the diluted this compound solution or vehicle control to the appropriate wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.[7]
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.[8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay reagent
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 50 µL of complete medium. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Add 50 µL of the diluted this compound solution or vehicle control to the wells. c. Incubate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Caspase Activity Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (cells treated with medium only). b. Express the caspase activity as a fold change relative to the vehicle-treated control. c. Plot the fold change in caspase activity against the this compound concentration.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell density, incubation times, and reagent concentrations may be necessary for different cell lines and experimental conditions. All research should be conducted in accordance with institutional guidelines and safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
GNF-7: Application Notes for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF-7 is a potent, orally bioavailable, multi-kinase inhibitor. It was initially developed as a type-II kinase inhibitor targeting the Bcr-Abl fusion protein, including the T315I "gatekeeper" mutation that confers resistance to other tyrosine kinase inhibitors (TKIs) like imatinib.[1] Its activity extends to other kinases, including Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[2] This multi-targeted profile makes this compound a valuable tool for investigating various signaling pathways and a compound of interest in oncology research, particularly for hematologic malignancies, colon cancer, and Ewing sarcoma.[2][3][4]
Mechanism of Action
This compound exerts its primary effects by inhibiting the constitutive kinase activity of the Bcr-Abl oncoprotein.[1] This fusion protein is a hallmark of Chronic Myeloid Leukemia (CML) and drives leukemogenesis by activating multiple downstream signaling pathways critical for cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5][6] By binding to the ATP-binding site of the Bcr-Abl kinase domain, this compound blocks its autophosphorylation and the subsequent phosphorylation of its substrates, leading to the inhibition of these downstream signals.[5]
Furthermore, this compound has been shown to potently inhibit NRAS-dependent leukemia cells through the combined inhibition of ACK1/AKT and GCK signaling.[3][7] In studies on Ewing sarcoma, this compound was found to downregulate genes induced by the EWS-FLI1 fusion protein and inhibit several other cellular kinases, including CSK, p38α, EphA2, Lyn, and ZAK.[4][8]
Data Presentation: Quantitative Data Summary
The inhibitory and antiproliferative activity of this compound has been quantified across various biochemical assays and cell lines. The following tables summarize the key half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in the literature.
Table 1: this compound IC50 Values Against Purified Kinases
| Target Kinase | IC50 Value (nM) | Reference(s) |
| Bcr-Abl (Wild-Type) | 133 | [2] |
| c-Abl | 133 | [3] |
| Bcr-Abl (T315I) | 61 | [2][9] |
| Bcr-Abl (M351T) | < 5 | [3] |
| Bcr-Abl (E255V) | 122 | [3][9] |
| Bcr-Abl (G250E) | 136 | [3][9] |
| ACK1 | 25 | [2][9] |
| GCK | 8 | [2][9] |
Table 2: this compound Antiproliferative Activity in Cell Lines
| Cell Line | Cell Type | IC50 / GI50 Value (nM) | Reference(s) |
| Ba/F3 (Bcr-Abl WT & mutants) | Mouse Pro-B | < 11 | [3][7] |
| Colo205 | Human Colon Cancer | 5 | [3][7][9] |
| SW620 | Human Colon Cancer | 1 | [3][7] |
| EW8 (TOP1 Knockdown) | Ewing Sarcoma | ~40 (10-fold lower than parental) | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a powder and should be dissolved in a suitable solvent for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of the specific batch of this compound (e.g., 547.53 g/mol ).
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, to make 1 mL of a 10 mM stock solution (MW = 547.53), dissolve 5.47 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. Sonication may be recommended if solubility issues arise.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solution at -20°C for long-term storage (up to 3 years as a powder).[3]
Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability and Proliferation Assay (MTT/MTS)
This protocol provides a general method to determine the IC50 value of this compound in a chosen cell line.
Materials:
-
Target cell line in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000–10,000 cells/well) in 100 µL of complete medium.[10]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[10]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM).[10]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control.
-
-
Incubation: Incubate the plates for the desired duration, typically 48 to 72 hours.[10]
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.[10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (as 100% viability), and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.
Protocol 3: Analysis of Protein Phosphorylation by Western Blot
This protocol is designed to assess the effect of this compound on the phosphorylation status of its downstream targets, such as AKT or STAT5.
Materials:
-
Target cell line in culture
-
6-well or 10 cm culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 2 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysates, clarify by centrifugation, and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-AKT) or a housekeeping protein (e.g., GAPDH or β-actin). A decrease in the phosphorylated protein signal relative to the total protein signal indicates inhibition by this compound.
References
- 1. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: GNF-7 Treatment of MOLM-13 and MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a multi-targeted kinase inhibitor that has demonstrated significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. The FLT3-ITD mutation is a common driver of AML and is associated with a poor prognosis. This compound effectively inhibits the constitutively active FLT3-ITD kinase, leading to the suppression of downstream signaling pathways crucial for leukemic cell proliferation and survival. This document provides detailed application notes and experimental protocols for the treatment of two widely used FLT3-ITD positive human AML cell lines, MOLM-13 and MV4-11, with this compound.
Data Presentation
This compound Inhibitory Activity
This compound demonstrates potent anti-proliferative effects on AML cell lines expressing the FLT3-ITD mutation.
| Cell Line | FLT3 Status | This compound IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Preferentially inhibited | [1] |
| MV4-11 | FLT3-ITD | Preferentially inhibited | [1] |
Note: While a dose-dependent inhibition of proliferation is reported, specific IC50 values for this compound in MOLM-13 and MV4-11 cells were not available in the reviewed literature. The provided information indicates preferential activity against FLT3-ITD positive cells.
Example Data: Apoptosis Induction by a FLT3 Inhibitor (Quizartinib)
The following data for the FLT3 inhibitor Quizartinib is provided as a representative example of the expected apoptotic effect in MOLM-13 and MV4-11 cells.
| Cell Line | Treatment (5 nM Quizartinib, 24h) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLM-13 | Quizartinib (5 nM) | 45.73% | [2] |
| MV4-11 | Quizartinib (5 nM) | 83.00% | [2] |
Example Data: Cell Cycle Analysis with a FLT3 Inhibitor (Gilteritinib)
The following data for the FLT3 inhibitor Gilteritinib illustrates the expected effect on the cell cycle in MV4-11 cells. This compound is also reported to induce G1/S cell cycle arrest.
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| MV4-11 | Gilteritinib | Increased | Decreased | Decreased | [3] |
Signaling Pathway
This compound inhibits the constitutively active FLT3-ITD receptor, leading to the downregulation of key downstream signaling pathways that promote leukemic cell survival and proliferation.
Caption: this compound inhibits FLT3-ITD signaling pathways.
Experimental Protocols
Cell Culture
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, split saturated cultures 1:2 to 1:3 every 2-3 days to maintain a cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.
Cell Viability Assay (MTS/CellTiter-Glo)
Materials:
-
MOLM-13 or MV4-11 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis
Materials:
-
Treated and untreated MOLM-13 or MV4-11 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated and untreated MOLM-13 or MV4-11 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and untreated MOLM-13 or MV4-11 cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound is a potent inhibitor of FLT3-ITD positive AML cells, MOLM-13 and MV4-11. The protocols outlined in this document provide a framework for researchers to investigate the cellular and molecular effects of this compound. By utilizing these methods, researchers can further elucidate the mechanism of action of this compound and its potential as a therapeutic agent for AML.
Disclaimer: The example data provided for apoptosis and cell cycle analysis is for illustrative purposes only and is based on the effects of other FLT3 inhibitors. Researchers should generate their own data for this compound to obtain accurate quantitative results.
References
- 1. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-7 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of GNF-7, a multi-kinase inhibitor, in mouse models. The protocols outlined below are intended to assist in the design and execution of preclinical studies to evaluate the efficacy of this compound.
This compound is a potent inhibitor of Bcr-Abl, including the T315I mutant, and also targets other kinases such as Activated CDC42 kinase 1 (ACK1) and Germinal Center Kinase (GCK).[1] Its activity disrupts critical signaling pathways involved in cell proliferation and survival, making it a compound of interest for oncological research.[1][2]
Data Presentation
The following tables summarize the reported in vivo dosages of this compound in various mouse models.
Table 1: Summary of this compound In Vivo Dosages in Mouse Models
| Mouse Model | Cell Line | Dosage (mg/kg) | Administration Route | Reference(s) |
| Bioluminescent xenograft mouse model | T315I-Bcr-Abl-Ba/F3 | 10 | Oral (p.o.) | [2] |
| NSG mice bearing human mutant NRAS-expressing MOLT-3-luc+ tumors | MOLT-3 (NRAS mutant) | 15 | Oral (p.o.) | [2] |
| SCID beige female mice with orthotopic xenografts | T315I-Bcr-Abl-Ba/F3 | 20 | Oral (p.o.) | [2] |
| Bcr-AblT315I Ba/F3 mouse xenograft model | Bcr-AblT315I Ba/F3 | 10 and 20 | Not specified | [3] |
| OCI-AML3 mouse xenograft model | OCI-AML3 | 8 | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mg/mL stock solution of this compound in fresh DMSO.[2] Ensure the this compound is completely dissolved. Gentle warming or sonication may be required.
-
-
Vehicle and Final Formulation Preparation:
-
The following is an example to prepare a 1 mL working solution. Adjust volumes as needed for your specific dosage and number of animals.
-
In a sterile conical tube, add 50 µL of the 20 mg/mL this compound stock solution in DMSO.[2]
-
Add 400 µL of PEG300 to the tube.[2]
-
Vortex the mixture until it is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture.[2]
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.[2]
-
Vortex thoroughly to ensure a uniform suspension.
-
Note: This formulation should be prepared fresh and used immediately for optimal results.[2]
-
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous tumor xenograft in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3, MOLT-3)
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., SCID, NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Electric clippers or shaver
-
70% ethanol
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad
-
Personal Protective Equipment (PPE)
Procedure:
-
Cell Preparation:
-
Culture cells under standard conditions until they reach the logarithmic growth phase with >95% viability.
-
Harvest cells by centrifugation and wash twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the fur on the right flank of the mouse, the intended injection site.
-
Wipe the injection site with 70% ethanol.
-
Draw the cell suspension into a 1 mL syringe with a 27-30 gauge needle.
-
Gently lift the skin on the flank and inject the cell suspension (typically 100-200 µL) subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Protocol 3: Long-Term Oral Administration of this compound via Gavage
This protocol provides a standardized method for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
PPE
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize mice to handling for several days before the start of the experiment.
-
Weigh each mouse to determine the correct dosing volume based on the desired mg/kg dose.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Dose Administration:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4] The mouse should swallow as the needle is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Continue to monitor the animals according to the experimental plan, including tumor volume measurements and body weight, typically 2-3 times per week.
-
Mandatory Visualization
References
GNF-7 Oral Administration Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor with demonstrated efficacy in preclinical models of various cancers, including leukemia and solid tumors.[1][2][3][4] This document provides detailed application notes and protocols for the oral administration of this compound in a research setting. It includes information on its mechanism of action, guidance on formulation and administration, and protocols for in vivo efficacy studies. The provided signaling pathway and experimental workflow diagrams, along with summarized quantitative data, aim to facilitate the design and execution of robust preclinical studies.
Mechanism of Action
This compound is a type-II kinase inhibitor that targets multiple kinases involved in cancer cell proliferation and survival.[1][5] Its primary targets include:
-
Bcr-Abl: this compound potently inhibits both wild-type and mutant forms of Bcr-Abl, including the T315I "gatekeeper" mutant, which confers resistance to many other Bcr-Abl inhibitors.[2][3]
-
ACK1 (Activated CDC42 Kinase 1) and GCK (Germinal Center Kinase): Inhibition of these kinases contributes to its efficacy in NRAS-mutant acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2]
-
FLT3: this compound has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, which are common in AML.[6] This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/AKT, and MAPK/ERK.[6]
-
Other Kinases: In situ kinase profiling has revealed that this compound also potently inhibits CSK, p38α, EphA2, Lyn, and ZAK.[7][8]
The multi-targeted nature of this compound allows it to overcome certain forms of drug resistance and exert anti-tumor effects across a range of hematological malignancies and solid tumors.[2][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| Kinase Targets | ||
| Bcr-Abl (wild-type) | 133 nM | [2] |
| Bcr-Abl (T315I mutant) | 61 nM | [2] |
| Bcr-Abl (M351T mutant) | <5 nM | [1] |
| Bcr-Abl (E255V mutant) | 122 nM | [1] |
| Bcr-Abl (G250E mutant) | 136 nM | [1] |
| c-Abl | 133 nM | [1] |
| ACK1 | 25 nM | [2][3] |
| GCK | 8 nM | [2][3] |
| Cellular Antiproliferative Activity | ||
| Ba/F3 (wild-type Bcr-Abl) | <11 nM | [1] |
| Ba/F3 (mutant Bcr-Abl) | <11 nM | [1] |
| COLO 205 (human colon cancer) | 5 nM | [1] |
| SW620 (human colon cancer) | 1 nM | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Efficacy | ||||
| Tumor Growth Inhibition | Effective | T315I-Bcr-Abl-Ba/F3 xenograft | 10 mg/kg, p.o. | [1] |
| Decreased Disease Burden | Significant | NRAS-mutant MOLT-3-luc+ xenograft | 15 mg/kg, p.o. | [1] |
| Prolonged Overall Survival | Significant | NRAS-mutant MOLT-3-luc+ xenograft | 15 mg/kg, p.o. | [1] |
| Tumor Growth Reduction | Effective | Bcr-AblT315I Ba/F3 xenograft | 10 and 20 mg/kg | [3] |
| Pharmacokinetics | ||||
| Oral Bioavailability | 36% | Mice | 20 mg/kg | [2] |
| Cmax | 3616 nM | Mice | 20 mg/kg | [2] |
| Terminal Elimination Half-life | 3.8 h | Mice | Not specified | [2] |
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
Procedure:
-
Prepare the Vehicle Solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water or PBS. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of sterile water. Mix thoroughly using a vortex mixer until the CMC-Na is completely dissolved. The solution may be slightly viscous.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For a 5 mg/mL suspension, weigh 5 mg of this compound for every 1 mL of vehicle.
-
Prepare the Suspension: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of the 0.5% CMC-Na vehicle to the tube. c. Vortex the mixture vigorously for 2-3 minutes to ensure a homogeneous suspension. d. For difficult-to-suspend compounds, brief sonication (e.g., 5-10 minutes in a water bath sonicator) may be used to aid in dispersion.
-
Storage and Handling: a. It is recommended to prepare the suspension fresh on the day of dosing. b. If short-term storage is necessary, store the suspension at 4°C for no longer than 24 hours. c. Before each administration, vortex the suspension thoroughly to ensure homogeneity.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Cancer cell line of interest (e.g., T315I-Bcr-Abl-Ba/F3, MOLT-3-luc+)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
Prepared this compound suspension and vehicle control
-
Animal feeding needles
Experimental Workflow:
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Procedure:
-
Cell Culture and Implantation: a. Culture the selected cancer cell line under appropriate conditions. b. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice regularly for tumor formation. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer this compound suspension or vehicle control orally via gavage at the predetermined dose and schedule (e.g., 10-20 mg/kg, once daily). b. Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Tumor Measurement and Endpoint: a. Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point. d. At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
Conclusion
This compound is a promising multi-kinase inhibitor with a favorable preclinical profile for oral administration. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct further preclinical investigations into the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The first small molecules capable of strongly suppressing proliferation of cancer cells harboring BRAF class I/II/III mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNF-7 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of GNF-7 in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for its preparation, storage, and use in research applications.
This compound Overview
This compound is a potent, multi-targeted kinase inhibitor. It is recognized for its activity against Bcr-Abl, including the T315I "gatekeeper" mutant which confers resistance to many other inhibitors.[1][2] Its mechanism of action also involves the inhibition of other kinases such as Activated Cdc42 kinase 1 (ACK1) and Germinal Center Kinase (GCK).[2][3] this compound has demonstrated anti-proliferative activity in various cancer cell lines and has shown efficacy in preclinical in vivo models, highlighting its potential in cancer therapy research.[1][3] Recent studies have also identified it as a potent FLT3 inhibitor, capable of overcoming drug resistance in Acute Myeloid Leukemia (AML).[4]
Solubility Data
The solubility of this compound is a critical factor for its use in both in vitro and in vivo experiments. The following table summarizes the solubility of this compound in DMSO and aqueous-based formulations. It is important to note that this compound is practically insoluble in water and ethanol.[1][5][6] For in vivo applications, this compound requires a formulation with co-solvents to achieve a suitable concentration for administration.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 20 | 36.52 | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | [1][6] |
| 27.38 | 50 | [2] | ||
| 20 | 36.53 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can significantly impact solubility. | [7] | |
| 16 | 29.22 | Sonication is recommended for complete dissolution. | [5] | |
| Saline-Based Formulations (for in vivo use) | ||||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 3.65 | Sonication is recommended. Prepare fresh for each use. | [5] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 1 | 1.83 | The mixed solution should be used immediately for optimal results. | [1][6] |
| 10% of 20 mg/mL DMSO stock + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2 | ≥ 3.65 | Yields a clear solution. | [7] |
Molecular Weight of this compound is 547.53 g/mol .[1]
Experimental Protocols
3.1. Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Procedure:
-
Equilibration: Allow the this compound vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 50 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If particulates remain, sonicate the solution or gently warm it at 37-60°C for 5-10 minutes, followed by vortexing until the solution is clear.[5][7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[1]
3.2. Preparation of this compound Formulation for In Vivo Use (Oral Gavage)
This protocol provides a method for preparing a this compound suspension for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Add the this compound powder to the appropriate volume of CMC-Na solution to achieve the final desired concentration (e.g., 5 mg/mL).
-
Mix thoroughly using a vortex and then sonicate or homogenize until a uniform suspension is achieved.[6]
-
This formulation should be prepared fresh before each use.
3.3. Preparation of this compound Formulation for In Vivo Use (Injection)
This protocol details the preparation of a clear this compound solution for injection, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline or ddH₂O
-
Sterile tubes and syringes
Procedure (for a 1 mg/mL final concentration):
-
To prepare 1 mL of the final solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 50 µL of a 20 mg/mL this compound stock solution in DMSO and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Mix thoroughly. The resulting solution should be clear.[1][6]
-
This formulation should be used immediately after preparation for optimal results.[1][6]
Visualized Protocols and Pathways
Caption: Workflow for this compound stock solution preparation and storage.
Caption: this compound inhibits multiple kinase signaling pathways.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
GNF-7: Application Notes and Protocols for Western Blot Analysis of p-STAT5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for measuring the inhibition of STAT5 phosphorylation (p-STAT5) by GNF-7, a potent multi-kinase inhibitor. This compound has demonstrated significant activity against oncogenic kinases such as BCR-ABL and FMS-like tyrosine kinase 3 (FLT3), making it a valuable tool for research in hematological malignancies.[1][2][3] The phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream event in many of these pathogenic signaling pathways.[1][4] Therefore, assessing p-STAT5 levels serves as a reliable biomarker for evaluating the efficacy of this compound.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of STAT5 at Tyr694 in various leukemia cell lines, as determined by Western blot analysis. The data, based on densitometric analysis of Western blot results from published studies, is presented as the relative band intensity of p-STAT5 normalized to total STAT5 or a housekeeping protein (e.g., GAPDH).[5]
| Cell Line | This compound Concentration | Relative p-STAT5 (Tyr694) Levels (Normalized) |
| MOLM-13 | 0 nM (Control) | 1.00 |
| 10 nM | ~0.60 | |
| 50 nM | ~0.25 | |
| 100 nM | ~0.10 | |
| MV4-11 | 0 nM (Control) | 1.00 |
| 10 nM | ~0.55 | |
| 50 nM | ~0.20 | |
| 100 nM | ~0.05 | |
| Primary AML Cells | 0 nM (Control) | 1.00 |
| (FLT3-ITD+) | 50 nM | ~0.30 |
| 100 nM | ~0.15 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for Western blot analysis of p-STAT5.
Caption: this compound inhibits oncogenic kinases like FLT3-ITD and BCR-ABL, thereby blocking the downstream phosphorylation and activation of STAT5.
Caption: A generalized workflow for the Western blot analysis of p-STAT5 following this compound treatment.
Experimental Protocols
This section details the methodology for performing Western blot analysis to assess the inhibition of STAT5 phosphorylation by this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Utilize appropriate cell lines known to have activated STAT5 signaling, such as human acute myeloid leukemia (AML) cell lines with FLT3-ITD mutations (e.g., MOLM-13, MV4-11) or chronic myeloid leukemia (CML) cell lines with the BCR-ABL fusion protein.[5]
-
Culture Conditions: Maintain cell lines in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Seed cells at an appropriate density. Allow them to stabilize before treating with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).[5]
Western Blot Protocol for p-STAT5 (Tyr694)
-
Cell Lysis:
-
Following treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[6]
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 at Tyr694 (e.g., Phospho-Stat5 (Tyr694) (D47E7) XP® Rabbit mAb).[7] Dilute the antibody in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT5 and a housekeeping protein like GAPDH or β-Actin.[6]
-
Calculate the relative p-STAT5 levels by dividing the intensity of the p-STAT5 band by the intensity of the total STAT5 or housekeeping protein band.
-
References
- 1. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BCR-ABL Affects STAT5A and STAT5B Differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-Stat5 (Tyr694) (D47E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
GNF-7 Kinase Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of cancer cell proliferation and survival. Initially identified as a dual inhibitor of the wild-type and T315I mutant forms of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML), further studies have revealed its efficacy against a broader spectrum of kinases.[1][2] this compound operates as a Type II inhibitor, binding to the inactive conformation of the kinase, and also exhibits allosteric inhibition properties.[1] Its targets include not only BCR-ABL but also ACK1 (Activated CDC42 Kinase 1), GCK (Germinal Center Kinase), FLT3, RIPK1, RIPK3, p38α (MAPK14), and CSK.[3][4][5][6][7] This pleiotropic activity makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Data Presentation
The inhibitory activity of this compound has been quantified against various kinases and cell lines, with IC50 values summarized in the tables below for easy comparison.
Table 1: this compound IC50 Values against Purified Kinases
| Target Kinase | IC50 (nM) |
| c-Abl | 133[1] |
| Bcr-Abl (wild-type) | 133[5][8] |
| Bcr-Abl (T315I mutant) | 61[5][8] |
| Bcr-Abl (M351T mutant) | <5[1] |
| Bcr-Abl (E255V mutant) | 122[1] |
| Bcr-Abl (G250E mutant) | 136[1] |
| ACK1 (TNK2) | 25[5] |
| GCK (MAP4K2) | 8[5] |
Table 2: this compound IC50/GI50 Values in Cellular Assays
| Cell Line | Cell Type | IC50/GI50 (nM) |
| Ba/F3 (Bcr-Abl WT) | Murine pro-B | <11[1][9] |
| Ba/F3 (Bcr-Abl T315I) | Murine pro-B | <11[1][9] |
| Colo205 | Human colon cancer | 5[1][9] |
| SW620 | Human colon cancer | 1[1][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits multiple kinases, affecting key signaling pathways.
Caption: Workflow for a non-radioactive kinase inhibition assay.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol outlines a non-radioactive, luminescence-based assay to measure the in vitro inhibitory activity of this compound against a target kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
This compound (stock solution in DMSO)
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).
-
Add 10 µL of a 2.5x solution of the target kinase and its substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution in kinase reaction buffer. The final reaction volume is 25 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3][4]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[3][8]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[8]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Crystal Violet Cell Viability Assay
This protocol provides a simple and reliable method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., Colo205)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
96-well tissue culture plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation:
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
-
Staining:
-
Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well.
-
Incubate for 20 minutes at room temperature.[10]
-
-
Washing: Gently wash the plate with tap water until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Assay: Western Blot for Phospho-Kinase Levels
This protocol describes the detection of changes in the phosphorylation status of this compound target kinases and their downstream effectors in treated cells.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon this compound treatment.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes: GNF-7 for the Study of Drug-Resistant Chronic Myeloid Leukemia
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL1 tyrosine kinase, the product of the Philadelphia chromosome translocation. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of drug resistance, particularly through mutations in the ABL1 kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation is notoriously resistant to most approved TKIs.[1][2]
GNF-7 is a multi-kinase inhibitor that represents a promising strategy to overcome TKI resistance. It functions as an allosteric inhibitor, binding to the myristoyl pocket of the ABL1 kinase domain.[3][4] This mechanism is distinct from ATP-competitive inhibitors and induces a conformational change that locks the kinase in an inactive state. This unique mode of action allows this compound to inhibit wild-type BCR-ABL and, notably, the T315I mutant.[5][6] Preclinical studies suggest that combining allosteric inhibitors with traditional ATP-competitive TKIs can lead to synergistic or additive effects, preventing the emergence of resistance.[7][8]
These application notes provide an overview and detailed protocols for utilizing this compound to study drug-resistant CML in a research setting.
Mechanism of Action: Dual Inhibition Strategy
The primary driver of CML is the uncontrolled kinase activity of the BCR-ABL fusion protein, which activates numerous downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) promoting cell proliferation and survival.[9] ATP-competitive TKIs block the ATP-binding site, preventing substrate phosphorylation. Allosteric inhibitors like this compound bind to the myristoyl pocket, a separate regulatory site, forcing the kinase into an inactive conformation. The T315I mutation sterically hinders the binding of most ATP-competitive TKIs but does not affect the myristoyl pocket, preserving sensitivity to this compound.
Data Presentation
The following tables summarize the inhibitory activity of this compound and its analog, GNF-5, against various CML cell lines, including those with the T315I resistance mutation.
Table 1: this compound IC50 Values against BCR-ABL Kinase
| Target | IC50 (nM) | Citation |
|---|---|---|
| Bcr-Abl (Wild-Type) | 133 | [5] |
| Bcr-Abl (T315I Mutant) | 61 | [5] |
| ACK1 | 25 | [5] |
| GCK | 8 | [5] |
Data derived from manufacturer's specifications and biochemical assays.
Table 2: GNF-5 (this compound Analog) IC50 Values in CML Cell Lines (48h Treatment)
| Cell Line | BCR-ABL Status | IC50 (nM) |
|---|---|---|
| K562 | Wild-Type | ~30 |
| KU812 | Wild-Type | <30 |
| KCL22 | Wild-Type | <30 |
Data is representative of published findings for the this compound analog, GNF-5. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol details the measurement of cell viability in response to this compound treatment to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
CML cell lines (e.g., K562, Ba/F3 p210-WT, Ba/F3 p210-T315I)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture CML cells to logarithmic phase. Centrifuge, resuspend in fresh media, and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate. Incubate overnight.
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in culture medium from a 10 mM DMSO stock. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Analysis of BCR-ABL Phosphorylation by Western Blot
This protocol assesses the ability of this compound to inhibit the kinase activity of BCR-ABL by measuring its autophosphorylation.
Materials:
-
CML cells (e.g., K562, Ba/F3 p210-T315I)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Abl1 (Tyr245) - specific for p-BCR-ABL
-
Mouse anti-c-Abl (K-12) - for total BCR-ABL
-
Rabbit anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed 1-2 million CML cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-Abl1, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Reprobing: To assess total BCR-ABL and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies.
Protocol 3: Assessing Synergy with ATP-Competitive TKIs
This protocol outlines a method to determine if this compound acts synergistically with a traditional TKI like imatinib or nilotinib.
Procedure:
-
Assay Setup: Use the cell viability protocol (Protocol 1) with drug-resistant cells (e.g., Ba/F3-T315I).
-
Drug Combination Matrix: Instead of a single drug serial dilution, create a matrix of concentrations. For example, in a 96-well plate, titrate this compound along the rows and an ATP-competitive TKI (e.g., nilotinib) along the columns.
-
Data Collection: After 72 hours of incubation, perform an MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Synergy Analysis: Analyze the resulting data using software that can calculate synergy scores, such as CompuSyn or SynergyFinder. These programs use methods like the Chou-Talalay method to determine a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
By following these protocols, researchers can effectively characterize the activity of this compound against drug-resistant CML, elucidate its mechanism of action at the cellular level, and explore its potential in combination therapies to overcome clinical resistance.
References
- 1. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Imatinib plus Granulocyte Colony-Stimulating Factor in Chronic Myeloid Leukemia Patients Who Have Achieved Partial or Complete Cytogenetic Response while on Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7 in CRISPR Knockout Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a multi-kinase inhibitor initially developed as a potent Bcr-Abl inhibitor.[1][2][3][4] Subsequent research has revealed its activity against a broader range of kinases, making it a valuable tool for studying complex signaling networks.[2][5] This document provides detailed application notes and protocols for utilizing this compound in conjunction with CRISPR-Cas9 knockout models to investigate kinase signaling pathways and identify synthetic lethal interactions. The provided protocols are based on established methodologies and findings from recent studies, particularly in the context of Ewing Sarcoma.[5][6][7]
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (Wild-Type) | 133 | Type-II kinase inhibitor.[2][8] |
| Bcr-Abl (T315I mutant) | 61 | Effective against this common resistance mutation.[2][8] |
| c-Abl | 133 | [3] |
| M351T | <5 | [3] |
| E255V | 122 | [3] |
| G250E | 136 | [3] |
| ACK1 | 25 | Also known as TNK2.[2] |
| GCK | 8 | Germinal Center Kinase.[2] |
| CSK | - | Potently inhibited in situ (>50% inhibition at 40 nM).[5] |
| p38α (MAPK14) | - | Potently inhibited in situ (>50% inhibition at 40 nM).[5] |
| EphA2 | - | Potently inhibited in situ (>50% inhibition at 40 nM).[5] |
| Lyn | - | Potently inhibited in situ (>50% inhibition at 40 nM).[5] |
| ZAK (MAP3K20) | - | Potently inhibited in situ (>50% inhibition at 40 nM).[5] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays. In situ inhibition reflects target engagement within a cellular context.
Table 2: this compound Cellular Activity
| Cell Line | IC50 (nM) | Notes |
| Ba/F3 (Bcr-Abl WT) | <11 | Murine pro-B cells.[3] |
| Ba/F3 (Bcr-Abl mutants) | <11 | [3] |
| Colo205 | 5 | Human colon cancer.[3] |
| SW620 | 1 | Human colon cancer.[3] |
| EW8 (Ewing Sarcoma, TOP1 WT) | ~400 | [5][9] |
| EW8 (Ewing Sarcoma, TOP1 KO) | ~40 | Demonstrates synthetic lethality with TOP1 loss.[5][9] |
| RDES (Ewing Sarcoma, TOP1 WT) | >1000 | [9] |
| RDES (Ewing Sarcoma, TOP1 KO) | ~200 | [9] |
| TC71 (Ewing Sarcoma, TOP1 WT) | >1000 | [9] |
| TC71 (Ewing Sarcoma, TOP1 KO) | ~500 | [9] |
| FLT3-ITD AML cells | - | This compound overcomes drug resistance.[10] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits multiple kinases, leading to the modulation of several downstream signaling pathways and resulting in decreased cell proliferation and apoptosis.
Caption: Experimental workflow for investigating the effects of this compound in a CRISPR-generated knockout cell line.
Experimental Protocols
Protocol 1: Generation of a CRISPR-Cas9 Knockout Cell Line (e.g., TOP1 in EW8 cells)
Objective: To generate a stable knockout of a target gene to study the effects of this compound.
Materials:
-
EW8 Ewing Sarcoma cell line
-
Lentiviral vectors expressing Cas9 and sgRNA targeting the gene of interest (e.g., TOP1)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (B1679871) for selection
-
Polybrene
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two sgRNAs targeting an early exon of the target gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce EW8 cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 24 hours post-transduction, select for transduced cells using puromycin (1 µg/mL).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.
-
Validation:
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effects of this compound on wild-type versus knockout cells.
Materials:
-
Wild-type and knockout cell lines
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[14]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the cells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for the desired duration (e.g., 4.5 days for EW8 cells).[9]
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to determine the IC50 values.
Protocol 3: Western Blot Analysis for Knockout Validation and Signaling Pathway Modulation
Objective: To confirm protein knockout and assess the effect of this compound on downstream signaling pathways.
Materials:
-
Wild-type and knockout cell lysates
-
This compound treated cell lysates
-
Primary antibodies against the target protein and downstream signaling proteins (e.g., phospho-AKT, phospho-STAT5)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Situ Kinome Profiling
Objective: To identify the cellular targets of this compound in wild-type and knockout cells.
Procedure:
This is a specialized technique often performed in collaboration with core facilities or specialized companies (e.g., ActivX Biosciences' KiNativ™ platform). The general workflow is as follows:
-
Cell Treatment: Treat wild-type and knockout cells with this compound (e.g., 40 nM for 1 hour) or vehicle (DMSO).[5]
-
Cell Lysis and Probe Labeling: Lyse the cells and label the proteome with an ATP- or ADP-acyl phosphate (B84403) probe that covalently modifies the active sites of kinases.
-
Enrichment and Digestion: Enrich the probe-labeled proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were engaged by this compound.[5]
Conclusion
This compound is a versatile multi-kinase inhibitor that can be effectively utilized in CRISPR knockout models to dissect complex signaling pathways and uncover synthetic lethal relationships. The protocols outlined in this document provide a framework for researchers to design and execute experiments aimed at understanding the cellular effects of this compound and identifying its therapeutic potential in various disease contexts. Careful validation of knockout models and appropriate experimental controls are crucial for obtaining reliable and interpretable results.
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: GNF-7 Mass Spectrometry Sample Preparation for Target Engagement and Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor with significant activity against several key signaling proteins involved in cancer and inflammation.[1][2][3] Initially developed as a Bcr-Abl inhibitor, it has demonstrated efficacy against wild-type and mutant forms, including the drug-resistant T315I mutation.[1][2] Further studies have revealed its inhibitory action on Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), FMS-like tyrosine kinase 3 (FLT3), and Receptor-Interacting Protein Kinase 1 and 3 (RIPK1/RIPK3).[2][4][5] This broad-spectrum activity allows this compound to suppress proliferation and induce apoptosis in various cancer cells, particularly those dependent on RAS signaling and in acute myeloid leukemia (AML).[3][5]
Mass spectrometry (MS) is a powerful analytical technique crucial for elucidating the mechanism of action of small molecule inhibitors like this compound.[6][7] It enables the identification of drug targets, the characterization of protein-ligand interactions, and the quantification of changes in post-translational modifications, such as phosphorylation, within signaling pathways.[7][8] This application note provides detailed protocols for the preparation of samples for mass spectrometric analysis to investigate this compound target engagement and its impact on cellular signaling pathways.
Signaling Pathway Overview
This compound exerts its therapeutic effects by inhibiting multiple kinases across several critical signaling cascades. Its primary targets include Bcr-Abl, FLT3, ACK1, and GCK, leading to the downstream suppression of pro-survival pathways such as PI3K/AKT, MAPK/ERK, and STAT5.[5] Additionally, by inhibiting RIPK1 and RIPK3, this compound can block the necroptosis cell death pathway.[4]
Caption: this compound inhibits multiple kinases, blocking downstream oncogenic signaling.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of kinases, with IC50 values indicating high potency.[1][2]
| Target Kinase | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 133 | [2] |
| Bcr-Abl (T315I mutant) | 61 | [2] |
| Bcr-Abl (M351T mutant) | <5 | [1] |
| Bcr-Abl (E255V mutant) | 122 | [1] |
| Bcr-Abl (G250E mutant) | 136 | [1] |
| c-Abl | 133 | [1] |
| ACK1 | 25 | [2] |
| GCK | 8 | [2] |
Experimental Workflow
The overall workflow for preparing samples for mass spectrometry involves cell culture and treatment, protein extraction, digestion, and peptide cleanup, followed by LC-MS/MS analysis. Specific steps, such as phosphopeptide enrichment, are included depending on the experimental goals.
Caption: General workflow for proteomic and phosphoproteomic sample preparation.
Experimental Protocols
The following protocols provide a framework for preparing samples to study this compound. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Phosphoproteomic Analysis of this compound Treated Cells
This protocol is designed to identify and quantify changes in protein phosphorylation following this compound treatment, providing insights into its effect on cellular signaling.
1. Materials and Reagents
-
Cell Line: e.g., Human AML cell line (MOLM-13) or Ba/F3 cells expressing FLT3-ITD.[5]
-
This compound (powder, ≥98% purity).
-
Cell Culture Media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate with protease and phosphatase inhibitors.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).[9]
-
Alkylating Agent: 55 mM Iodoacetamide (IAA).[10]
-
Trypsin, MS Grade.
-
Phosphopeptide Enrichment Kit (e.g., Titanium Dioxide or IMAC-based).[8]
-
C18 StageTips for desalting.
-
Solvents: Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic Acid (TFA).
2. Cell Culture and Treatment
-
Culture cells to a density of approximately 1-2 x 10^6 cells/mL. For a typical experiment, prepare at least 3 biological replicates per condition.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of 1 µM this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[3]
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
3. Protein Extraction, Reduction, Alkylation, and Digestion
-
Lyse the cell pellets by adding ice-cold Lysis Buffer. Use approximately 1 mL of buffer per 10^7 cells.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
-
Take 1 mg of protein from each sample for digestion.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.[9]
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.[10]
-
Quench excess IAA by adding DTT to a final concentration of 20 mM.
-
Dilute the sample 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Digestion: Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]
-
Stop the digestion by adding FA to a final concentration of 1%.
4. Phosphopeptide Enrichment and Desalting
-
Desalt the peptide mixture using a C18 Sep-Pak cartridge.
-
Perform phosphopeptide enrichment using a titanium dioxide (TiO2) or IMAC kit according to the manufacturer's instructions.[8] This step selectively isolates peptides containing phosphate (B84403) groups.
-
Elute the enriched phosphopeptides.
-
Desalt the phosphopeptides using C18 StageTips.
-
Dry the purified phosphopeptides in a vacuum centrifuge and resuspend in 0.1% FA for LC-MS/MS analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) MS for Target Engagement
This protocol combines CETSA with mass spectrometry to identify the protein targets that this compound binds to and stabilizes within intact cells.
1. Materials and Reagents
-
All materials from Protocol 1 (excluding enrichment kits).
-
Heating block or PCR machine for temperature gradient.
2. Cell Treatment and Heating
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in PBS containing protease inhibitors and treat with 1 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
3. Sample Preparation for MS
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Perform protein quantification, reduction, alkylation, and digestion as described in Protocol 1 (Steps 3.4 - 3.11).
-
Desalt the resulting peptides using C18 StageTips.
-
Dry the peptides and resuspend in 0.1% FA for LC-MS/MS analysis.
4. Data Analysis
-
The relative abundance of each identified protein is quantified across the different temperature points for both the this compound and vehicle-treated samples.
-
Binding of this compound to a target protein will increase its thermal stability, resulting in more of that protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.
Conclusion
The protocols outlined in this application note provide a robust foundation for researchers to investigate the cellular effects of the multi-kinase inhibitor this compound using mass spectrometry. The phosphoproteomics workflow enables detailed analysis of downstream signaling pathway modulation, while the CETSA-MS protocol offers a powerful method for confirming and discovering direct protein targets in a cellular context. Proper sample preparation is a critical determinant of data quality in proteomics, and adherence to these detailed steps will facilitate the generation of high-quality, reproducible results.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benthamscience.com [benthamscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
Troubleshooting & Optimization
GNF-7 Off-Target Effects in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of GNF-7, a multi-kinase inhibitor, in cancer cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, type-II kinase inhibitor. It was initially developed as an inhibitor of Bcr-Abl, including the T315I mutant, which is resistant to some other Bcr-Abl inhibitors.[1]
Q2: What are the known significant off-targets of this compound in cancer cells?
A2: In addition to its activity against Bcr-Abl, this compound has been shown to inhibit several other kinases. Key off-targets identified in various cancer cell models include ACK1 (TNK2), GCK (MAP4K2), CSK, p38α (MAPK14), EphA2, Lyn, and ZAK.[2][3][4][5]
Q3: Why is it important to consider the off-target effects of this compound in my experiments?
A3: The polypharmacology of this compound means that its observed cellular effects may not be solely due to the inhibition of its primary target, Bcr-Abl. Inhibition of off-target kinases can lead to a range of cellular responses, including modulation of unexpected signaling pathways, which could either contribute to the compound's anti-cancer activity or result in confounding experimental results. Understanding these off-target effects is crucial for accurate data interpretation and for elucidating the true mechanism of action in a given cancer context.
Q4: In which cancer cell lines have the effects of this compound been studied?
A4: this compound has demonstrated anti-proliferative activity in a variety of cancer cell lines, including human colon cancer cells (Colo205 and SW620), NRAS-dependent acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, and Ewing sarcoma cells.[1][4][5] More recently, it has also been investigated as a potent inhibitor of FLT3-ITD in AML.[6]
Q5: What are some common unexpected phenotypes observed with this compound treatment?
A5: In Ewing sarcoma cells, this compound has been observed to induce distinct morphological changes and cause a substantial accumulation of cells in the G1 phase of the cell cycle.[5] It is important to monitor for such unexpected phenotypic changes in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Observed cellular phenotype does not align with known effects of Bcr-Abl inhibition. | The phenotype may be driven by one or more of this compound's off-target kinases (e.g., p38α, ACK1, EphA2). | 1. Perform a Western blot analysis to assess the phosphorylation status of key downstream targets of known this compound off-target kinases (see Experimental Protocols section). 2. Use more selective inhibitors for the suspected off-target kinase as a comparison. 3. Consider RNAi-mediated knockdown of the suspected off-target kinase to see if it phenocopies the effect of this compound. |
| High degree of cytotoxicity at concentrations expected to be selective for Bcr-Abl. | This compound has potent off-target activity at nanomolar concentrations against kinases like GCK and ACK1, which could contribute to cytotoxicity.[2] | 1. Determine the IC50 of this compound in your specific cell line. 2. Titrate this compound to the lowest effective concentration to minimize off-target effects. 3. Compare the cytotoxic profile with other Bcr-Abl inhibitors that have different off-target profiles. |
| Variability in experimental results between different batches of this compound or different experiments. | This compound has limited solubility in aqueous solutions and can precipitate in cell culture media.[1][7][8] | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment. Sonication is recommended for complete dissolution.[7] 2. When diluting into aqueous media, do so immediately before use and ensure thorough mixing. 3. Visually inspect the media for any signs of precipitation after adding this compound. For in vivo studies, specific formulations with PEG300 and Tween 80 are recommended.[1] |
| Unexpected activation of a signaling pathway. | Kinase inhibitor-induced pathway feedback loops or paradoxical activation. For instance, this compound has been observed to induce FAK phosphorylation in Ewing sarcoma cells.[5] | 1. Perform a time-course experiment to monitor the kinetics of pathway activation. 2. Investigate potential feedback mechanisms by examining upstream regulators of the activated pathway. 3. Consult the literature for similar paradoxical effects with other kinase inhibitors targeting the same pathways. |
Data Presentation: this compound Kinase Inhibition Profile
The following tables summarize the known inhibitory activities of this compound against its primary target and key off-targets.
Table 1: IC50 Values of this compound for Bcr-Abl and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| Bcr-Abl (wild-type) | 133 | [2][3] |
| Bcr-Abl (T315I) | 61 | [2][3] |
| Bcr-Abl (M351T) | <5 | [1] |
| Bcr-Abl (E255V) | 122 | [2][3] |
| Bcr-Abl (G250E) | 136 | [2][3] |
| ACK1 (TNK2) | 25 | [2][3] |
| GCK (MAP4K2) | 8 | [2][3] |
Table 2: In Situ Kinase Inhibition by this compound in Ewing Sarcoma Cells (EW8)
Data represents the percentage of kinase inhibition at a this compound concentration of 40 nM for 1 hour.
| Kinase Target | % Inhibition in EW8 Cells | Reference(s) |
| CSK | >95% | [5] |
| p38α (MAPK14) | >90% | [5] |
| EphA2 | >80% | [5] |
| Lyn | >70% | [5] |
| ZAK | >60% | [5] |
Experimental Protocols
In Situ Kinome Profiling (Competitive Chemical Proteomics)
This protocol provides a general workflow to identify the cellular targets of this compound.
Objective: To identify the kinases that this compound binds to within a complex cellular lysate.
Principle: This method utilizes broad-spectrum kinase affinity beads (kinobeads) to enrich for kinases from a cell lysate. By pre-incubating the lysate with this compound, the binding of kinases to the kinobeads will be competed off for those kinases that are targets of this compound. The proteins bound to the beads are then identified and quantified by mass spectrometry.
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CSK Antibodies: Novus Biologicals [novusbio.com]
- 5. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 8. rndsystems.com [rndsystems.com]
GNF-7 cellular toxicity assessment
Welcome to the technical support center for GNF-7, a multi-kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable multi-kinase inhibitor.[1] It was initially developed as a type-II kinase inhibitor of Bcr-Abl, including the T315I "gatekeeper" mutant which confers resistance to other inhibitors.[2][3] Subsequent studies have revealed its activity against a broader range of kinases, including ACK1, GCK, FLT3, RIPK1, RIPK3, and all classes of BRAF mutants.[4][5][6][7]
Q2: What are the known cellular effects of this compound?
This compound has been shown to exert various effects on cancer cells, including:
-
Antiproliferative activity: It potently inhibits the growth of various cancer cell lines.[2][3]
-
Cell cycle arrest: this compound can induce G1/S phase cell cycle arrest.[1][8][9]
-
Apoptosis induction: In some cancer cell lines, such as those with NRAS mutations, this compound can induce apoptosis.[1][4]
-
Inhibition of necroptosis: this compound can also inhibit necroptosis by targeting RIPK1 and RIPK3 kinases, which has shown potential in ameliorating acute kidney injury in preclinical models.[7]
-
Downregulation of oncogenic signaling: It has been shown to suppress signaling pathways downstream of its target kinases, such as AKT/mTOR and MAPK/ERK.[4][5]
Q3: In which cancer types has this compound shown activity?
This compound has demonstrated preclinical activity in a variety of cancer models, including:
-
Chronic Myelogenous Leukemia (CML) with Bcr-Abl mutations.[2][3]
-
Acute Myeloid Leukemia (AML) with NRAS mutations or FLT3-ITD.[2][5]
-
Acute Lymphoblastic Leukemia (ALL) with NRAS mutations.[2]
-
Ewing Sarcoma, particularly in cells deficient in Topoisomerase 1 (TOP1).[8][10][11]
-
Melanoma and lung cancer with various BRAF mutations.[6]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in my cell line.
-
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my experiments. What could be the cause?
-
Answer: Several factors can contribute to inconsistent IC50 values:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to drug treatment.
-
Seeding Density: The initial number of cells seeded can influence the apparent IC50. Higher densities may lead to higher IC50 values. It is crucial to optimize and maintain a consistent seeding density across experiments.
-
This compound Stock Solution: this compound is typically dissolved in DMSO.[1] Ensure the stock solution is properly prepared, stored at -20°C, and subjected to minimal freeze-thaw cycles.[1][2] We recommend preparing single-use aliquots.
-
Assay Duration: The length of exposure to this compound will impact the IC50 value. Shorter incubation times may yield higher IC50s. Standardize the assay duration based on your cell line's doubling time and the specific biological question.
-
Assay Method: Different viability assays (e.g., MTS, CellTiter-Glo, crystal violet) have varying sensitivities and mechanisms. Ensure you are using a consistent and appropriate assay for your cell type.
-
Problem 2: My cells are not undergoing apoptosis after this compound treatment, despite a decrease in viability.
-
Question: I see a reduction in cell viability with this compound, but my apoptosis assays (e.g., caspase-3/7 activity) are negative. Why is this?
-
Answer: While this compound can induce apoptosis in some cell types[1][4], its cytotoxic effects are not always mediated by apoptosis. Consider the following possibilities:
-
Cell Cycle Arrest: this compound is known to cause G1/S cell cycle arrest.[8][9] A strong cytostatic effect will reduce cell proliferation and thus apparent viability in assays performed over several days, without necessarily inducing cell death. You can assess this using cell cycle analysis via propidium (B1200493) iodide staining and flow cytometry.
-
Necroptosis Inhibition: this compound is an inhibitor of necroptosis.[7] If your experimental conditions are inducing necroptosis, this compound may appear to be protective.
-
Alternative Cell Death Mechanisms: Investigate other forms of cell death, such as autophagy or senescence.
-
Kinetics of Apoptosis: The timing of your apoptosis assay is critical. You may be missing the peak of apoptotic activity. Perform a time-course experiment to identify the optimal time point for your assay.
-
Problem 3: I am concerned about off-target effects of this compound.
-
Question: this compound is a multi-kinase inhibitor. How can I be sure that the observed phenotype is due to the inhibition of my target of interest?
-
Answer: This is a critical consideration when using any multi-targeted inhibitor. Here are some strategies to address this:
-
Dose-Response Correlation: Correlate the phenotypic effect with the IC50 for your target kinase. If the phenotype occurs at concentrations significantly different from the kinase inhibition IC50, off-target effects are more likely.
-
Target Engagement Assays: Confirm that this compound is engaging your target kinase in cells at the concentrations used in your experiments. Techniques like Western blotting for downstream signaling molecules can be informative.[5]
-
Use of Structurally Unrelated Inhibitors: If available, use other inhibitors of your target kinase that have different chemical scaffolds. If they produce the same phenotype, it is less likely to be an off-target effect of this compound.
-
In Situ Kinome Profiling: For a comprehensive view of this compound's targets in your specific cell line, consider in situ kinome profiling to identify all kinases inhibited by the compound at a given concentration.[8][11]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Activity | ||
| Bcr-Abl (Wild-Type) | 133 | |
| Bcr-Abl (T315I) | 61 | |
| Bcr-Abl (M351T) | <5 | |
| Bcr-Abl (E255V) | 122 | |
| Bcr-Abl (G250E) | 136 | |
| ACK1 | 25 | |
| GCK | 8 | |
| Cellular Proliferation | ||
| Ba/F3 (Wild-Type Bcr-Abl) | <11 | |
| Ba/F3 (Mutant Bcr-Abl) | <11 | |
| Colo205 (Colon Cancer) | 5 | |
| SW620 (Colon Cancer) | 1 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is adapted from methodologies used in studies of this compound.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a DMSO vehicle control) for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is based on methods described for analyzing the effects of this compound.[8][10]
-
Cell Treatment and Harvesting: Treat cells with this compound or DMSO for the desired time (e.g., 24, 48, 72 hours). Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature before analyzing by flow cytometry.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Caspase-Glo 3/7 Assay for Apoptosis
This is a common method for quantifying apoptosis, as mentioned in this compound research.[10]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or a control for the desired time (e.g., 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well and mix gently.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first small molecules capable of strongly suppressing proliferation of cancer cells harboring BRAF class I/II/III mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
GNF-7 solubility problems and solutions
Welcome to the technical support center for GNF-7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase inhibitor. It is recognized as a potent, type-II kinase inhibitor of Bcr-Abl, effective against both wild-type and clinically relevant mutant forms, including the T315I "gatekeeper" mutation[1][2][3]. In addition to Bcr-Abl, this compound also potently inhibits Activated CDC42 kinase 1 (ACK1) and Germinal Center Kinase (GCK)[1][4]. This multi-targeted action allows it to inhibit signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and STAT5 pathways[1][5]. Its activity has been demonstrated in leukemia and human colon cancer cells, where it can induce cell cycle arrest and apoptosis[2].
Q2: What are the primary solubility limitations of this compound?
A2: The primary solubility challenge with this compound is its poor aqueous solubility. It is reported as insoluble in water and ethanol[1][6]. While it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), precipitation can occur when the concentrated DMSO stock solution is diluted into aqueous buffers or cell culture media[7][8]. This is a common issue for hydrophobic compounds and can lead to inaccurate dosing and experimental variability.
Q3: How should this compound powder and its stock solutions be stored for maximum stability?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability, where it can last for up to 3 years[1][6].
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year[1][6]. For shorter-term storage, solutions may be kept at -20°C for up to one month[1].
Solubility Data and Formulations
Quantitative solubility data and example formulations are summarized below to guide solution preparation for in vitro and in vivo experiments.
Table 1: In Vitro Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 16 - 27.38 | 29.22 - 50 | Use fresh, non-hygroscopic DMSO. Sonication, gentle warming (to 60°C), and vortexing can aid dissolution[1][2][4][9]. |
| Water | Insoluble | Insoluble | [1][6] |
| Ethanol | Insoluble | Insoluble | [1][6][9] |
Table 2: Example In Vivo Formulations for this compound
| Administration Route | Formulation Components | Final Concentration | Reference |
| Oral (p.o.) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1 mg/mL (1.83 mM) | [1][6] |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (3.65 mM) | [9] |
| Oral (p.o.) | 5% DMSO, 95% Corn Oil | 1 mg/mL (1.83 mM) | [1][6] |
| Oral (p.o.) | Carboxymethylcellulose sodium (CMC-Na) | ≥5 mg/mL (Homogeneous suspension) | [6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10-50 mM in DMSO)
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of this compound).
-
Dissolution: To ensure complete dissolution, vortex the solution vigorously. If particulates remain, brief sonication or gentle warming in a water bath (up to 60°C) can be applied[4]. Ensure the solution is a clear, homogenous liquid before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage[1].
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation upon dilution of the DMSO stock into aqueous media.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath. This helps to increase the solubility of the compound upon dilution[8].
-
Intermediate Dilution (Optional but Recommended): Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more serial dilutions in pre-warmed media to gradually lower the concentration[7].
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium[7][8]. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.
-
Final DMSO Check: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to your cells (typically ≤0.5%)[7].
-
Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, refer to the troubleshooting guide below.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation over time[9].
Visual Guides: Pathways and Workflows
Caption: this compound inhibits Bcr-Abl, ACK1, and GCK, blocking pro-proliferative signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
GNF-7 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-kinase inhibitor GNF-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable multi-kinase inhibitor. It was initially identified as a type-II inhibitor of Bcr-Abl, including the T315I mutant.[1] Subsequent research has revealed its activity against a range of other kinases, including Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), FMS-like tyrosine kinase 3 (FLT3), and Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3).[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
-
In Vitro: this compound is soluble in DMSO, with a maximum concentration of around 50 mM.[4] For cell-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO.[1] Subsequent dilutions should be made in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so it is important to include a vehicle control with the same final DMSO concentration as your experimental samples.
-
In Vivo: For oral administration (p.o.) in mice, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, or in corn oil.[1][5] It is recommended to prepare these formulations fresh for each experiment.[5]
Troubleshooting Guides
In Vitro Experimentation
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Insolubility or Degradation.
-
Troubleshooting:
-
Ensure your this compound stock solution is properly dissolved. Sonication may be required.[5]
-
Use fresh, high-quality DMSO, as moisture can reduce solubility.[1]
-
Prepare fresh dilutions from your stock for each experiment.
-
Confirm the integrity of your this compound powder by comparing its activity to a new batch or a known positive control inhibitor for your target.
-
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting:
-
Verify that your chosen cell line expresses the target kinase of interest and that the pathway is active.
-
Be aware of potential resistance mechanisms in your cell line, such as mutations in the target kinase or upregulation of alternative signaling pathways.
-
Consider using a positive control cell line known to be sensitive to this compound.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Optimize the incubation time. The effect of this compound may be time-dependent.
-
Ensure the cell density is appropriate for your assay.
-
Include appropriate positive and negative controls in your experiment. For example, a known inhibitor of your target kinase can serve as a positive control.[6]
-
-
Problem 2: The IC50 value I obtained is significantly different from published data.
-
Possible Cause 1: Variations in Experimental Protocols.
-
Troubleshooting:
-
Carefully compare your protocol with the published methodology, paying close attention to cell line, seeding density, incubation time, and assay endpoint.
-
The concentration of ATP in kinase assays can significantly impact the apparent IC50 of ATP-competitive inhibitors.[7]
-
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting:
-
This compound is a multi-kinase inhibitor. The observed phenotype may be a result of inhibiting multiple targets.
-
To confirm the on-target effect, consider using techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the target kinase and observe if the effect of this compound is diminished.
-
-
In Vivo Experimentation
Problem: I am not observing the expected therapeutic effect of this compound in my animal model.
-
Possible Cause 1: Poor Bioavailability or Suboptimal Dosing.
-
Troubleshooting:
-
Ensure the formulation is prepared correctly and administered immediately.[1]
-
Verify the dose and administration route are appropriate for your animal model based on published studies.
-
Consider performing pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues.
-
-
-
Possible Cause 2: Model-Specific Factors.
-
Troubleshooting:
-
The tumor microenvironment and host factors can influence drug efficacy.
-
Ensure that the target pathway is active in your specific xenograft or disease model.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Bcr-Abl (Wild-Type) | 133 | Kinase Assay |
| Bcr-Abl (T315I) | 61 | Kinase Assay |
| Bcr-Abl (M351T) | <5 | Kinase Assay |
| Bcr-Abl (E255V) | 122 | Kinase Assay |
| Bcr-Abl (G250E) | 136 | Kinase Assay |
| c-Abl | 133 | Kinase Assay |
| ACK1 | 25 | Kinase Assay |
| GCK | 8 | Kinase Assay |
| FLT3-ITD | Potent Inhibition | Ba/F3 cells |
| RIPK1 | Potent Inhibition | In vitro studies |
| RIPK3 | Potent Inhibition | In vitro studies |
Data compiled from multiple sources.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | IC50 (nM) | Cancer Type |
| Ba/F3 (Wild-Type Bcr-Abl) | <11 | Leukemia |
| Ba/F3 (Mutant Bcr-Abl) | <11 | Leukemia |
| Colo205 | 5 | Colon Cancer |
| SW620 | 1 | Colon Cancer |
Data from Selleck Chemicals.[1]
Experimental Protocols
Protocol 1: General In Vitro Cell Viability Assay (e.g., MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (same final DMSO concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours).
-
Assay: Add the MTT or MTS reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Kinase Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase as a loading control.
Visualizations
Caption: A troubleshooting workflow for this compound experiments.
Caption: Simplified Bcr-Abl signaling pathway and this compound inhibition.
Caption: FLT3-ITD signaling and this compound inhibition.
Caption: Simplified necroptosis pathway and this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
GNF-7 Western Blot Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNF-7 in Western blot experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-kinase inhibitor. It was initially identified as a potent inhibitor of Bcr-Abl, including the T315I mutant.[1] Further research has shown that it also effectively inhibits other kinases such as Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), FMS-like tyrosine kinase 3 (FLT3), and Receptor-Interacting Protein Kinase 1 and 3 (RIPK1 and RIPK3).[1][2][3][4] Its mechanism of action involves binding to these kinases and preventing their activity, which in turn blocks downstream signaling pathways that are crucial for cell proliferation and survival.
Q2: Which signaling pathways are affected by this compound treatment?
This compound has been shown to inhibit several key signaling pathways. By targeting FLT3, it can block the activation of downstream pathways including STAT5, PI3K/AKT, and MAPK/ERK. Its inhibitory effect on RIPK1 and RIPK3 disrupts the formation of the RIPK1-RIPK3 necrosome complex, thereby inhibiting necroptosis.[2]
Q3: What are the expected results on a Western blot after treating cells with this compound?
After treating susceptible cells with this compound, you can expect to see a decrease in the phosphorylation of the direct targets of this compound and their downstream effectors. For example, you would anticipate a reduction in the levels of phosphorylated AKT (p-AKT), phosphorylated ERK (p-ERK), and phosphorylated STAT5 (p-STAT5), while the total protein levels of AKT, ERK, and STAT5 should remain relatively unchanged.
Q4: How can I confirm that the observed effects in my Western blot are specific to this compound's activity?
To ensure the specificity of this compound's effects, it is important to include proper controls in your experiment. A vehicle control (e.g., DMSO, the solvent for this compound) is essential to ensure that the solvent itself is not causing the observed changes. Additionally, performing a dose-response experiment with increasing concentrations of this compound can demonstrate a dose-dependent inhibition of target phosphorylation. If possible, using a this compound-resistant cell line or a structurally unrelated inhibitor of the same target can further validate the specificity of your results.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you might encounter when performing Western blots to analyze the effects of this compound.
Problem 1: Weak or no signal for phosphorylated proteins (e.g., p-AKT, p-STAT5).
-
Possible Cause 1: Suboptimal this compound treatment. The concentration of this compound or the incubation time may not be sufficient to inhibit the target kinase effectively.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause 2: Low abundance of phosphorylated protein. The basal level of phosphorylation of your target protein might be low in your cell model.
-
Solution: Consider stimulating the pathway of interest before this compound treatment to increase the basal phosphorylation level. For example, you can treat cells with a growth factor like EGF to activate the PI3K/AKT and MAPK/ERK pathways.
-
-
Possible Cause 3: Phosphatase activity. Endogenous phosphatases in your cell lysate can dephosphorylate your target protein.
-
Solution: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors. Always keep your samples on ice or at 4°C during preparation.[5]
-
-
Possible Cause 4: Poor antibody performance. The primary antibody may not be sensitive enough or may have lost activity.
-
Solution: Use a fresh, validated antibody specific for the phosphorylated target. Check the antibody datasheet for recommended dilutions and blocking conditions. Including a positive control (e.g., lysate from cells known to have high levels of the phosphorylated protein) can help validate your antibody and protocol.
-
Problem 2: Inconsistent band intensities for loading controls.
-
Possible Cause 1: Unequal protein loading. Inaccurate protein quantification can lead to variability in the amount of protein loaded in each lane.
-
Solution: Carefully quantify the protein concentration of each lysate using a reliable method like the BCA assay. Ensure you are loading equal amounts of total protein in each well.
-
-
Possible Cause 2: Transfer issues. Inefficient or uneven transfer of proteins from the gel to the membrane can result in inconsistent band intensities.
-
Solution: Ensure proper assembly of the transfer sandwich, removing any air bubbles. Optimize the transfer time and voltage based on the molecular weight of your proteins of interest. You can use a Ponceau S stain to visualize the transferred proteins on the membrane before blocking to check for transfer efficiency.
-
Problem 3: High background on the Western blot.
-
Possible Cause 1: Inadequate blocking. Insufficient blocking can lead to non-specific binding of the primary or secondary antibodies.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking buffer can depend on the antibody, so consult the antibody datasheet.
-
-
Possible Cause 2: Antibody concentration too high. Using too much primary or secondary antibody can increase background noise.
-
Solution: Optimize the antibody concentrations by performing a titration experiment to find the dilution that gives a strong signal with low background.
-
Quantitative Data Presentation
Below are examples of how to present quantitative data from a Western blot experiment investigating the effect of this compound. Densitometry analysis was performed using ImageJ software, and the intensity of the phosphorylated protein was normalized to the total protein.
Table 1: Effect of this compound on AKT Phosphorylation (Ser473)
| Treatment | This compound Concentration (nM) | p-AKT/Total AKT Ratio (Normalized) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 50 | 0.25 |
| This compound | 100 | 0.08 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation (Thr202/Tyr204)
| Treatment | This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.72 |
| This compound | 50 | 0.31 |
| This compound | 100 | 0.12 |
Table 3: Effect of this compound on STAT5 Phosphorylation (Tyr694)
| Treatment | This compound Concentration (nM) | p-STAT5/Total STAT5 Ratio (Normalized) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.58 |
| This compound | 50 | 0.19 |
| This compound | 100 | 0.04 |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total AKT) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using a digital imaging system.
-
-
Stripping and Re-probing (for loading control):
-
To normalize the data, the same membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., total protein or a housekeeping protein like β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Caption: Troubleshooting logic for weak or no phosphorylated protein signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
GNF-7 Technical Support Center for AML Research
Welcome to the GNF-7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in Acute Myeloid Leukemia (AML). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during your experiments with this compound.
Compound Handling and Storage
-
Q1: How should I prepare and store this compound stock solutions?
-
A1: this compound is soluble in DMSO at concentrations up to 50 mM.[1] For in vitro assays, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] For in vivo studies, this compound can be formulated in solutions such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, but sonication may be required to achieve a clear solution.[3] Always prepare fresh working solutions for your experiments.[3]
-
-
Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?
-
A2: Precipitation can occur if the final DMSO concentration is too high or if the this compound concentration exceeds its solubility in the aqueous medium. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). When diluting your this compound stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
-
In Vitro Cell-Based Assays
-
Q3: My cell viability assay shows inconsistent or no significant effect of this compound on my AML cells. What are the possible reasons?
-
A3: There are several potential reasons for this observation:
-
Cell Line Resistance: The AML cell line you are using may not be dependent on the signaling pathways targeted by this compound (e.g., FLT3 or NRAS pathways). Confirm the mutational status of your cell line.
-
Compound Inactivity: Ensure your this compound stock has been stored correctly and has not degraded. It is advisable to test a fresh aliquot.
-
Suboptimal Assay Conditions: The incubation time may be too short to observe a cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).[4] Also, ensure the cell seeding density is appropriate for the duration of the assay to avoid confluence-related artifacts.
-
Assay Interference: Some kinase inhibitors can interfere with tetrazolium-based viability assays (e.g., MTT, MTS). Consider using an alternative assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or total protein (e.g., SRB assay).[4]
-
-
-
Q4: I am trying to generate a this compound resistant cell line, but the cells are not surviving the selection process. What can I do?
-
A4: Generating resistant cell lines requires a gradual increase in drug concentration to allow for the selection and expansion of resistant clones.
-
Start with a low concentration: Begin by exposing the cells to a concentration of this compound at or slightly below the IC50 value.
-
Incremental dose escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the dose. This process can take several months.
-
Monitor cell viability: Closely monitor the cells and do not increase the drug concentration until the cell viability has recovered.
-
Cryopreserve at intermediate stages: It is good practice to freeze down cells at various stages of resistance development.
-
-
Western Blotting and Pathway Analysis
-
Q5: I am having trouble detecting phosphorylated FLT3 (p-FLT3) by Western blot after this compound treatment. The signal is weak or absent.
-
A5: Detecting phospho-proteins can be challenging. Here are some troubleshooting steps:
-
Use Phosphatase Inhibitors: It is crucial to include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. Keep samples on ice throughout the lysis procedure.[5]
-
Optimize Antibody and Blocking Conditions: Use a validated antibody specific for the phosphorylated form of FLT3.[5] For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat dry milk, which can contain phosphoproteins that increase background.[5]
-
Enrich for your target: If the p-FLT3 signal is very low, consider immunoprecipitating FLT3 from the cell lysate before running the Western blot to enrich for the protein.[6]
-
Use a more sensitive substrate: Switching to a more sensitive chemiluminescent substrate can significantly enhance a weak signal.[7]
-
Positive Control: Include a positive control, such as lysates from untreated FLT3-ITD positive cells (e.g., MOLM-13, MV4-11), to ensure your antibody and detection system are working correctly.
-
-
Data Presentation
The following tables summarize the inhibitory activity of this compound against various kinases and AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (Wild-Type) | 133 | Potent inhibitor of Bcr-Abl.[2] |
| Bcr-Abl (T315I) | 61 | Effective against the T315I gatekeeper mutation.[2] |
| ACK1 | 25 | Target in NRAS-mutant leukemia.[8] |
| GCK | 8 | Target in NRAS-mutant leukemia.[8] |
| FLT3-ITD | Varies by cell line | See Table 2. |
| FLT3-ITD/F691L | Varies by cell line | See Table 2. |
Table 2: this compound IC50 Values in AML Cell Lines and Engineered Ba/F3 Cells
| Cell Line | Genotype | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib (AC220) IC50 (nM) |
| Ba/F3-FLT3-ITD | Engineered | ~10 | ~1 | ~1 |
| Ba/F3-FLT3-ITD/F691L | Engineered | ~30 | >1000 | >1000 |
| MOLM-13 | FLT3-ITD | ~2.7 | - | - |
| MV4-11 | FLT3-ITD | ~3.8 | - | - |
Data in Table 2 is compiled and representative of findings from multiple sources.[3][9] Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound resistance in AML.
Protocol 1: Generation of this compound Resistant AML Cell Lines
-
Initial Culture and IC50 Determination:
-
Culture a sensitive AML cell line (e.g., MOLM-13 or MV4-11) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the cells to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth) or slightly below the IC50 value.
-
-
Dose Escalation:
-
When the cells resume a normal growth rate in the presence of the drug, increase the this compound concentration by approximately 1.5- to 2-fold.
-
Monitor cell viability and morphology regularly. If significant cell death occurs, reduce the concentration and allow the culture to recover before attempting to increase the dose again.
-
Repeat this process of gradual dose escalation over several months.
-
-
Establishment and Maintenance of Resistant Clones:
-
Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
-
Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway
-
Cell Culture and Treatment:
-
Plate FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr589/591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).[12][13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Protocol 3: AML Xenograft Mouse Model
-
Cell Preparation and Injection:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).[14]
-
Harvest FLT3-ITD positive AML cells (e.g., MV4-11) or patient-derived xenograft (PDX) cells.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Inject 1-5 x 10^6 cells intravenously (tail vein) or subcutaneously into the flank of each mouse.
-
-
This compound Treatment:
-
Once tumors are palpable (for subcutaneous models) or engraftment is confirmed (for intravenous models, e.g., by flow cytometry of peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control orally at a predetermined dose and schedule (e.g., 15 mg/kg daily).[2]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by caliper measurements (subcutaneous) or disease burden by bioluminescence imaging or flow cytometry of peripheral blood (intravenous).
-
Monitor the body weight and overall health of the mice regularly.
-
The experiment can be terminated when tumors reach a certain size, or when the control animals show signs of advanced disease, at which point survival data can be collected.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 inhibition and mechanisms of drug resistance in mutant FLT3-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. haematologica.org [haematologica.org]
- 13. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
GNF-7 In Vivo Efficacy Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the multi-kinase inhibitor GNF-7 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally bioavailable multi-kinase inhibitor. Its primary targets include:
-
Bcr-Abl: Including the T315I gatekeeper mutation that confers resistance to other inhibitors.[1][2]
-
ACK1 (Activated CDC42 Kinase 1) and GCK (Germinal Center Kinase): Inhibition of these kinases is crucial for its activity in NRAS-mutant leukemias.[1]
-
FLT3: Including FLT3-ITD mutations, which are common in acute myeloid leukemia (AML).
-
RIPK1 and RIPK3: this compound is an inhibitor of necroptosis by targeting these kinases.
Q2: What are the reported in vivo effective doses of this compound in mice?
A2: Published studies have reported effective oral doses of this compound in mice ranging from 10 mg/kg to 20 mg/kg, administered daily.[1][3] The optimal dose will depend on the specific mouse model and disease context.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound has low aqueous solubility. A common formulation for oral gavage involves a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.[4] Another reported formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6] It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to avoid degradation.[1]
Troubleshooting Guide: Low In Vivo Efficacy
Issue 1: Suboptimal Formulation and Administration
Question: I am not observing the expected anti-tumor effects with this compound in my mouse model. Could the formulation be the issue?
Answer: Yes, improper formulation is a common reason for the lack of in vivo efficacy of small molecule inhibitors with low aqueous solubility.
Troubleshooting Workflow for Formulation and Administration
Caption: Troubleshooting workflow for this compound formulation and administration.
Issue 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch
Question: My formulation and administration technique seem correct, but I'm still not seeing an effect. How can I be sure the drug is reaching its target at a sufficient concentration?
Answer: A mismatch between the drug's pharmacokinetic profile and the timing of your efficacy assessment can lead to poor outcomes. While specific public data on this compound's half-life and Cmax in mice is limited, it is described as having "excellent pharmacokinetic parameters".[1] A pilot PK/PD study is recommended.
Troubleshooting Steps:
-
Pilot PK Study:
-
Administer a single dose of this compound to a small cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine Cmax (peak concentration) and t1/2 (half-life).
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
In parallel with the PK study, collect tumor tissue or relevant surrogate tissue (e.g., splenocytes) at the same time points.
-
Assess the phosphorylation status of a direct downstream target of this compound (e.g., p-CrkL for Bcr-Abl, p-AKT for NRAS pathway) via Western blot or immunohistochemistry.[1]
-
The goal is to correlate the plasma concentration of this compound with target inhibition in the tissue of interest.
-
-
Dosing Regimen Optimization: Based on the PK/PD data, you may need to adjust the dose and/or frequency of administration to maintain a therapeutic concentration of the inhibitor at the target site.
Issue 3: Biological Factors and Model Selection
Question: I've confirmed target engagement, but the tumor is still growing. What other biological factors could be at play?
Answer: The biological context of your tumor model is a critical determinant of efficacy.
Troubleshooting Steps:
-
Target Dependency: Confirm that your in vivo model is indeed dependent on the kinase(s) targeted by this compound.
-
Off-Target Effects: this compound is a multi-kinase inhibitor. Consider that inhibition of other kinases may lead to unexpected phenotypes. For example, this compound is known to inhibit RIPK1 and RIPK3, which are involved in necroptosis and inflammation.[7] This could have complex effects on the tumor microenvironment.
-
Acquired Resistance: Tumors can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of bypass signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Key Kinase Targets
| Kinase Target | IC50 (nM) | Cell Line/Assay Condition |
| Bcr-Abl (Wild-Type) | 133 | Kinase Assay |
| Bcr-Abl (T315I) | 61 | Kinase Assay |
| ACK1 | 25 | Kinase Assay |
| GCK | 8 | Kinase Assay |
| Colo205 cells | 5 | Cell Proliferation Assay |
| SW620 cells | 1 | Cell Proliferation Assay |
Data compiled from multiple sources.[1][3]
Table 2: Recommended In Vivo Dosing and Formulation Parameters for this compound in Mice
| Parameter | Recommendation | Notes |
| Dosing Route | Oral Gavage (p.o.) | This compound is orally bioavailable.[2] |
| Dose Range | 10 - 20 mg/kg/day | Dose may require optimization for your specific model.[1][3] |
| Formulation Vehicle 1 | 0.5% (w/v) Methylcellulose + 0.5% (v/v) Tween 80 in sterile water | A common vehicle for oral suspensions.[4] |
| Formulation Vehicle 2 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Use fresh DMSO. Prepare working solution immediately before use.[1][5] |
| Maximum Gavage Volume | 10 mL/kg | A standard recommendation for mice.[8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.5% (v/v) Tween 80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by first dissolving methylcellulose in water, then adding Tween 80 and mixing thoroughly.
-
Add the this compound powder to the appropriate volume of vehicle in a sterile conical tube.
-
Vortex the suspension vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for uniformity before each use. Vortex briefly before drawing each dose.
Protocol 2: Long-Term Oral Administration via Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Measurement:
-
Dose Administration:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for at least 15 minutes after the procedure for any signs of distress, such as labored breathing or lethargy.[9]
-
Monitor the general health and body weight of the mice daily throughout the study.
-
Visualizations
Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNF 7 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
GNF-7 Combination Therapy Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNF-7 combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-kinase inhibitor that has demonstrated significant potential in cancer therapy. It was initially developed as a potent inhibitor of Bcr-Abl, including the drug-resistant T315I mutant.[1] Subsequent research has revealed that this compound targets a range of other kinases, including Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like Tyrosine Kinase 3 (FLT3), particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[2][3] Its therapeutic potential lies in its ability to simultaneously block multiple signaling pathways that are crucial for cancer cell proliferation and survival.
Q2: In which cancer types has this compound shown the most promise for combination therapies?
This compound has shown significant promise in combination therapies for Ewing Sarcoma and Acute Myeloid Leukemia (AML). In Ewing Sarcoma, it exhibits synthetic lethality with topoisomerase 1 (TOP1) inhibitors, making it a potential treatment for patients who have developed resistance to these agents.[1] For AML with FLT3-ITD mutations, this compound has been shown to overcome drug resistance, suggesting its utility in combination with other targeted therapies.[2]
Q3: What are the known off-target effects of this compound and how can I minimize their impact on my experimental results?
This compound is a multi-kinase inhibitor and, by design, has multiple targets. Known off-targets that may be relevant to its therapeutic effect include CSK, p38α, EphA2, Lyn, and ZAK.[1] It is crucial to distinguish between intended polypharmacology and unintended off-target effects.
To minimize the impact of off-target effects:
-
Perform dose-response studies: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use orthogonal validation: Confirm key findings using a structurally different inhibitor targeting the same primary pathway or by using genetic approaches like siRNA or CRISPR to knock down the target of interest.
-
Conduct kinome-wide profiling: If resources permit, profiling the effect of this compound on a broad panel of kinases can help identify unexpected off-target interactions in your specific cellular context.[1]
Q4: What is the recommended starting concentration for in vitro and in vivo studies with this compound?
-
In Vitro : The optimal concentration of this compound will vary depending on the cell line and the specific biological question. As a starting point, a dose-response curve ranging from low nanomolar to low micromolar concentrations is recommended. For example, in Ewing Sarcoma cell lines, a concentration of 40 nM has been used, which is close to the IC50 in TOP1-deficient cells.[1]
-
In Vivo : For xenograft models of Ewing Sarcoma, a combination of this compound and irinotecan (B1672180) has been used.[1] Specific dosages will need to be optimized for your animal model and tumor type.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cell-based assays. Here are some potential causes and troubleshooting steps:
-
Cell Line Health and Passage Number:
-
Problem: High passage numbers can lead to genetic drift and altered drug sensitivity. Inconsistent cell health or confluency at the time of treatment can also introduce variability.
-
Solution: Use low-passage, authenticated cell lines. Ensure consistent cell seeding density and confluency (typically 70-80%) before adding this compound.
-
-
This compound Stock Solution and Dilution:
-
Problem: Improperly prepared or stored stock solutions can lead to inaccurate concentrations. This compound may precipitate out of solution at high concentrations or in certain media.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Visually inspect for any precipitation. The final DMSO concentration should be kept low (typically below 0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.[4]
-
-
Assay-Specific Issues:
-
Problem: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Some compounds can interfere with the chemistry of certain assays.
-
Solution: If you suspect assay interference, try a different viability assay with an alternative readout (e.g., an ATP-based assay like CellTiter-Glo instead of a metabolic assay like MTT). Run a control with this compound in cell-free media to check for direct interference with the assay reagents.[5]
-
Issues with Western Blot Analysis of this compound Treated Cells
Q: I am not seeing the expected changes in the phosphorylation of this compound's downstream targets in my Western blot. What could be wrong?
A: This could be due to several factors related to your experimental protocol:
-
Timing of Lysate Collection:
-
Problem: The effect of this compound on protein phosphorylation can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in the phosphorylation of your target proteins after this compound treatment.
-
-
Antibody Quality:
-
Problem: The primary antibodies used may not be specific or sensitive enough to detect the changes in phosphorylation.
-
Solution: Use validated antibodies that are known to work well for Western blotting. Run positive and negative controls to ensure antibody specificity.
-
-
Lysate Preparation:
-
Problem: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of your target proteins.
-
Solution: Ensure that your lysis buffer is always supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice throughout the lysis procedure.
-
Challenges in this compound Combination Therapy Experiments
Q: I am not observing a synergistic effect when combining this compound with another drug. How can I troubleshoot my experiment?
A: A lack of synergy can be due to experimental design or the underlying biology:
-
Suboptimal Concentration Ratios:
-
Problem: Synergy is often dependent on the specific concentrations and ratio of the two drugs.
-
Solution: Perform a matrix-based synergy assay where you test a range of concentrations of both this compound and the other compound. This will allow you to explore a wider combinatorial space and identify potential synergistic ratios.[1]
-
-
Scheduling of Drug Administration:
-
Problem: The order and timing of drug administration can significantly impact the outcome of a combination therapy.
-
Solution: Test different scheduling regimens. For example, pre-treating cells with one drug for a certain period before adding the second drug may be more effective than simultaneous administration.
-
-
Inappropriate Model System:
-
Problem: The chosen cell line may not have the appropriate genetic background or signaling pathway dependencies for the combination to be effective.
-
Solution: Ensure your cell line model is relevant to the hypothesis being tested. For example, when testing this compound with a TOP1 inhibitor, using a cell line with acquired resistance to TOP1 inhibitors would be a suitable model.[1]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Context | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Varies | [6] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Varies | [6] |
| EW8 | Ewing Sarcoma | Parental | ~400 | [1] |
| EW8 TOP1 KD | Ewing Sarcoma | TOP1 Knockdown | ~40 | [1] |
Table 2: Key Kinase Targets of this compound
| Kinase | Reported Inhibition | Cancer Context | Reference |
| Bcr-Abl (and mutants) | Potent | Chronic Myeloid Leukemia | [1] |
| FLT3 (and ITD mutants) | Potent | Acute Myeloid Leukemia | [2] |
| ACK1 (TNK2) | Potent | Ewing Sarcoma | [1] |
| GCK (MAP4K2) | Potent | Ewing Sarcoma | [1] |
| CSK | Potent | Ewing Sarcoma | [1] |
| p38α (MAPK14) | Potent | Ewing Sarcoma | [1] |
| EphA2 | Potent | Ewing Sarcoma | [1] |
| Lyn | Potent | Ewing Sarcoma | [1] |
| ZAK | Potent | Ewing Sarcoma | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for this compound
This protocol is adapted from a study investigating this compound in Ewing Sarcoma.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Remove the old medium and add the this compound dilutions to the wells. Include appropriate controls (untreated and vehicle-only).
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of this compound Downstream Targets in FLT3-ITD AML Cells
This protocol is based on a study of this compound in FLT3-ITD AML.[6]
-
Cell Culture and Treatment: Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest cells and wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated FLT3, STAT5, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 3: Synergy Assay of this compound and a Topoisomerase Inhibitor
This protocol is adapted from a study on this compound in Ewing Sarcoma.[1]
-
Cell Seeding: Seed cells in a 384-well plate and allow them to attach for 24 hours.
-
Drug Treatment: Prepare a dose-response matrix of this compound and the topoisomerase inhibitor (e.g., camptothecin). Add the drug combinations to the cells.
-
Incubation: Incubate the cells for 5 days.
-
Viability Measurement: Measure cell viability using an MTS assay as described in Protocol 1.
-
Data Analysis: Use a synergy analysis software package (e.g., SynergyFinder) to calculate synergy scores based on a reference model such as the Bliss independence model.
Mandatory Visualizations
Caption: this compound inhibits the constitutively active FLT3-ITD receptor in AML.
Caption: Experimental workflow for assessing this compound combination synergy.
References
- 1. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small Molecules Capable of Blocking mtRAS-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
GNF-7 Technical Support Center: Troubleshooting Nonspecific Binding in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting potential nonspecific binding of the multi-kinase inhibitor GNF-7 in kinase assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable multi-kinase inhibitor. It was initially developed as a type-II inhibitor of Bcr-Abl, including activity against the drug-resistant T315I mutation.[1][2] Subsequent research has revealed that this compound potently inhibits several other kinases, including Activated CDC42 Kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism involves inhibiting the kinase activity of these targets, which can disrupt downstream signaling pathways controlling cell proliferation and survival.[1][3]
Q2: I am observing inhibition of kinases other than my primary target. Is this due to nonspecific binding?
While true nonspecific binding can occur due to assay artifacts, it is more likely that you are observing the known multi-targeted nature of this compound. What may appear as "nonspecific" inhibition is often a result of this compound's activity against a range of intended and unintended kinase targets.[2][4] Kinome profiling studies have identified a broader spectrum of this compound targets, including C-terminal Src Kinase (CSK), p38α, Ephrin type-A receptor 2 (EphA2), Lyn, ZAK, and the necroptosis-regulating kinases RIPK1 and RIPK3.[4][5][6][7]
Q3: How can I differentiate between true nonspecific binding and legitimate off-target activity?
Distinguishing between an assay artifact and genuine polypharmacology is critical. True nonspecific binding is often characterized by inconsistent results, high background, and a shallow dose-response curve. Legitimate off-target activity, however, should be reproducible and verifiable through orthogonal assays. Key validation strategies include:
-
Orthogonal Biochemical Assays: Confirm the interaction using a different assay format (e.g., if you used a fluorescence-based assay, validate with a radiometric assay).[8]
-
Direct Binding Assays: Use biophysical techniques like Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm direct physical interaction between this compound and the kinase.[3][9]
-
Cellular Assays: Assess the inhibition of the kinase's downstream signaling pathway in a cellular context via Western blot to confirm target engagement and functional effect.[3]
Q4: What are the common experimental causes of nonspecific binding in kinase assays?
Several factors can contribute to assay artifacts that may be misinterpreted as specific inhibition:
-
High Inhibitor Concentration: Using this compound at concentrations significantly above its IC50 for the primary target increases the likelihood of binding to lower-affinity off-targets or causing protein aggregation.[10]
-
Assay Buffer Composition: The absence of blocking agents (like BSA) or detergents (like Tween-20) can lead to the inhibitor binding to plastic surfaces or other proteins in the assay.[10][11]
-
Enzyme Quality and Concentration: Poor quality or highly concentrated enzyme preparations can be prone to aggregation, which may trap the inhibitor nonspecifically.[10]
-
Solvent Effects: High concentrations of DMSO (the solvent for this compound) can interfere with enzyme activity and assay readout.
Part 2: Data Presentation
Quantitative data on this compound's inhibitory activity is summarized below.
Table 1: Reported IC50 Values of this compound Against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| c-Abl (Wild-Type) | 133 | [1][2] |
| Bcr-Abl (T315I Mutant) | 61 | [2] |
| Bcr-Abl (M351T Mutant) | <5 | [1] |
| Bcr-Abl (E255V Mutant) | 122 | [1] |
| Bcr-Abl (G250E Mutant) | 136 | [1] |
| ACK1 (TNK2) | 25 | [2] |
| GCK (MAP4K2) | 8 |[2] |
Table 2: Summary of Other Known this compound Kinase Targets
| Off-Target Kinase | Biological Process | Reference |
|---|---|---|
| CSK, Lyn | Src Family Kinase Regulation | [4][5] |
| p38α (MAPK14) | MAPK Signaling, Stress Response | [4][7] |
| EphA2 | Receptor Tyrosine Kinase Signaling | [4][5] |
| ZAK (MAP3K20) | MAP Kinase Signaling | [4][5] |
| RIPK1, RIPK3 | Necroptosis, Inflammation | [6] |
| FLT3 | Hematopoiesis, AML Pathogenesis |[3] |
Part 3: Troubleshooting Guide for Unexpected this compound Activity
| Observed Problem | Possible Cause | Recommended Solution & Action Steps |
| Inhibition of an unexpected kinase | This compound Polypharmacology: The kinase may be a known or novel off-target of this compound. | 1. Review Target Profile: Cross-reference the inhibited kinase with the known targets listed in Table 2. 2. Perform Kinome Profiling: Conduct a broad kinase panel screen (e.g., KINOMEscan) to systematically identify all kinases inhibited by this compound under your experimental conditions.[12][13] 3. Validate with Orthogonal Assays: Confirm the finding using a different assay technology to rule out platform-specific artifacts. |
| High background signal and poor dose-response curve | Assay Artifacts / True Nonspecific Binding: The inhibitor may be interacting with assay components or aggregating. | 1. Optimize this compound Concentration: Perform a full dose-response curve, ensuring the highest concentration is not causing solubility issues. 2. Modify Assay Buffer: Add a carrier protein like 0.1 mg/mL BSA and a non-ionic detergent such as 0.01% Tween-20 to the buffer to block nonspecific binding sites.[10][11] 3. Run Controls: Always include a "no enzyme" control and a DMSO vehicle control. Compare this compound's effects to a known selective inhibitor for the target kinase, if available.[9] |
| Biochemical inhibition does not translate to cellular activity | Cellular Factors: Issues with cell permeability, active efflux by transporters, or high protein binding in culture media can prevent this compound from reaching its intracellular target. | 1. Confirm Target Engagement: Use a method like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) to verify that this compound is binding to the target inside the cell.[3][6] 2. Assess Downstream Signaling: Perform a Western blot to measure the phosphorylation status of a known substrate of your target kinase after this compound treatment. A lack of change suggests a failure to engage the target functionally.[3] 3. Optimize Cellular Assay Conditions: If media contains high serum, consider reducing the serum concentration during treatment, as this compound may bind to serum proteins. Increase incubation time to allow for sufficient cell penetration.[10] |
Part 4: Key Experimental Protocols & Visualizations
This compound Target Profile and Troubleshooting Workflows
The diagrams below illustrate the multi-kinase nature of this compound and provide logical workflows for troubleshooting and validation.
Caption: this compound inhibits both its primary targets and a range of other kinases.
Caption: A logical workflow for troubleshooting unexpected kinase inhibition.
Protocol 1: Target Validation Workflow
This workflow outlines the necessary steps to confirm whether an observed inhibitory effect is a result of direct, on-target activity.
Caption: A workflow for validating a biochemical hit with this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C). The binding of this compound should stabilize its target kinase, increasing its melting temperature.
-
Protein Separation: Separate the soluble (unfolded and aggregated protein removed by centrifugation) and aggregated protein fractions.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature point using Western blotting or another specific protein detection method.
-
Analysis: Plot the abundance of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.[3]
Protocol 3: Western Blot for Downstream Pathway Inhibition
This protocol assesses the functional consequence of this compound's binding to its target kinase in cells.
-
Cell Lysis: Treat cells with various concentrations of this compound for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Probe one membrane with an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a parallel membrane (or strip and re-probe the same one) with an antibody for the total amount of that substrate to serve as a loading control.
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the proteins. A decrease in the phosphorylated substrate signal (normalized to the total substrate) with increasing this compound concentration confirms functional inhibition of the upstream kinase.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Preventing GNF-7 precipitation in media
Welcome to the technical support center for GNF-7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on preventing the precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted kinase inhibitor. It was initially identified as a Bcr-Abl inhibitor, effective against wild-type and various mutant forms, including the T315I gatekeeper mutation.[1] Further research has shown that this compound also inhibits other kinases such as Activated CDC42 kinase 1 (ACK1), Germinal Center Kinase (GCK), and FMS-like tyrosine kinase 3 (FLT3).[2][3] Its mechanism of action involves binding to the kinase domain of these proteins, thereby blocking their downstream signaling pathways that are often implicated in cancer cell proliferation and survival.[2] More recently, this compound has been identified as a potent inhibitor of necroptosis by targeting RIPK1 and RIPK3 kinases.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly for studying leukemias with Bcr-Abl or FLT3 mutations.[2][4] It is also a valuable tool for investigating cellular pathways involving ACK1 and GCK.[3] Additionally, its ability to inhibit necroptosis makes it a useful compound for studying this form of programmed cell death and its role in various diseases.
Q3: What are the known solubility properties of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5] However, it is insoluble in water and ethanol.[5] This high hydrophobicity is a common reason for its precipitation when diluted into aqueous solutions like cell culture media.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[5]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media is a frequent issue that can lead to inaccurate experimental results. The following guide provides a systematic approach to prevent and resolve this problem.
Problem: A precipitate is observed immediately after adding the this compound stock solution to the cell culture medium.
-
Visual Cues:
-
Cloudiness or turbidity in the media.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
-
Crystalline structures are visible under a microscope.
-
Q5: Why is my this compound precipitating when I add it to the culture medium from a DMSO stock?
A5: This is a common issue with hydrophobic compounds like this compound. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the this compound molecules come out of solution as they are not soluble in water. The final concentration of DMSO may not be sufficient to keep the this compound dissolved.
Q6: How can I prevent this initial precipitation?
A6: Several strategies can be employed:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible to minimize cytotoxicity, typically below 0.5%. However, for some poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. The serum proteins can help to bind and solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing. This can prevent localized high concentrations of the inhibitor that are more prone to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, be cautious as prolonged heating can degrade sensitive media components.
Problem: My this compound solution appears soluble initially but then precipitates over time in the incubator.
Q7: What could be causing my this compound to precipitate after a period of incubation?
A7: This delayed precipitation can be due to several factors:
-
Temperature Shifts: Moving the culture plates from a warmer incubator to a cooler microscope stage and back can cause temperature fluctuations that decrease the solubility of some compounds.
-
pH Changes: The metabolic activity of cells can alter the pH of the culture medium over time. For pH-sensitive compounds, this shift can lead to a decrease in solubility and subsequent precipitation.
-
Interaction with Media Components: Some inhibitors may interact with salts, amino acids, or other components in the culture medium, forming insoluble complexes over time. Calcium salts are particularly prone to causing precipitation.
-
Evaporation: If the culture plates are not properly sealed, evaporation of the medium can occur, leading to an increased concentration of the inhibitor and other solutes, which can exceed the solubility limit.
Q8: How can I troubleshoot and prevent delayed precipitation?
A8: Consider the following troubleshooting steps:
-
Minimize Temperature Fluctuations: When performing microscopic analysis, use a heated stage to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.
-
Use Buffered Media: Ensure you are using a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH throughout the experiment.
-
Assess Inhibitor Stability: Check the manufacturer's data sheet for information on the inhibitor's stability in aqueous solutions.
-
Properly Seal Culture Plates: Use high-quality culture plates with tight-fitting lids or consider using sealing films to minimize evaporation during long-term experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 27.38 | 50 | |
| DMSO | 20 | 36.52 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[5] |
| DMSO | 16 | 29.22 | Sonication is recommended.[7] |
| DMF | 10 | 18.26 | [8] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.55 | [8] |
| Ethanol | < 1 (insoluble or slightly soluble) | - | [9] |
| Water | Insoluble | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in fresh, high-quality DMSO to a final concentration of 10-20 mM.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Visually inspect the stock solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Ensure the final DMSO concentration in the culture medium remains below 0.5% to avoid cytotoxicity.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
If a slight cloudiness appears, you may try sonicating the solution briefly or preparing a fresh dilution with a slightly higher final DMSO concentration (while remaining within the tolerated limit for your cell line).
-
Mandatory Visualizations
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.
References
- 1. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Validation & Comparative
GNF-7 vs. Gilteritinib in FLT3-ITD Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematologic malignancy associated with a poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase is a key driver of leukemogenesis in this AML subtype, making it a critical therapeutic target. Gilteritinib (B612023) (XOSPATA®), a second-generation FLT3 tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy and is approved for the treatment of relapsed or refractory FLT3-mutated AML. GNF-7 is a novel multitargeted kinase inhibitor that has shown potent preclinical activity against FLT3-ITD, including mutations that confer resistance to other TKIs.
This guide provides an objective comparison of this compound and gilteritinib, focusing on their performance in preclinical models of FLT3-ITD AML. We present a summary of their mechanisms of action, in vitro and in vivo efficacy, and activity against resistance-conferring mutations, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and gilteritinib target the constitutively active FLT3-ITD kinase, albeit with potentially different binding modes and target profiles.
Gilteritinib is a potent, oral, second-generation TKI that inhibits both FLT3 and AXL receptor tyrosine kinases.[1] As a type I TKI, it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation, allowing it to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD).[1] Inhibition of FLT3 autophosphorylation by gilteritinib blocks downstream signaling pathways crucial for the survival and proliferation of leukemic cells.[1]
This compound was initially identified as a BCR-ABL1 inhibitor and has demonstrated a distinct inhibitory effect on FLT3 kinase.[2] Preclinical studies have shown that this compound can bind to the FLT3 protein and inhibit its phosphorylation, subsequently suppressing downstream signaling pathways.[3][4]
FLT3-ITD Signaling Pathway and Inhibition
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways critical for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[5][6] Both this compound and gilteritinib exert their anti-leukemic effects by inhibiting these pathways.
Quantitative Data Presentation
In Vitro Efficacy
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and gilteritinib against various FLT3-mutant and AML cell lines.
Table 1: IC50 Values in Ba/F3 Cell Lines Expressing FLT3 Mutations
| Compound | FLT3-ITD (nM) | FLT3-ITD/F691L (nM) | FLT3-D835Y (nM) | FLT3-ITD-D835Y (nM) |
| This compound | Data not specified | Potent activity reported[3][4] | Data not available | Data not available |
| Gilteritinib | 1.8[7] | 22[7] | 1.6[7] | 2.1[7] |
Note: Data for this compound against specific FLT3 mutations in Ba/F3 cells is limited in the public domain. The available study emphasizes its potency against the F691L resistance mutation.[3][4]
Table 2: IC50 Values in FLT3-ITD AML Cell Lines
| Compound | MV4-11 (nM) | MOLM-13 (nM) |
| This compound | Potent inhibition reported[4] | Potent inhibition reported[4] |
| Gilteritinib | 0.92[7] | 2.9[7] |
In Vivo Efficacy
A preclinical study evaluated the in vivo efficacy of this compound in a mouse model engrafted with Ba/F3 cells expressing the gilteritinib-resistant FLT3-ITD/F691L mutation.
Table 3: In Vivo Efficacy in a FLT3-ITD/F691L Mouse Model
| Treatment | Dose | Outcome |
| This compound | 15 mg/kg | Significantly extended survival[8] |
| Gilteritinib | 30 mg/kg | Less effective than this compound in this model[8] |
| AC220 (Quizartinib) | 10 mg/kg | Ineffective[8] |
Note: This data is from a single preclinical study and requires further validation. The therapeutic effect of this compound was reported to be comparable to gilteritinib in a patient-derived xenograft (PDX) model of FLT3-ITD AML.[3][4]
Activity Against Resistance Mutations
A key challenge in FLT3-targeted therapy is the emergence of resistance mutations. The "gatekeeper" mutation F691L has been identified as a mechanism of clinical resistance to gilteritinib.[9]
This compound has demonstrated potent inhibitory activity against the FLT3-ITD/F691L mutation in both in vitro and in vivo studies, suggesting it may overcome this resistance mechanism.[3][4]
Gilteritinib shows reduced, but not completely absent, activity against the F691L mutation.[7][10] Higher doses of gilteritinib may be required to overcome resistance mediated by this mutation.[9][11]
Experimental Protocols
Growth Inhibitory Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells expressing FLT3 mutants into 96-well plates.[4]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or gilteritinib. Include a DMSO-treated control.[4]
-
Incubation: Incubate the plates for 48 hours.[4]
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[1][12]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate reader.[12] The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets (STAT5, AKT, ERK).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK overnight at 4°C.[13][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of a drug to its target protein within intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.[3][16]
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).[16]
-
Lysis: Lyse the cells using methods such as repeated freeze-thaw cycles.[16]
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[16]
-
Detection: Analyze the amount of soluble target protein (FLT3) in the supernatant by Western blotting or other protein detection methods.[3][16] A ligand-induced stabilization of the target protein results in a shift of its melting curve to higher temperatures.
Conclusion
Both this compound and gilteritinib are potent inhibitors of FLT3-ITD in AML. Gilteritinib is a clinically validated therapeutic with proven efficacy in patients with relapsed or refractory FLT3-mutated AML. This compound has demonstrated promising preclinical activity, particularly against the gilteritinib-resistant F691L mutation. The available data suggests that this compound could be a valuable therapeutic option for patients who have developed resistance to other FLT3 inhibitors. Further head-to-head comparative studies and clinical evaluation of this compound are warranted to fully elucidate its therapeutic potential in FLT3-ITD AML.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
GNF-7 vs. Nilotinib: A Comparative Analysis in CML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GNF-7 and nilotinib (B1678881), two tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncoprotein, the primary driver of Chronic Myeloid Leukemia (CML). The information presented is collated from preclinical studies to assist in research and development efforts.
Executive Summary
Chronic Myeloid Leukemia is characterized by the constitutively active BCR-ABL tyrosine kinase. While the development of TKIs has revolutionized CML treatment, drug resistance remains a significant hurdle. Nilotinib, a second-generation TKI, is a potent ATP-competitive inhibitor of BCR-ABL. This compound is a multi-targeted kinase inhibitor and a potent type-II inhibitor of Bcr-Abl, effective against wild-type and certain mutant forms of the oncoprotein, including the highly resistant T315I mutation. This guide delves into their mechanisms of action, comparative efficacy in CML models, and the experimental protocols used for their evaluation.
Comparative Efficacy
The following tables summarize the in vitro potency of this compound and nilotinib against various CML-relevant cell lines, including those expressing wild-type and mutant BCR-ABL.
Table 1: Inhibitory Concentration (IC50) of this compound against Bcr-Abl Ba/F3 Cells
| Bcr-Abl Variant | IC50 (nM) |
| M351T | <5[1] |
| T315I | 61[1][2] |
| E255V | 122[1] |
| G250E | 136[1] |
| c-Abl | 133[1] |
| Wild-Type | <11[1] |
Table 2: Inhibitory Concentration (IC50) of Nilotinib against various cell lines
| Cell Line/Target | IC50 (nM) |
| Murine myeloid progenitor cells (Bcr-Abl) | <30[3] |
| Ba/F3 cells expressing wild-type KIT | 35[4] |
| BCR-ABL Autophosphorylation | 20-42[5][6] |
| BCR-ABL Kinase | 20-60[7] |
| PDGFR Autophosphorylation | 69[7] |
| c-KIT Autophosphorylation | 210[7] |
| CSF-1R Autophosphorylation | 125-250[7] |
| DDR1 Autophosphorylation | 3.7[7] |
Mechanism of Action
Both this compound and nilotinib target the BCR-ABL kinase, but through different binding mechanisms, which influences their efficacy against resistant mutations.
Table 3: Comparison of this compound and Nilotinib Characteristics
| Feature | This compound | Nilotinib |
| Inhibitor Type | Type-II Kinase Inhibitor[1] | ATP-Competitive Tyrosine Kinase Inhibitor[8] |
| Binding Site | Binds to the ATP-binding pocket of the inactive (DFG-out) conformation of the ABL kinase domain. | Binds to the ATP-binding site of the inactive conformation of the ABL kinase domain.[9] |
| Effectiveness against T315I | Yes[1][2] | No[10] |
| Other Key Targets | ACK1, GCK[2], RIPK1, RIPK3[11] | PDGFR, c-KIT, CSF-1R, DDR1[7][12] |
Signaling Pathway Inhibition
The constitutive activity of BCR-ABL drives the activation of several downstream signaling pathways crucial for CML cell proliferation and survival. Both this compound and nilotinib inhibit these pathways by blocking BCR-ABL autophosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bca-protein.com [bca-protein.com]
- 6. pfi-2.com [pfi-2.com]
- 7. ClinPGx [clinpgx.org]
- 8. jcpsp.pk [jcpsp.pk]
- 9. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 10. Nilotinib: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bcr-Abl inhibitor this compound inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ponatinib and GNF-7 for the Treatment of BCR-ABL T315I Mutant Chronic Myeloid Leukemia
For researchers and drug development professionals navigating the challenges of drug-resistant Chronic Myeloid Leukemia (CML), particularly cases harboring the recalcitrant T315I mutation in the BCR-ABL kinase, understanding the nuances of available and emerging inhibitors is paramount. This guide provides a detailed, objective comparison of Ponatinib (B1185), a clinically approved third-generation tyrosine kinase inhibitor (TKI), and GNF-7, a multi-kinase inhibitor with demonstrated preclinical activity against the T315I mutant.
Executive Summary
Ponatinib is a potent, ATP-competitive, pan-BCR-ABL inhibitor specifically designed to overcome the T315I mutation, and it has demonstrated significant clinical efficacy in patients with resistant CML. This compound is a type-II kinase inhibitor that also shows potent preclinical activity against the BCR-ABL T315I mutant. While direct head-to-head comparative studies are not available, this guide synthesizes available data to facilitate an evidence-based comparison of their mechanisms, efficacy, and resistance profiles.
Mechanism of Action
Ponatinib is a rationally designed, oral, multi-targeted tyrosine kinase inhibitor that functions as an ATP-competitive inhibitor.[1] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of the ABL kinase domain, even in the presence of the bulky isoleucine residue of the T315I "gatekeeper" mutation.[2] This binding blocks the catalytic activity of the BCR-ABL kinase, thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival.[1] Beyond BCR-ABL, Ponatinib also inhibits other kinases such as FGFR, VEGFR, PDGFR, and SRC.[1]
This compound is a potent type-II kinase inhibitor that also acts as an ATP-competitive inhibitor.[3][4] Type-II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif of the activation loop is flipped. This binding mode can accommodate the T315I mutation.[5] this compound is also a multi-kinase inhibitor, with reported activity against ACK1 and GCK.[3][6]
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for Ponatinib and this compound from biochemical and cellular assays. It is critical to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Ponatinib | Native BCR-ABL | 0.37 - 0.5 | [7][8] |
| BCR-ABL T315I | 2.0 | [7] | |
| This compound | Native BCR-ABL | 133 | [6][9] |
| BCR-ABL T315I | 61 | [3][6] |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Inhibitor | Cell Line | BCR-ABL Status | IC50 (nM) | Reference(s) |
| Ponatinib | Ba/F3 | Native | 0.5 | [8] |
| Ba/F3 | T315I | 11 | [8] | |
| K562 | Native | 7.2 | [8] | |
| HL60-BCR-ABL1 | T315I | 56 | [8] | |
| This compound | Ba/F3 | Wild-type and mutant | <11 | [3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing | Key Findings | Reference(s) |
| Ponatinib | SCID mice | Ba/F3-BCR-ABL T315I | 10, 30, 50 mg/kg, oral, daily | Dose-dependent tumor growth inhibition and regression. | [10] |
| This compound | SCID beige female mice | T315I-Bcr-Abl-Ba/F3 | 10 mg/kg, oral | Effective inhibition of tumor growth. | [3] |
Resistance Profiles
Ponatinib: The primary mechanism of acquired resistance to Ponatinib involves the emergence of compound mutations within the BCR-ABL kinase domain.[7][11][12] These are two or more mutations on the same BCR-ABL allele.[12] Compound mutations that include the T315I mutation (e.g., G250E/T315I, E255K/T315I, E255V/T315I) have been shown to confer high-level resistance to Ponatinib.[1][7] BCR-ABL independent mechanisms of resistance have also been described.[13]
This compound: There is limited information available specifically on the mechanisms of resistance to this compound in the context of CML. As a multi-targeted kinase inhibitor, resistance could potentially arise from mutations in any of its targets or through the activation of bypass signaling pathways. Further research is needed to elucidate the specific resistance profile of this compound.
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
Objective: To determine the in vitro inhibitory activity of a compound against the purified BCR-ABL T315I kinase.
Materials:
-
Recombinant purified BCR-ABL T315I kinase
-
Tyrosine kinase substrate (e.g., biotinylated Abltide peptide)
-
ATP and γ-³²P-ATP
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Ponatinib or this compound in DMSO.
-
In a 96-well plate, combine the assay buffer, BCR-ABL T315I kinase, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]
Cell Viability and Proliferation Assay (MTT/MTS-based)
Objective: To determine the effect of a compound on the proliferation and viability of cancer cells expressing BCR-ABL T315I.
Materials:
-
BCR-ABL T315I expressing cell line (e.g., Ba/F3-BCR-ABL T315I, K562-T315I)
-
Complete cell culture medium
-
96-well cell culture plates
-
Ponatinib or this compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at an optimal density and allow them to attach or stabilize overnight.[15]
-
Prepare serial dilutions of Ponatinib or this compound in the cell culture medium.
-
Treat the cells with the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[8][10]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.[15]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.[14]
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Human CML cell line expressing BCR-ABL T315I (e.g., Ba/F3-BCR-ABL T315I)
-
Ponatinib or this compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject the CML cells subcutaneously or intravenously into the mice.[10][16]
-
Allow the tumors to establish to a palpable size (for subcutaneous models) or for leukemia to become systemic.
-
Randomize the mice into treatment and control groups.
-
Administer Ponatinib, this compound, or the vehicle control to the mice daily via oral gavage.[10][16]
-
Monitor the tumor volume by caliper measurements and the body weight of the mice regularly.
-
The primary endpoints are typically tumor growth inhibition, tumor regression, and overall survival.
-
At the end of the study, tumors and/or tissues can be harvested for pharmacodynamic analysis (e.g., Western blot for downstream signaling).[16]
Conclusion
Ponatinib is a clinically validated, potent inhibitor of the BCR-ABL T315I mutation with a well-characterized efficacy and resistance profile. This compound represents a promising preclinical candidate with a distinct multi-kinase inhibition profile and demonstrated activity against the T315I mutant. The lack of direct comparative studies necessitates careful consideration of the available data, acknowledging the potential for variability due to different experimental methodologies. This guide provides a foundational framework for researchers to compare these two inhibitors and to design future studies that will further elucidate their relative therapeutic potential in the treatment of T315I-positive CML.
References
- 1. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
GNF-7: A Promising Candidate to Overcome Quizartinib Resistance in FLT3-ITD Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in the treatment of acute myeloid leukemia (AML). Quizartinib (B1680412), a potent second-generation FLT3 inhibitor, has shown efficacy in patients with FLT3-internal tandem duplication (ITD) mutations. However, the development of resistance, often through secondary mutations in the FLT3 kinase domain, limits its long-term clinical benefit. This guide provides a comparative analysis of GNF-7, a novel multi-targeted kinase inhibitor, and its efficacy in overcoming quizartinib resistance, supported by experimental data.
Executive Summary
This compound has demonstrated significant preclinical activity against quizartinib-resistant AML models, particularly those harboring the gatekeeper F691L mutation in FLT3-ITD.[1] In both cellular and animal models, this compound effectively inhibits the proliferation of quizartinib-resistant cells and downstream signaling pathways, suggesting its potential as a valuable therapeutic alternative for patients who have developed resistance to current FLT3 inhibitors.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, quizartinib, and gilteritinib (B612023) against Ba/F3 murine pro-B cells engineered to express human FLT3-ITD and the quizartinib-resistant FLT3-ITD/F691L mutant.
| Compound | Ba/F3 FLT3-ITD IC50 (nM) | Ba/F3 FLT3-ITD/F691L IC50 (nM) |
| This compound | 6.56 | 15.8 |
| Quizartinib (AC220) | 1.2 | >1000 |
| Gilteritinib | 3.5 | 89.7 |
Data extracted from Xiao et al., Cancer Cell International, 2023.[1]
These data clearly indicate that while quizartinib loses its efficacy against the F691L mutation, this compound retains potent inhibitory activity, albeit at a slightly higher concentration than against the non-mutated FLT3-ITD. Gilteritinib also shows reduced efficacy against the F691L mutation, though to a lesser extent than quizartinib.
In Vivo Efficacy in Quizartinib-Resistant Models
In a patient-derived xenograft (PDX) model of FLT3-ITD AML, this compound demonstrated a significant survival benefit.[1] Furthermore, in a murine xenograft model using Ba/F3 cells expressing the quizartinib-resistant FLT3-ITD/F691L mutation, this compound treatment led to a marked reduction in leukemia burden in peripheral blood, bone marrow, and spleen, and significantly prolonged the survival of the mice compared to vehicle control and quizartinib treatment.[1][2]
Mechanism of Action and Signaling Pathways
Quizartinib is a type II FLT3 inhibitor that specifically targets the inactive conformation of the FLT3 kinase.[3] Resistance to quizartinib primarily arises from on-target secondary mutations in the FLT3 kinase domain, such as the D835 and F691L "gatekeeper" mutations, which prevent the kinase from adopting the inactive conformation required for quizartinib binding.[4] Off-target resistance can also occur through the activation of alternative signaling pathways, such as the RAS/MAPK pathway.
This compound, on the other hand, is a multi-targeted kinase inhibitor that has been shown to bind to the FLT3 protein and inhibit its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[1] Its ability to overcome resistance conferred by the F691L mutation suggests a different binding mode or the inhibition of other critical kinases that contribute to cell survival in the resistant setting.
Caption: FLT3-ITD signaling and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and other inhibitors on AML cell lines.
Protocol:
-
Cell Culture: Ba/F3 cells expressing either FLT3-ITD or FLT3-ITD/F691L are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics. For Ba/F3 cells not expressing a constitutively active kinase, IL-3 is also added to the medium.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: Cells are treated with serial dilutions of this compound, quizartinib, or gilteritinib for 48-72 hours. A vehicle control (DMSO) is also included.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on FLT3 signaling pathways.
Protocol:
-
Cell Treatment and Lysis: AML cells (e.g., MOLM-13, MV4-11, or Ba/F3 transfectants) are treated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours). After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for preclinical evaluation of this compound.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant AML model.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Engraftment: Primary AML patient cells with FLT3-ITD mutations are injected intravenously or intra-femorally into the mice. Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Treatment: Once engraftment is established (typically 5-10% human CD45+ cells), mice are randomized into treatment groups and treated with this compound, a comparator drug, or vehicle control via oral gavage.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring leukemia progression through regular blood sampling and flow cytometry for human CD45+ cells. At the end of the study, bone marrow and spleen are harvested to determine leukemia infiltration.
-
Survival Analysis: A separate cohort of mice is used for survival studies, where the endpoint is morbidity or a predefined tumor burden. Survival data is analyzed using the Kaplan-Meier method.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound is a potent inhibitor of quizartinib-resistant FLT3-ITD AML. Its ability to maintain efficacy against the F691L gatekeeper mutation, a key mechanism of quizartinib resistance, highlights its potential as a next-generation therapeutic for this high-risk patient population. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with relapsed or refractory FLT3-mutated AML.
References
Validating G-7 Target Engagement in Cells: A Comparative Guide
Introduction
GNF-7 is a multi-targeted kinase inhibitor that has demonstrated significant potential in preclinical studies for various malignancies. Initially identified as a potent inhibitor of Bcr-Abl, including the drug-resistant T315I mutant, its activity extends to other kinases such as FLT3, ACK1 (TNK2), and GCK.[1][2] Effective validation of its engagement with these targets within a cellular context is crucial for understanding its mechanism of action and for the development of more selective and potent therapeutics.
This guide provides a comparative overview of key experimental approaches to validate this compound target engagement in cells. It details methodologies, presents data in a structured format for easy comparison, and includes visualizations of the underlying signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and cellular signaling.
Comparative Analysis of this compound Target Engagement Assays
A multi-faceted approach is recommended to robustly validate the cellular target engagement of this compound. The following table summarizes key assays, their principles, and the type of data they generate.
| Assay | Principle | Key Readout | This compound Target(s) | Sample Data Interpretation |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a competing compound in live cells.[3][4] | IC50/EC50 (Compound Affinity) | Bcr-Abl, FLT3, ACK1, etc. | A lower IC50 value indicates higher affinity of this compound for the target kinase. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[5] | Melt Temperature (Tm) Shift | Direct protein targets | An increase in the melting temperature of a target protein in the presence of this compound confirms direct binding. |
| Western Blotting for Phospho-Proteins | Immunoblotting to detect the phosphorylation status of downstream substrates of the target kinase.[5] | Decrease in phospho-protein levels | Bcr-Abl, FLT3, ACK1 | Reduced phosphorylation of substrates like STAT5, AKT, or ERK indicates inhibition of the upstream kinase by this compound.[5] |
| Cell Proliferation/Viability Assay | Measures the effect of the compound on the proliferation or viability of cells dependent on the target kinase for survival.[1] | GI50/IC50 (Growth Inhibition) | Bcr-Abl, FLT3 | Potent inhibition of proliferation in cell lines expressing the target kinase (e.g., Ba/F3-Bcr-Abl) demonstrates functional consequence of target engagement.[1] |
| In Situ Kinome Profiling | Utilizes chemical probes to assess the occupancy of kinase active sites across the kinome in cell lysates.[6] | Percent Inhibition | Broad Kinase Panel | Provides a selectivity profile of this compound, identifying both intended targets and potential off-targets.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits key signaling pathways.
Caption: Experimental workflow for this compound target validation.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein of interest in a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.
-
Signal Detection: Measure both NanoLuc® luminescence and tracer fluorescence.
-
Data Analysis: Calculate the BRET ratio and plot against the this compound concentration to determine the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-STAT5 and total STAT5).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[5]
Cell Proliferation Assay
-
Cell Seeding: Seed target-dependent cells (e.g., Ba/F3 cells expressing Bcr-Abl) in a 96-well plate.
-
Compound Addition: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence).
-
Data Analysis: Plot the cell viability against the this compound concentration to calculate the GI50 or IC50 value.[1]
Conclusion
Validating the target engagement of this compound in a cellular environment is a critical step in its development as a therapeutic agent. By employing a combination of direct binding assays, functional downstream readouts, and global profiling methods, researchers can build a comprehensive understanding of its mechanism of action. The methodologies and comparative data presented in this guide offer a framework for the robust evaluation of this compound and other kinase inhibitors in a cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 5. This compound, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
GNF-7: A Synergistic Partner in Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
GNF-7, a multi-kinase inhibitor, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy agents across different cancer types. This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapy drugs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
This compound and ATP-Competitive Inhibitors in Chronic Myeloid Leukemia (CML)
This compound and its analogs, GNF-2 and GNF-5, have shown remarkable synergy with ATP-competitive inhibitors such as imatinib (B729) and nilotinib (B1678881) in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases harboring the resistant T315I mutation.[1][2] This synergy stems from a dual-targeting mechanism where this compound and its analogs act as allosteric inhibitors, binding to the myristate pocket of the Bcr-Abl kinase, while ATP-competitive inhibitors target the ATP-binding site. This simultaneous binding leads to a more potent and sustained inhibition of the Bcr-Abl kinase activity, effectively overcoming resistance mechanisms.[1][2]
Quantitative Analysis of Synergy
The synergistic relationship between this compound's precursors and ATP-competitive inhibitors has been quantified through the significant reduction in the half-maximal inhibitory concentration (IC50) of the individual drugs when used in combination.
| Combination | Cell Line | Observation | Reference |
| GNF-2 + Imatinib (suboptimal concentration) | Ba/F3 p185 Bcr-Abl | IC50 of GNF-2 reduced from 0.65 µM to 0.12 µM. | [3] |
| GNF-2 + Dasatinib (suboptimal concentration) | Ba/F3 p185 Bcr-Abl | IC50 of GNF-2 reduced from 0.65 µM to 0.1 µM. | [3] |
| GNF-2 + Imatinib | Ba/F3 p185 Bcr-Abl T315I | IC50 of GNF-2 reduced from 20 µM to 18 µM. | [3] |
| GNF-2 + Dasatinib | Ba/F3 p185 Bcr-Abl T315I | IC50 of GNF-2 reduced from 20 µM to 10 µM. | [3] |
| HG-7-85-01 + GNF-5 | Ba/F3 p210 | Strong synergistic effects observed with Calcusyn combination indices: ED50: 0.25, ED75: 0.40, ED90: 0.65. |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed Ba/F3 cells expressing either wild-type or T315I mutated Bcr-Abl in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of GNF-2, imatinib, or dasatinib, both individually and in combination, for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
Data Analysis: Calculate the IC50 values for each drug and combination using appropriate software. The combination index (CI) can be calculated using the Chou-Talalay method to quantify synergy.
Western Blot Analysis of Bcr-Abl Phosphorylation:
-
Cell Treatment: Treat Ba/F3 cells (wild-type or T315I mutant) with GNF-2, ATP-competitive inhibitors, or their combination for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Mechanism of Synergy
The combination of an allosteric inhibitor like this compound with an ATP-competitive inhibitor effectively shuts down the aberrant signaling cascade driven by the Bcr-Abl oncoprotein. This dual inhibition prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.
This compound and TOP1 Inhibitors in Ewing Sarcoma
In Ewing Sarcoma, this compound exhibits a synergistic effect with topoisomerase 1 (TOP1) inhibitors like camptothecin (B557342) (CPT) and its analog, irinotecan (B1672180).[4] This combination is particularly effective in cells that have developed resistance to TOP1 inhibitors.
Quantitative Analysis of Synergy
Synergy between this compound and CPT was observed in Ewing Sarcoma cell lines, with Bliss score plots indicating synergistic activity at low doses of CPT in EW8 cells.[4] In vivo studies combining this compound with irinotecan demonstrated a significant increase in the survival of mice with orthotopic Ewing Sarcoma xenografts.[2]
| Combination | Model System | Observation | Reference |
| This compound + Camptothecin (low doses) | EW8 Ewing Sarcoma cells | Synergistic activity observed based on Bliss score plots. | [4] |
| This compound + Irinotecan | Orthotopic EW8 mouse model | Combination significantly delayed tumor growth and increased survival (p=0.038). | [2] |
Experimental Protocols
In Vivo Xenograft Study:
-
Cell Implantation: Inject EW8 Ewing Sarcoma cells orthotopically into the gastrocnemius muscle of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly.
-
Treatment Regimen:
-
Treat one group of mice with irinotecan (e.g., 1.25 mg/kg) for a specified period (e.g., 8 consecutive days).
-
Treat another group with this compound (e.g., 10 mg/kg) for a shorter duration within the irinotecan treatment window (e.g., days 6-8).
-
A third group receives the combination of irinotecan and this compound.
-
A control group receives a vehicle.
-
-
Survival Analysis: Monitor the survival of the mice in each group and plot Kaplan-Meier survival curves.
-
Statistical Analysis: Analyze the survival data using appropriate statistical tests (e.g., Gehan-Breslow-Wilcoxon test) to determine the significance of the combination therapy.
Signaling Pathway and Mechanism of Synergy
This compound's synergistic effect with TOP1 inhibitors in Ewing Sarcoma is linked to its multi-kinase inhibitory activity. This compound has been shown to inhibit several kinases, including CSK, p38α, EphA2, Lyn, and ZAK. The inhibition of these kinases may interfere with the cellular response to DNA damage induced by TOP1 inhibitors, leading to enhanced cancer cell death.
References
- 1. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The Kinase Inhibitor this compound Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
GNF-7 and Asciminib: A Comparative Guide to Allosteric ABL Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two allosteric inhibitors of the ABL tyrosine kinase: GNF-7 and asciminib (B605619). Both compounds represent a significant advancement in the treatment of cancers driven by aberrant ABL kinase activity, such as Chronic Myeloid Leukemia (CML), by targeting a site distinct from the ATP-binding pocket. This guide summarizes their performance based on experimental data, provides detailed methodologies for key experiments, and visualizes their mechanisms and relevant signaling pathways.
Mechanism of Action: A Tale of Two Allosteric Inhibitors
Both this compound and asciminib function as allosteric inhibitors by binding to the myristoyl pocket of the ABL kinase domain.[1] In its normal state, the ABL kinase is regulated by an autoinhibitory mechanism where the N-terminal myristoylated tail binds to this pocket, inducing a conformational change that locks the kinase in an inactive state.[2] In the context of the BCR-ABL fusion protein, this regulatory mechanism is lost, leading to constitutive kinase activity and oncogenesis.[2]
Asciminib , also known as ABL001, is a first-in-class "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[2] It was designed to mimic the natural myristoyl group, effectively restoring the autoinhibitory conformation of the ABL kinase domain.[2][3] This mechanism allows asciminib to be highly selective for ABL kinase and active against many mutations in the ATP-binding site that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[3]
This compound is also a potent and selective allosteric inhibitor of Bcr-Abl that binds to the myristoyl pocket.[4][5] While it shares the same binding site as asciminib, this compound is a distinct chemical entity.[4] Preclinical studies have demonstrated its ability to inhibit wild-type and certain mutant forms of Bcr-Abl.[4] Notably, this compound and its analogs, like GNF-2 and GNF-5, have been instrumental in validating the myristoyl pocket as a druggable target and have paved the way for the development of asciminib.[6]
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and asciminib against wild-type and various mutant forms of the Bcr-Abl kinase. This data provides a quantitative measure of their potency.
Table 1: IC50 Values of this compound against Bcr-Abl Kinase
| Bcr-Abl Variant | IC50 (nM) | Reference(s) |
| Wild-type (WT) | 133 | [2][7] |
| T315I | 61 | [2][7] |
| M351T | <5 | [4] |
| E255V | 122 | [4] |
| G250E | 136 | [4] |
Table 2: IC50/GI50 Values of Asciminib (ABL001) against Bcr-Abl Kinase
| Bcr-Abl Variant | IC50/GI50 (nM) | Reference(s) |
| Wild-type (WT) | 0.25 - 3.8 | [8][9] |
| T315I | ~12 | [9] |
| E255K | <12 | [3] |
| G250E | <12 | [3] |
| Y253H | <12 | [3] |
| F317L | <12 | [3] |
| M351T | <12 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and asciminib.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay is used to determine the ability of a compound to inhibit the proliferation of hematopoietic cells (Ba/F3) that are dependent on Bcr-Abl kinase activity for their survival and growth.
-
Cell Line: Murine pro-B lymphocyte Ba/F3 cells engineered to express human wild-type or mutant Bcr-Abl.
-
Protocol:
-
Seed Ba/F3-Bcr-Abl cells in 96-well plates at a density of 5,000 to 10,000 cells per well in appropriate growth medium supplemented with IL-3.
-
Prepare serial dilutions of this compound or asciminib in DMSO and add them to the wells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a colorimetric or luminescent method. A common method is the addition of a tetrazolium salt such as MTT or WST-8, which is reduced by metabolically active cells to a colored formazan (B1609692) product.[10] Alternatively, a luminescent assay like CellTiter-Glo® can be used to measure ATP levels as an indicator of cell viability.[9]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, by fitting the data to a dose-response curve using appropriate software.
-
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the ABL kinase.
-
Materials:
-
Recombinant purified ABL kinase domain (wild-type or mutant).
-
A suitable peptide or protein substrate for ABL kinase (e.g., a biotinylated peptide containing a tyrosine residue).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
This compound or asciminib.
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme or a fluorescent probe).
-
-
Protocol:
-
Prepare a reaction mixture containing the ABL kinase, the substrate, and the kinase assay buffer in the wells of a microplate.
-
Add serial dilutions of this compound or asciminib to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric filter binding assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate, or an ELISA-based method using a specific anti-phosphotyrosine antibody.[2][3]
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%.
-
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the ABL kinase domain in complex with the inhibitor, providing precise information about the binding mode and interactions.
-
Protocol:
-
Express and purify a high-quality, soluble ABL kinase domain protein (wild-type or mutant).[11]
-
Crystallize the protein, either alone (apo form) or in the presence of the inhibitor (co-crystallization). Alternatively, pre-formed apo-protein crystals can be soaked in a solution containing the inhibitor.[12]
-
Harvest the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.[13]
-
Collect the X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-inhibitor complex to fit the experimental data.[14]
-
Analyze the final structure to identify the specific amino acid residues involved in binding the inhibitor and to understand the conformational changes induced by inhibitor binding.[3]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the mechanisms of inhibition.
Caption: ABL Kinase Signaling Pathway.
Caption: Allosteric Inhibition of ABL Kinase.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
GNF-7: A Promising Allosteric Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia
A Comparative Analysis of GNF-7's Efficacy Against Standard-of-Care Tyrosine Kinase Inhibitors in Imatinib-Resistant CML Cell Lines
For researchers and drug development professionals navigating the challenges of imatinib (B729) resistance in Chronic Myeloid Leukemia (CML), the emergence of novel therapeutic agents offers new hope. This guide provides an objective comparison of this compound, a potent allosteric Bcr-Abl inhibitor, with established ATP-competitive tyrosine kinase inhibitors (TKIs) in preclinical models of imatinib-resistant CML.
This compound represents a distinct class of Bcr-Abl inhibitors that bind to the myristoyl pocket of the ABL kinase domain, inducing an inactive conformation.[1] This mechanism of action is fundamentally different from ATP-competitive inhibitors like imatinib, nilotinib (B1678881), dasatinib (B193332), and ponatinib, which target the ATP-binding site. This difference presents a strategic advantage, particularly in overcoming resistance mutations that arise within the ATP-binding pocket, most notably the recalcitrant T315I "gatekeeper" mutation.[1][2]
Comparative Efficacy of this compound in Imatinib-Resistant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against various imatinib-resistant Bcr-Abl mutations, providing a quantitative comparison of their anti-proliferative activity.
Table 1: IC50 Values (nM) of Bcr-Abl Inhibitors Against Wild-Type and Imatinib-Resistant Mutant Ba/F3 Cell Lines
| Bcr-Abl Mutant | This compound | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| Wild-Type | <11 | ~280 | ~42 | ~0.5-30 | ~1 |
| G250E | 136 | - | - | - | 8 |
| Q252H | - | - | - | - | - |
| Y253F | - | - | - | - | - |
| E255V | 122 | - | - | - | - |
| T315I | 61 | >2000 | >2000 | >2000 | 8-11 |
| M351T | <5 | - | - | - | - |
Data compiled from multiple sources.[3][4][5] Direct comparison between inhibitors should be made with caution as experimental conditions may vary.
Table 2: IC50 Values (nM) of Bcr-Abl Inhibitors in Human Imatinib-Resistant CML Cell Lines
| Cell Line | GNF-5* | Imatinib | Dasatinib | Ponatinib |
| K562 | ~30 | ~500 | - | 6.6-7.2 |
| KU812 | - | - | - | - |
| KCL22 | - | - | - | - |
| K562/IMA-3 (imatinib-resistant) | - | 14,680 | - | - |
GNF-5 is a close structural analog of this compound.[6] Data for this compound in these specific human cell lines was not available in the reviewed literature.
Synergistic Potential of Allosteric and ATP-Competitive Inhibition
A key therapeutic strategy emerging from the unique mechanism of this compound and related allosteric inhibitors is their potential for combination therapy. Studies with GNF-2 and GNF-5, precursors to this compound, have demonstrated strong synergistic or additive effects when combined with ATP-competitive inhibitors against the highly resistant T315I mutant.[1][3][7] This combination approach can overcome resistance to either agent alone. For instance, the combination of the allosteric inhibitor GNF-5 with the ATP-competitive inhibitor nilotinib displayed additive inhibitory activity against T315I Bcr-Abl in both biochemical and cellular assays.[1] Similarly, a strong synergistic effect was observed when combining GNF-2 with dasatinib in Ba/F3 cells carrying the T315I mutation.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed imatinib-resistant CML cell lines (e.g., K562/imatinib-resistant, Ba/F3 expressing Bcr-Abl mutants) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound and comparator TKIs (imatinib, nilotinib, dasatinib, ponatinib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for Phospho-CrkL and Phospho-STAT5
-
Cell Lysis: Plate CML cells and treat with this compound or comparator TKIs at specified concentrations for 2-4 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-CrkL (Tyr207) and phospho-STAT5 (Tyr694) overnight at 4°C. Use antibodies against total CrkL, total STAT5, and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat CML cells with this compound or comparator TKIs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent for imatinib-resistant CML, particularly for cases harboring the T315I mutation. Its unique allosteric mechanism of action provides a clear advantage over ATP-competitive inhibitors and opens new avenues for combination therapies to overcome drug resistance. The preclinical data presented here strongly supports the continued investigation of this compound and other allosteric inhibitors in the clinical setting. Further studies directly comparing this compound with the latest generation of TKIs under standardized conditions will be crucial for definitively establishing its position in the evolving landscape of CML treatment.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of GNF-7 and Sorafenib: A Guide for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed head-to-head comparison of two such inhibitors, GNF-7 and sorafenib (B1663141), focusing on their preclinical profiles to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, target profiles, and preclinical efficacy.
Introduction
Sorafenib , a multi-kinase inhibitor, is an established therapeutic agent approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[1][2] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, impacting tumor cell proliferation and angiogenesis.
This compound is a potent, type-II kinase inhibitor primarily recognized for its activity against Bcr-Abl, including the T315I mutant that confers resistance to other inhibitors like imatinib.[3][4] Its therapeutic potential is being explored in various hematological malignancies and other cancers.[3][4]
This guide will delve into the available preclinical data for both compounds, presenting a comparative analysis of their biochemical and cellular activities, as well as their effects in in vivo models.
Mechanism of Action and Signaling Pathways
This compound
This compound is a multi-kinase inhibitor that primarily targets Bcr-Abl, a fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[4][5] It also shows potent inhibitory activity against ACK1 (activated CDC42 kinase 1) and GCK (germinal center kinase).[5] The inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound signaling pathway inhibition.
Sorafenib
Sorafenib exerts its anticancer effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[6] It targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (C-RAF and B-RAF) and also blocks several receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFRs and PDGFRs.[6][7]
Caption: Sorafenib signaling pathway inhibition.
Quantitative Data Presentation
The following tables summarize the available quantitative preclinical data for this compound and sorafenib. It is important to note that these data are compiled from separate studies and not from direct head-to-head comparisons.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 133 | - | [5] |
| Bcr-Abl (T315I) | 61 | - | [5] |
| ACK1 | 25 | - | [5] |
| GCK | 8 | - | [5] |
| c-Abl | 133 | - | [3] |
| B-Raf (V600E) | - | 38 | [8] |
| c-Raf | - | 6 | [8] |
| VEGFR-2 | - | 90 | [8] |
| PDGFR-β | - | 57 | [8] |
| c-Kit | - | 68 | [8] |
| FLT3 | - | 58 | [8] |
| RET | - | 43 | [8] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Sorafenib IC50 (µM) | Reference |
| Ba/F3 (Bcr-Abl WT) | Murine Pro-B | <11 | - | [3] |
| Ba/F3 (Bcr-Abl T315I) | Murine Pro-B | <11 | - | [3] |
| Colo205 | Colorectal Cancer | 5 | - | [3] |
| SW620 | Colorectal Cancer | 1 | - | [3] |
| Kasumi-1 (c-Kit mutant) | Acute Myeloid Leukemia | - | 0.02 | [9] |
| ACHN | Renal Cell Carcinoma | - | 6 | [10] |
| 786-O | Renal Cell Carcinoma | - | 11.15 | [10] |
| Hep3B | Hepatocellular Carcinoma | - | ~5-10 | [11] |
| Huh7 | Hepatocellular Carcinoma | - | ~5-10 | [11] |
Table 3: In Vivo Preclinical Efficacy
| Compound | Cancer Model | Dosing | Efficacy | Reference |
| This compound | T315I Bcr-Abl Ba/F3 Xenograft | 10 mg/kg, p.o. | Effective tumor growth inhibition | [3] |
| This compound | NRAS-mutant MOLT-3 Xenograft | 15 mg/kg, p.o. | Decreased disease burden, prolonged survival | [3] |
| Sorafenib | PLC/PRF/5 HCC Xenograft | 30-100 mg/kg, p.o. | Partial tumor regressions | [9] |
| Sorafenib | 786-O RCC Xenograft | 60 mg/kg, p.o. | Near complete tumor growth inhibition | [9] |
| Sorafenib | HCT-116 Colon Xenograft | 30 mg/kg, p.o. | 64% tumor growth inhibition | [8] |
| Sorafenib | H129 Hepatoma Orthotopic | 30 mg/kg, p.o. | No significant survival improvement vs. vehicle | [1] |
Table 4: Preclinical Pharmacokinetics in Mice
| Parameter | This compound | Sorafenib | Reference |
| Dose | 10 mg/kg, p.o. | 10 mg/kg, p.o. | [3][6] |
| Cmax | Excellent pharmacokinetic parameters reported | ~24.5 µMol/L (cumulative with metabolites) | [3][6] |
| AUC(0-24h)ss | Not specified | 83,560 (µg·h)/L (at 30 mg/kg) | [6] |
| Half-life (t1/2) | Not specified | ~20-48 hours in humans | [7] |
Note: Detailed pharmacokinetic parameters for this compound in mice were not available in the searched literature, though described as "excellent". Sorafenib data is from a study comparing it to regorafenib (B1684635).
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro kinase inhibitory activity of a compound.
Caption: General workflow for a kinase inhibition assay.
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound or sorafenib) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the recombinant kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP, often including a radiolabeled ATP such as [γ-32P]ATP, and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the mixture onto a filter membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter or phosphorimager after separating the phosphorylated substrate from the unreacted ATP. For non-radioactive methods, detection can be achieved using specific antibodies and colorimetric or fluorescent readouts.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay Protocol)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound and sorafenib.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or sorafenib and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against drug concentration.
Western Blotting Protocol
This protocol describes the general steps for Western blotting to analyze the effect of this compound and sorafenib on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with this compound or sorafenib for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Conclusion
This guide provides a comparative overview of this compound and sorafenib based on available preclinical data. Sorafenib is a well-characterized multi-kinase inhibitor with proven efficacy in solid tumors like HCC and RCC, primarily through its dual action on cell proliferation and angiogenesis. This compound, while also a multi-kinase inhibitor, has been predominantly studied in the context of Bcr-Abl driven leukemias and shows high potency against resistance-conferring mutations.
References
- 1. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic Exposures Associated With Oral Administration of Sorafenib in Dogs With Spontaneous Tumors [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagic cell death associated to Sorafenib in renal cell carcinoma is mediated through Akt inhibition in an ERK1/2 independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GNF-7 in Patient-Derived Xenografts: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of GNF-7, a multi-kinase inhibitor, with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited availability of data on this compound specifically in PDX models, this guide draws comparisons with alternative therapies for which such data exists, particularly in the context of BCR-ABL positive leukemias.
Executive Summary
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and efficacy in cell line-derived xenograft (CDX) models, notably those harboring BCR-ABL mutations. However, to date, there is a conspicuous absence of published studies evaluating the efficacy of this compound in patient-derived xenograft (PDX) models. This represents a significant data gap in understanding its potential clinical translatability. In contrast, several alternative BCR-ABL tyrosine kinase inhibitors (TKIs), such as ponatinib (B1185), nilotinib, and asciminib (B605619), have been evaluated in PDX models of chronic myeloid leukemia in blast phase (CML-BP), providing valuable insights into their in vivo efficacy in a more clinically relevant setting.
This guide summarizes the available preclinical data for this compound and compares it with data from alternative TKIs tested in PDX models. Detailed experimental protocols for in vivo studies and visualizations of the targeted signaling pathways are also provided to aid researchers in designing future preclinical studies.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound in CDX models and compares it with the efficacy of alternative BCR-ABL inhibitors in PDX models. It is crucial to note the difference in the xenograft models used when interpreting this comparative data.
| Compound | Cancer Type | Xenograft Model | Dosage & Administration | Observed Efficacy | Reference |
| This compound | T315I Bcr-Abl-Ba/F3 Leukemia | Cell Line-Derived Xenograft (CDX) | 10 mg/kg, p.o. | Effective tumor growth inhibition. | [1] |
| This compound | NRAS-mutant MOLT-3-luc+ Leukemia | Cell Line-Derived Xenograft (CDX) | 15 mg/kg, p.o. | Significantly decreased disease burden and prolonged overall survival. | [1] |
| Ponatinib | Myeloid CML-BP | Patient-Derived Xenograft (PDX) | 25 mg/kg, p.o., daily for 7 days | Significant reduction in tumor growth and prolonged event-free survival (EFS). | [2] |
| Nilotinib | Myeloid CML-BP | Patient-Derived Xenograft (PDX) | 40 mg/kg, p.o., daily for 7 days | Poorly responsive as monotherapy. | [2] |
| Asciminib | Myeloid CML-BP | Patient-Derived Xenograft (PDX) | 30 mg/kg, p.o., daily for 7 days | Poorly responsive as monotherapy. | [2] |
| Ponatinib + Venetoclax | Myeloid CML-BP | Patient-Derived Xenograft (PDX) | Ponatinib: 25 mg/kg, Venetoclax: 50 mg/kg, p.o., daily for 7 days | Significantly reduced tumor growth and prolonged EFS compared to monotherapies. | [2] |
| Asciminib + Ponatinib | B-lymphoid CML-BP (T315I+E255K, T315I+E459K) | Patient-Derived Xenograft (PDX) | Asciminib: 30 mg/kg, Ponatinib: 25 mg/kg, p.o., daily for 7 days | Delayed disease progression and significantly improved EFS. | [2] |
Signaling Pathways and Mechanism of Action
This compound is a multi-kinase inhibitor targeting BCR-ABL, ACK1, and GCK. In the context of BCR-ABL positive leukemias, this compound, like other TKIs, aims to inhibit the constitutively active BCR-ABL kinase, which drives oncogenesis through downstream signaling pathways such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.
Caption: BCR-ABL signaling and points of TKI inhibition.
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Xenograft Models
This protocol provides a general framework for conducting in vivo efficacy studies. Specific parameters should be optimized for each compound and PDX model.
Caption: General workflow for PDX efficacy studies.
1. PDX Model Establishment:
-
Tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Once tumors are established, they can be passaged to subsequent cohorts of mice for expansion.
2. Animal Handling and Housing:
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation and Growth Monitoring:
-
Tumor fragments or dissociated cells from an established PDX line are implanted subcutaneously or orthotopically into the appropriate strain of immunocompromised mice.
-
Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Drug Formulation and Administration:
-
This compound Formulation (example for non-PDX studies): this compound can be formulated for oral administration (p.o.). A common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The compound should be prepared fresh daily.
-
Administration: The formulated drug or vehicle control is administered to the mice at the predetermined dosage and schedule (e.g., daily oral gavage).
5. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary endpoints may include body weight changes (to monitor toxicity), overall survival, and analysis of biomarkers in tumor tissue at the end of the study.
6. Statistical Analysis:
-
Statistical significance of the differences in tumor volume between treatment and control groups is determined using appropriate statistical tests, such as a Student's t-test or ANOVA.
Conclusion and Future Directions
While this compound shows promise in preclinical models, its efficacy in patient-derived xenografts remains a critical unanswered question. The data available for other BCR-ABL inhibitors in PDX models highlights the importance of these models in evaluating therapeutic efficacy in a setting that better reflects the heterogeneity of human cancers. Future preclinical studies on this compound should prioritize its evaluation in a panel of well-characterized PDX models representing different cancer subtypes and mutational profiles. Such studies will be instrumental in validating its therapeutic potential and informing its clinical development path. Furthermore, combination studies, similar to those conducted with ponatinib and asciminib in PDX models, could reveal synergistic effects and strategies to overcome potential resistance mechanisms.
References
Safety Operating Guide
Proper Disposal of GNF-7: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GNF-7, a multi-kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound is a potent bioactive compound, it requires careful handling and disposal to prevent potential environmental contamination and health risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific, publicly available SDS for this compound is not readily accessible, general safety precautions for potent research compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.
Engineering Controls:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and safety shower.
This compound Disposal Procedures
The disposal of this compound and its associated waste must be managed through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. If this compound is in a solvent such as DMSO, the container should be compatible with organic solvents.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Do not mix incompatible waste streams in the same container.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream as per your institution's protocol.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 547.53 g/mol |
| Formula | C₂₈H₂₄F₃N₇O₂ |
| CAS Number | 839706-07-9 |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Purity | ≥98% |
This compound Signaling Pathway Inhibition
This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the primary targets of this compound.
Personal protective equipment for handling GNF-7
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Compound Information
GNF-7 is a potent inhibitor of Ras signaling, Ack1, GCK, and various forms of Bcr-Abl, including the T315I mutant.[4][5][6][7] It is a biologically active small molecule and should be handled with a high degree of caution as a potentially hazardous compound.[1]
| Property | Value | Source |
| Chemical Name | N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | [6] |
| Molecular Formula | C₂₈H₂₄F₃N₇O₂ | [4][6] |
| Molecular Weight | 547.53 g/mol | [4][6] |
| CAS Number | 839706-07-9 | [4][6] |
| Appearance | Solid powder | N/A |
| Storage | Store at -20°C | [6] |
| Solubility | Soluble in DMSO (up to 50 mM) | [5][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.[1] The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure risk and maintaining the integrity of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify Storage Conditions: Confirm that the recommended storage temperature of -20°C is met.[6]
-
Log and Store: Record the compound's arrival and store it in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions
This protocol is for preparing a 10 mM stock solution in DMSO.
-
Pre-calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.5475 mg of this compound (Molecular Weight = 547.53).
-
Calculation: 547.53 g/mol * 0.010 mol/L * 0.001 L = 0.005475 g = 5.475 mg. Correction: The previous calculation was off by a factor of 10. For 1mL of 10mM stock, you need 5.475mg.
-
-
PPE and Environment:
-
Weighing:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Use dedicated spatulas and weigh boats. Handle the solid compound gently to avoid generating dust.[2]
-
-
Dissolution:
-
Transfer the weighed this compound to an appropriate sterile microcentrifuge tube or vial.
-
Slowly add the calculated volume of fresh, anhydrous DMSO to the solid.[5]
-
Securely cap the vial.
-
Vortex or sonicate the solution as needed to ensure complete dissolution. Visually confirm that no particulates are present.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C as recommended.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weigh boats, and any other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[3]
Experimental Workflow Diagram
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
